molecular formula C26H23ClN2O3 B041179 Dehydrotolvaptan CAS No. 137973-76-3

Dehydrotolvaptan

Cat. No.: B041179
CAS No.: 137973-76-3
M. Wt: 446.9 g/mol
InChI Key: VENGMROMZOKURN-UHFFFAOYSA-N
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Description

Dehydrotolvaptan (CAS 137973-76-3), with the molecular formula C₂₆H₂₃ClN₂O₃ and a molecular weight of 446.93 g/mol, is a significant chemical reference standard in scientific research. It is specifically recognized as a major metabolite of Tolvaptan, a selective vasopressin V2-receptor antagonist. This association makes this compound a critical compound for researchers studying the pharmacokinetics, metabolic pathways, and bioavailability of Tolvaptan and related benzazepine derivatives. This reagent is invaluable in various laboratory applications, including: Analytical Method Development: Serves as a high-purity standard for the qualitative and quantitative analysis of Tolvaptan and its metabolites in biological matrices using techniques like LC-MS. Metabolic Profiling: Used to elucidate the biotransformation pathways of Tolvaptan, aiding in the understanding of its clearance and potential drug-drug interactions. Impurity Identification: Acts as a known reference for identifying and quantifying process-related impurities or degradation products in pharmaceutical quality control for Tolvaptan-based formulations. Researchers value this compound for its role in advancing studies on the mechanism of action of V2-receptor antagonists, which are therapeutic agents for conditions like hyponatremia and Autosomal Dominant Polycystic Kidney Disease (ADPKD). By providing a key piece of the metabolic puzzle, this compound supports critical investigations into drug efficacy and safety profiles. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENGMROMZOKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463591
Record name N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137973-76-3
Record name N-(4-((7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-((7-CHLORO-2,3,4,5-TETRAHYDRO-5-OXO-1H-1-BENZAZEPIN-1-YL)CARBONYL)-3-METHYLPHENYL)-2-METHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR22W5RA83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dehydrotolvaptan: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Metabolite – Dehydrotolvaptan's Emergence in Vasopressin V2 Receptor Antagonism

This compound, a primary metabolite and known impurity of the selective vasopressin V2 receptor antagonist Tolvaptan, has garnered significant interest within the scientific community.[1][2] Initially identified as a byproduct in the synthesis and metabolism of its parent compound, emerging evidence suggests that this compound itself possesses noteworthy pharmacological activity as a vasopressin V2 receptor antagonist.[1] This activity positions it as a molecule of interest for researchers in cardiovascular and renal medicine, particularly in the context of conditions like hyponatremia, congestive heart failure, and the syndrome of inappropriate antidiuretic hormone (SIADH).[2] This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical and physical properties is fundamental to its application in research and development. This compound is a white to off-white solid with the systematic IUPAC name N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide.[1][3] Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide[1][3]
CAS Number 137973-76-3[1][4]
Molecular Formula C₂₆H₂₃ClN₂O₃[1][3][4]
Molecular Weight 446.93 g/mol [1][4]
Appearance White to Off-White Solid[1]
Melting Point >118 °C (decomposes)[1][2]
Boiling Point 593.2 ± 50.0 °C (Predicted)[2]
pKa 12.97 ± 0.70 (Predicted)[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Chemical Structure:

The chemical structure of this compound is characterized by a central benzazepine ring system linked to a substituted phenyl ring, which in turn is attached to a methylbenzamide moiety. The presence of the ketone group at the 5-position of the benzazepine ring distinguishes it from its parent compound, Tolvaptan, which possesses a hydroxyl group at this position.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a critical process for obtaining the pure compound for research and as a reference standard. A common synthetic route involves the acylation of 1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one with o-toluoyl chloride.[2]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 3 L reactor, combine 1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (70.0 g, 212.90 mmol), dichloromethane (560 mL), and distilled water (140 mL).

  • Stirring: Stir the mixture for 1 hour at room temperature.

  • Cooling and Base Addition: Cool the reaction mixture to below 10 °C. Slowly add magnesium hydroxide (14.90 g, 255.5 mmol) to the mixture and continue stirring for 30 minutes. The magnesium hydroxide acts as a base to neutralize the HCl generated during the acylation reaction.

  • Acylation: Slowly add o-toluoyl chloride (30.42 mL, 234.19 mmol) dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 3 hours.

  • Work-up:

    • Filter the reaction mixture to remove the magnesium hydroxide.

    • Adjust the pH of the filtrate to 8-9 with an aqueous sodium hydroxide solution to ensure the product is in its free base form and to facilitate separation.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. This process typically results in a high yield (approximately 96%).[2]

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity for analytical or biological studies.

Synthesis_Workflow start Starting Materials: 1-(4-amino-2-methylbenzoyl)-7-chloro... o-toluoyl chloride Dichloromethane, Water, Mg(OH)₂ reaction Acylation Reaction (Stirring at <10°C for 3h) start->reaction workup Work-up: Filtration pH adjustment (8-9) Layer separation reaction->workup purification Drying and Concentration: Anhydrous Na₂SO₄ Filtration Evaporation workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Mechanism of Action: Antagonism of the Vasopressin V2 Receptor

This compound exerts its pharmacological effects by acting as a selective and competitive antagonist of the vasopressin V2 receptor.[1] The V2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys.

The Vasopressin V2 Receptor Signaling Pathway:

  • Agonist Binding: The endogenous ligand, arginine vasopressin (AVP), binds to the V2 receptor located on the basolateral membrane of the principal cells in the renal collecting ducts.

  • G Protein Activation: This binding event activates the associated stimulatory G protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Aquaporin-2 (AQP2) Translocation: PKA then phosphorylates various proteins, initiating a signaling cascade that results in the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of the principal cells.

  • Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases its permeability to water, leading to enhanced water reabsorption from the tubular fluid back into the bloodstream.

Antagonistic Action of this compound:

This compound, by competitively binding to the V2 receptor, prevents the binding of AVP. This blockade inhibits the entire downstream signaling cascade, preventing the translocation of AQP2 water channels to the apical membrane. Consequently, water reabsorption is reduced, leading to an increase in free water excretion (aquaresis) and a rise in serum sodium concentration.

V2R_Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (GPCR) AVP->V2R Binds Gs Gs Protein V2R->Gs Activates This compound This compound This compound->V2R Blocks Aquaresis Aquaresis (Increased Free Water Excretion) This compound->Aquaresis AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane AQP2 Translocation to Apical Membrane AQP2_vesicles->AQP2_membrane Water_Reabsorption Increased Water Reabsorption AQP2_membrane->Water_Reabsorption

Caption: Vasopressin V2 Receptor Signaling Pathway and the antagonistic action of this compound.

Analytical Characterization of this compound

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol is a representative method based on established procedures for Tolvaptan and its impurities. Method validation and optimization are crucial for specific applications.

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.02 M phosphate buffer, pH adjusted to 3.1 with orthophosphoric acid) and an organic modifier (e.g., acetonitrile). A typical gradient might start with a lower percentage of acetonitrile and increase over the run time to elute the analyte and any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10-20 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to prepare a stock solution. Further dilute the stock solution to obtain working standard solutions of desired concentrations.

    • Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, dissolve a known amount in the diluent. For a pharmaceutical formulation, an extraction step may be required.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention time and peak area of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

  • Forced Degradation Studies (for stability-indicating method development):

    • To demonstrate the specificity of the method, forced degradation studies should be performed. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

    • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the main this compound peak.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization:

  • ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and confirmation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint.

  • Mass spectrometry , often coupled with liquid chromatography (LC-MS), is used for the accurate mass determination of this compound and for identifying and quantifying it in complex mixtures, such as biological fluids.

Pharmacokinetics and Pharmacodynamics: An Area for Further Investigation

While the pharmacokinetic and pharmacodynamic properties of Tolvaptan have been extensively studied, specific data for this compound are less readily available. As a metabolite, its pharmacokinetic profile is inherently linked to that of its parent drug. However, understanding its independent absorption, distribution, metabolism, and excretion (ADME) properties is crucial for a complete assessment of its pharmacological effects and potential contribution to the overall therapeutic and toxicological profile of Tolvaptan. Further research is warranted to delineate the specific pharmacokinetic and pharmacodynamic characteristics of this compound.

Conclusion and Future Directions

This compound, more than just an impurity or metabolite, is a pharmacologically active molecule with the potential to contribute to the vasopressin V2 receptor antagonism observed with Tolvaptan administration. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, mechanism of action, and analytical characterization. For researchers and drug development professionals, a comprehensive understanding of this compound is essential for impurity profiling, stability studies, and a complete evaluation of the pharmacology of Tolvaptan. Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of this compound to fully understand its role in therapy and to explore its potential as a therapeutic agent in its own right.

References

An In-Depth Technical Guide to the Research-Scale Synthesis of Dehydrotolvaptan

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth overview of the synthesis of Dehydrotolvaptan, a key intermediate in the preparation of the vasopressin V2 receptor antagonist, Tolvaptan. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles and practical methodologies required for the successful laboratory-scale synthesis of this important compound. The synthesis is presented as a convergent process, focusing on the preparation of two key intermediates followed by their coupling to yield the final product.

Introduction: The Significance of this compound in Pharmaceutical Research

This compound, chemically known as 7-chloro-1-[2-methyl-4-(2-methylbenzamido)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, serves as the immediate precursor to Tolvaptan. The final synthetic step from this compound to Tolvaptan involves the selective reduction of a ketone to a hydroxyl group. Therefore, the efficient and high-purity synthesis of this compound is paramount to the successful production of Tolvaptan for research and potential therapeutic applications. This guide will detail a reliable and well-documented synthetic strategy, offering insights into the rationale behind procedural choices and providing a foundation for further investigation and process optimization.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most effectively achieved through a convergent strategy. This involves the independent synthesis of two primary building blocks: the benzazepine core and the substituted benzoic acid moiety. These intermediates are then coupled to form the target molecule. This approach allows for the efficient construction of a complex molecule and facilitates the purification of intermediates at each stage, leading to a higher purity final product.

G cluster_0 Synthesis of Benzazepine Core cluster_1 Synthesis of Substituted Benzoic Acid cluster_2 Final Coupling A 4-Chloroaniline C 4-(4-chloroanilino)-4-oxobutanoic acid A->C Acylation B Succinic Anhydride B->C D 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione C->D Intramolecular Friedel-Crafts E 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (Benzazepine Core) D->E Reduction I This compound E->I Coupling F 2-Methyl-4-aminobenzoic acid H 2-Methyl-4-(2-methylbenzamido)benzoic acid (Substituted Benzoic Acid) F->H Amidation G 2-Methylbenzoyl chloride G->H H->I

Convergent synthetic strategy for this compound.

Part 1: Synthesis of the Benzazepine Core

The foundational benzazepine ring system is constructed from readily available starting materials through a sequence of acylation, intramolecular cyclization, and reduction.

Step 1.1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

The synthesis commences with the acylation of 4-chloroaniline with succinic anhydride. This reaction forms the linear precursor required for the subsequent cyclization.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloroaniline and succinic anhydride in an appropriate organic solvent (e.g., toluene).

  • Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then treated with a cold dilute acid (e.g., 1N HCl) and stirred.

  • The resulting solid is collected by filtration, washed with water, and dried to yield 4-(4-chloroanilino)-4-oxobutanoic acid.[1]

ReagentMolar RatioNotes
4-Chloroaniline1.0
Succinic Anhydride1.0
Toluene-Solvent
Step 1.2: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

The linear precursor undergoes an intramolecular Friedel-Crafts acylation to form the bicyclic benzazepine dione. This cyclization is a critical step in forming the core structure.

Experimental Protocol:

  • To a flask containing a suitable solvent such as ethylene dichloride, add 4-(4-chloroanilino)-4-oxobutanoic acid.

  • Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.

  • Heat the mixture to approximately 60°C for 4 hours.

  • After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The organic layer is separated, washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization.[1]

ReagentMolar RatioNotes
4-(4-chloroanilino)-4-oxobutanoic acid1.0
Anhydrous Aluminum Chloride~1.5Catalyst
Ethylene Dichloride-Solvent
Step 1.3: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

The final step in the synthesis of the benzazepine core involves the selective reduction of the dione intermediate.

Experimental Protocol:

  • The dione is first protected at the 5-keto position by forming a ketal using ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.

  • The protected intermediate is then reduced.

  • Finally, deprotection under acidic conditions yields the desired 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.[1]

Part 2: Synthesis of the Substituted Benzoic Acid Moiety

The second key intermediate, 2-methyl-4-(2-methylbenzamido)benzoic acid, is prepared through a straightforward amidation reaction.

Step 2.1: Synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic acid

This step involves the formation of an amide bond between 2-methyl-4-aminobenzoic acid and 2-methylbenzoyl chloride.

Experimental Protocol:

  • Dissolve 2-methyl-4-aminobenzoic acid in a suitable solvent like acetone, and add a base such as triethylamine.[2]

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of 2-methylbenzoyl chloride while maintaining the temperature below 10°C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • The reaction mixture is then quenched with ice water, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate and ethanol) to yield high-purity 2-methyl-4-(2-methylbenzamido)benzoic acid.[2]

ReagentMolar RatioNotes
2-Methyl-4-aminobenzoic acid1.0
2-Methylbenzoyl chloride~1.2
Triethylamine~1.2Base
Acetone-Solvent

Part 3: Final Coupling to this compound

The culmination of the synthesis is the coupling of the two key intermediates to form this compound.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Benzazepine Core C Coupling Reaction (e.g., via acid chloride) A->C B 2-Methyl-4-(2-methylbenzamido)benzoic acid Substituted Benzoic Acid B->C D This compound 7-chloro-1-[2-methyl-4-(2-methylbenzamido)benzoyl]- 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one C->D

Final coupling step in the synthesis of this compound.

Step 3.1: Synthesis of 7-chloro-1-[2-methyl-4-(2-methylbenzamido)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (this compound)

The amidation reaction between the benzazepine core and the substituted benzoic acid derivative yields this compound.

Experimental Protocol:

  • Convert 2-methyl-4-(2-methylbenzamido)benzoic acid to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride in an aprotic solvent.[3]

  • In a separate flask, dissolve the 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one in a suitable solvent (e.g., dichloromethane) along with a base (e.g., triethylamine or pyridine).

  • Slowly add the freshly prepared acid chloride solution to the benzazepine solution at a controlled temperature (typically 0-5°C).

  • Allow the reaction to proceed at room temperature for several hours until completion, as monitored by TLC.

  • Upon completion, the reaction mixture is washed with water and dilute acid to remove excess reagents and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product is then purified by recrystallization or column chromatography to obtain the final product in high purity.

ReagentMolar RatioNotes
7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one1.0
2-Methyl-4-(2-methylbenzamido)benzoic acid1.0Converted to acid chloride
Thionyl Chloride/Oxalyl Chloride~1.1Chlorinating agent
Triethylamine/Pyridine~1.5Base
Dichloromethane-Solvent

Part 4: Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected analytical data based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzazepine and the substituted benzoyl moieties. The methyl groups should appear as singlets in the upfield region. The methylene protons of the benzazepine ring will likely exhibit complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons (ketone and amide), as well as for the aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

  • C=O stretching (ketone): ~1680 cm⁻¹

  • C=O stretching (amide): ~1650 cm⁻¹

  • N-H stretching (amide): ~3300 cm⁻¹

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching: ~2850-2950 cm⁻¹

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₂₆H₂₃ClN₂O₃, MW: 446.93 g/mol ). The fragmentation pattern can provide further structural confirmation.

Conclusion

This guide has outlined a robust and reproducible synthetic route for the research-scale preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this key intermediate for their studies related to Tolvaptan and other vasopressin receptor antagonists. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The purity of intermediates and the final product should be rigorously assessed using appropriate analytical techniques.

References

In Vitro Characterization of Dehydrotolvaptan: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Profile of a Key Tolvaptan-Related Compound

In the landscape of selective vasopressin V2 receptor antagonists, Tolvaptan stands as a significant therapeutic agent. Its clinical efficacy is intrinsically linked to its pharmacological profile and metabolic fate. Dehydrotolvaptan, a known impurity and potential metabolite of Tolvaptan, warrants a thorough in vitro characterization to fully comprehend its contribution, if any, to the overall pharmacological and safety profile of the parent drug. This technical guide provides a comprehensive framework for the in vitro evaluation of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap grounded in scientific integrity and practical expertise. The methodologies outlined herein are designed to elucidate the key pharmacological and pharmacokinetic attributes of this compound, ensuring a robust and self-validating approach to its characterization.

Section 1: The Rationale for In Vitro Characterization

The in vitro characterization of a drug-related substance like this compound is a critical component of drug development and regulatory assessment. It serves several key purposes:

  • Pharmacological Activity Assessment: To determine if this compound possesses any activity at the primary pharmacological target of Tolvaptan, the vasopressin V2 receptor. This is crucial for understanding whether it acts as an active metabolite or an inert substance.

  • Safety Profiling: To identify any potential off-target activities or liabilities that could contribute to the adverse effect profile of Tolvaptan.

  • Drug-Drug Interaction Potential: To evaluate its metabolic stability and its potential to inhibit or induce key drug-metabolizing enzymes, thereby predicting its propensity for drug-drug interactions.

  • Biopharmaceutical Properties: To understand its fundamental physicochemical properties, such as solubility and permeability, which govern its absorption and distribution characteristics.

A comprehensive in vitro profile of this compound provides the necessary data to build a complete picture of its potential in vivo behavior and its impact on the clinical use of Tolvaptan.

Section 2: Physicochemical Properties and Compound Identity

A foundational step in any in vitro characterization is the confirmation of the test article's identity and the determination of its basic physicochemical properties.

This compound is chemically identified as N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 137973-76-3[1][2][3]
Molecular Formula C26H23ClN2O3[1][2][3][4]
Molecular Weight 446.94 g/mol [4][]
Appearance White Solid[]
Melting Point >118 °C (decomposes)[3][]

A critical, yet often overlooked, aspect of in vitro testing is the aqueous solubility of the compound. Poor solubility can lead to inaccurate and misleading results in biological assays. Therefore, a thorough assessment of this compound's kinetic and thermodynamic solubility is paramount before proceeding with further characterization.

Experimental Protocol: Kinetic Solubility Assessment

The turbidimetric method provides a high-throughput assessment of kinetic solubility.

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Assay Plate Preparation: Add the DMSO dilutions to a 96-well microplate.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at room temperature with shaking. Measure the turbidity (absorbance) at a suitable wavelength (e.g., 620 nm) at various time points (e.g., 1, 2, and 24 hours).

  • Data Analysis: The concentration at which significant precipitation is observed (a sharp increase in absorbance) is determined as the kinetic solubility.[6][7]

Section 3: Pharmacological Characterization at the Vasopressin V2 Receptor

The primary pharmacological question for this compound is its activity at the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR). It has been described as a vasopressin V2 receptor antagonist, and the following assays are designed to quantify this activity.[]

V2 Receptor Binding Affinity

A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.

Caption: Workflow for V2 Receptor Binding Assay.

Objective: To determine the binding affinity (Ki) of this compound for the human vasopressin V2 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Non-specific binding control: Unlabeled Arginine Vasopressin (AVP).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and vials.

Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-AVP (at a concentration near its Kd), and a range of concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

V2 Receptor Functional Antagonism

To determine if this compound acts as an antagonist at the V2 receptor, a functional assay measuring the downstream signaling of the receptor is necessary. The V2 receptor is coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[10] Therefore, a cAMP accumulation assay is the most relevant functional readout.

G_protein_signaling cluster_membrane Plasma Membrane V2R Vasopressin V2 Receptor Gs Gs Protein (α, β, γ) V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AVP Arginine Vasopressin (AVP) AVP->V2R Binds and Activates This compound This compound This compound->V2R Binds and Blocks Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Aquaporin-2 translocation) PKA->CellularResponse Phosphorylates targets

Caption: V2 Receptor signaling pathway leading to cAMP production.

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the human vasopressin V2 receptor.

Materials:

  • A stable cell line overexpressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Arginine Vasopressin (AVP) as the agonist.

  • This compound.

  • A cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).[11][12]

  • Cell culture medium and supplements.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Methodology:

  • Cell Plating: Seed the V2R-expressing cells into a 96- or 384-well plate and culture overnight.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the percentage of inhibition of the AVP-stimulated cAMP response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11][13]

Section 4: In Vitro ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is essential for predicting its pharmacokinetic behavior.

Intestinal Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[14]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 12- or 24-well format).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound.

  • Analytical instrumentation for quantification (e.g., LC-MS/MS).

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral): Add this compound to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side.

  • Sampling: At various time points, take samples from the basolateral compartment and analyze the concentration of this compound.

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction (B to A).

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.[15][16][17]

Metabolic Stability

An in vitro metabolic stability assay using human liver microsomes (HLM) provides an indication of the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.

Caption: Workflow for Metabolic Stability Assay.

Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of this compound.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (or NADPH).

  • This compound.

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a slowly metabolized compound).

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analytical instrumentation (LC-MS/MS).

Methodology:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLM in phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture to 37°C, then add this compound and initiate the reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) = 0.693 / slope. Calculate the intrinsic clearance (Clint) = (0.693 / t₁/₂) * (incubation volume / microsomal protein amount).[18][19][20][21]

Section 5: Off-Target Liability Screening

To build a comprehensive safety profile, it is prudent to screen this compound against a panel of common off-targets, such as other GPCRs, ion channels, and kinases. This can be performed through collaborations with contract research organizations (CROs) that offer broad panel screening services.[22][23] This proactive approach can identify potential liabilities early in the development process.

Conclusion: A Pathway to Comprehensive Understanding

This technical guide provides a robust and scientifically sound framework for the in vitro characterization of this compound. By systematically evaluating its physicochemical properties, pharmacological activity at the V2 receptor, and its ADME profile, researchers can generate a comprehensive data package. This information is invaluable for understanding the potential role of this compound in the overall clinical profile of Tolvaptan and for making informed decisions in drug development and regulatory submissions. The emphasis on detailed, self-validating protocols ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

Dehydrotolvaptan: A Comprehensive Technical Guide on the Principal Metabolite of Tolvaptan

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Metabolic Fate of Tolvaptan

Tolvaptan, a selective vasopressin V2 receptor antagonist, has carved a significant niche in the management of euvolemic and hypervolemic hyponatremia, as well as in slowing the progression of autosomal dominant polycystic kidney disease (ADPKD).[1] As with any xenobiotic, a thorough understanding of its metabolic fate is paramount for a complete comprehension of its pharmacological profile, potential drug-drug interactions, and overall safety. This technical guide provides an in-depth exploration of dehydrotolvaptan, a principal metabolite of tolvaptan, designed for researchers, scientists, and drug development professionals. We will delve into its formation, chemical properties, pharmacological activity, and the analytical methodologies requisite for its study.

The Metabolic Journey: From Tolvaptan to this compound

Tolvaptan undergoes extensive metabolism, primarily in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system.[2] The principal architect of this biotransformation is the CYP3A4 isoenzyme.[2][3] The metabolic processes are diverse, encompassing hydroxylation, dehydrogenation, and deamidation, giving rise to a portfolio of over 20 metabolites.[4] Among these, two have been identified as major circulating metabolites in humans: an oxybutyric acid derivative (DM-4103) and a hydroxybutyric acid derivative, which is this compound (DM-4107).[5][6]

The formation of this compound from tolvaptan is a multi-step process. While CYP3A4 is the primary catalyst, the pathway involves intermediate metabolites. The initial hydroxylation of tolvaptan can lead to the formation of DM-4104, which is then further metabolized to this compound (DM-4107).

Tolvaptan Tolvaptan Intermediates Hydroxylated Intermediates (e.g., DM-4104) Tolvaptan->Intermediates CYP3A4 (Hydroxylation) This compound This compound (DM-4107) Intermediates->this compound Further Metabolism (e.g., Dehydrogenation)

Caption: Metabolic pathway of Tolvaptan to this compound.

Physicochemical Profile of this compound (DM-4107)

A precise understanding of the physicochemical properties of a metabolite is fundamental for the development of analytical methods and for interpreting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Chemical Name 4-(5-chloro-2-(3-methyl-5-(2-methylbenzamido)benzamido)phenyl)-4-hydroxybutanoic acidSimson Pharma
Molecular Formula C26H25ClN2O5precisionFDA
Molecular Weight 480.94 g/mol precisionFDA
CAS Number 1346599-75-4Simson Pharma

Pharmacological Activity: A Tale of Diminished Potency

A critical aspect in the evaluation of a drug metabolite is its own pharmacological activity. In the case of this compound, extensive research has demonstrated that it possesses significantly weaker or negligible antagonist activity at the human vasopressin V2 receptor compared to its parent compound, tolvaptan.

While specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound are not consistently reported in publicly available literature, the consensus from multiple sources is that its contribution to the overall pharmacological effect of tolvaptan is minimal. This is a crucial point, as it indicates that the therapeutic efficacy of tolvaptan is primarily driven by the parent molecule itself, and not by its major metabolite, this compound.

Pharmacokinetic Profile: A Transient Existence

The pharmacokinetic profile of this compound differs from that of its parent drug and its other major metabolite, DM-4103. While tolvaptan exhibits a half-life that can be influenced by the dose, and DM-4103 is known to accumulate with repeated dosing, this compound appears to have a more transient presence in the circulation.

Studies have shown that after oral administration of tolvaptan, plasma concentrations of tolvaptan and this compound reach steady-state after several days of consecutive dosing, with no significant accumulation of this compound observed.[5] This suggests that this compound is formed and eliminated at a rate that prevents its build-up in the plasma.

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and for a comprehensive understanding of tolvaptan's metabolism. The gold standard for this application is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS for Simultaneous Quantification of Tolvaptan and this compound

The following protocol outlines a general procedure for the simultaneous determination of tolvaptan and this compound in human plasma. This method is based on established and validated procedures in the scientific literature.[7]

5.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of tolvaptan).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. Chromatographic Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

5.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tolvaptan: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

The Role of this compound as a Biomarker

Given its status as a major metabolite, the concentration of this compound in plasma can serve as a valuable biomarker for assessing tolvaptan metabolism and adherence to therapy. In clinical studies and therapeutic drug monitoring, the simultaneous measurement of tolvaptan and its major metabolites, including this compound, provides a more complete picture of the drug's disposition in an individual. This information can be particularly important when investigating unexpected clinical responses or potential drug-drug interactions that may alter CYP3A4 activity.

Conclusion: An Inactive but Important Player

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Dehydrotolvaptan (DM-4103)

Abstract

This compound, also known as DM-4103, is the primary and most abundant circulating metabolite of tolvaptan, a selective vasopressin V2 receptor antagonist. Despite its high systemic exposure and prolonged half-life, this compound is considered pharmacodynamically inactive at the vasopressin V2 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacokinetics, safety, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this major metabolite and its clinical implications.

Introduction

Tolvaptan is a potent, selective vasopressin V2 receptor antagonist used in the management of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD).[1][2] The clinical pharmacology of tolvaptan is complex, with extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] This metabolism results in the formation of numerous metabolites, of which this compound (DM-4103) is the most significant in terms of systemic exposure.[4]

Following oral administration of tolvaptan, this compound constitutes the majority of the circulating drug-related material in plasma, far exceeding the concentration of the parent compound.[4][5] Its pharmacokinetic profile is characterized by a remarkably long terminal half-life, leading to significant accumulation upon multiple dosing of tolvaptan.[5] While early assessments concluded that this compound is pharmacologically inactive at the V2 receptor, its high concentrations have prompted further investigation into its potential off-target activities and its role in the overall safety profile of tolvaptan, particularly concerning drug-induced liver injury (DILI).[2][4] This guide provides an in-depth analysis of the current scientific understanding of this compound.

Mechanism of Action and Pharmacodynamics

Activity at the Vasopressin V2 Receptor

This compound is classified as pharmacodynamically inactive with respect to vasopressin V2 receptor antagonism.[4] Regulatory evaluations and preclinical studies have consistently shown that it possesses no or only weak antagonist activity at human V2 receptors compared to its parent compound, tolvaptan.[4] While specific high-affinity binding data (Ki or IC50 values) for this compound at the V2 receptor are not widely published, the consensus from multiple sources, including FDA documentation, is that it does not contribute to the aquaretic effects of tolvaptan.[4]

The therapeutic action of tolvaptan is achieved by blocking the binding of arginine vasopressin (AVP) to the V2 receptor in the renal collecting ducts. This antagonism prevents the Gs protein-coupled signaling cascade, thereby inhibiting adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production.[2] The reduction in cAMP levels prevents the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, leading to a decrease in water reabsorption and an increase in free water clearance (aquaresis).[3][6] this compound does not interfere with this pathway.

V2R_Signaling_Pathway cluster_membrane Collecting Duct Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AQP2_channel Aquaporin-2 Channel Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Mediates AVP Arginine Vasopressin (AVP) AVP->V2R Binds & Activates Tolvaptan Tolvaptan Tolvaptan->V2R Antagonizes Aquaresis Aquaresis (Water Excretion) Tolvaptan->Aquaresis Promotes This compound This compound (DM-4103) This compound->V2R No Significant Interaction Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_vesicle->AQP2_channel Translocation

Figure 1. Vasopressin V2 Receptor Signaling Pathway and the Role of Tolvaptan and this compound.
Off-Target Pharmacology: Hepatic Transporter Inhibition

Despite its inactivity at the V2 receptor, the high circulating concentrations of this compound have led to investigations into its potential for off-target effects. A significant area of research has been its interaction with hepatic transporters, which may play a role in the idiosyncratic drug-induced liver injury (DILI) observed with high-dose, long-term tolvaptan therapy.[2] In vitro studies have shown that this compound is an inhibitor of several key hepatic transporters involved in bile acid and drug disposition.[7]

TransporterSubstrate TypeThis compound (DM-4103) IC50 (µM)Reference
BSEP (Bile Salt Export Pump)Bile Acids4.15
MRP4 (Multidrug Resistance-associated Protein 4)Bile Acids, Conjugates4.26
NTCP (Na+-Taurocholate Cotransporting Polypeptide)Bile Acids16.3
MRP3 (Multidrug Resistance-associated Protein 3)Bile Acids, Glucuronides~44.6
MRP2 (Multidrug Resistance-associated Protein 2)Conjugates, Bilirubin~51.0
OATP1B1 (Organic Anion Transporting Polypeptide 1B1)Drugs (e.g., statins)In vitro inhibitor[5][7]
OAT3 (Organic Anion Transporter 3)Drugs, MetabolitesIn vitro inhibitor[5][7]
Table 1. In Vitro Inhibitory Activity of this compound (DM-4103) on Major Hepatic Transporters.

The inhibition of BSEP by this compound is of particular interest, as BSEP is critical for the excretion of bile acids from hepatocytes into the bile. Impaired BSEP function can lead to the intracellular accumulation of cytotoxic bile acids, a mechanism implicated in cholestatic liver injury. While in vitro data suggest that this compound can inhibit OATP1B1 and OAT3, clinical drug-drug interaction studies with probe substrates (rosuvastatin and furosemide, respectively) did not show clinically significant inhibition at therapeutic doses of tolvaptan, likely due to the extensive plasma protein binding of this compound.[7]

Pharmacokinetics

The pharmacokinetic profile of this compound is markedly different from that of its parent drug, tolvaptan. Its formation, distribution, and elimination characteristics are key to understanding its clinical behavior.

Absorption and Metabolism

This compound is not administered directly but is formed in the liver following the oral administration of tolvaptan. Tolvaptan is extensively metabolized by CYP3A4 through hydroxylation and subsequent oxidation to form this compound.[4]

Distribution and Elimination

This compound is the major circulating entity after tolvaptan administration, accounting for approximately 52.5% of the total plasma radioactivity in human mass balance studies.[4][5] It is highly bound to plasma proteins (>99.8%), which limits its unbound fraction and, consequently, its distribution into tissues and availability for pharmacological activity and renal clearance.[7]

The most striking pharmacokinetic feature of this compound is its exceptionally long terminal elimination half-life of approximately 180 hours.[4][5] This leads to substantial accumulation in the plasma with repeated dosing of tolvaptan, with trough concentrations increasing significantly over time.[5] For instance, one study reported an 18.2-fold accumulation of DM-4103 after 7 days of tolvaptan administration.[5]

ParameterThis compound (DM-4103)TolvaptanReference
Tmax (h) Varies (formed from parent drug)2 - 4
Half-life (t1/2, h) ~1806 - 10[4]
Plasma Protein Binding >99.8%~99%[7]
Relative Plasma Exposure Major circulating metabolite (52.5%)Minor component (3%)[4][5]
Accumulation Ratio (Day 7) ~18.2~1.3[5]
Table 2. Comparative Pharmacokinetic Parameters of this compound and Tolvaptan.

Safety Profile

Non-clinical safety studies have been conducted to assess the toxicity of this compound. Single-dose toxicity studies in rats at subcutaneous doses of up to 500 mg/kg did not reveal any overt toxicity.[2] The primary safety concern associated with this compound stems from its potential to contribute to tolvaptan-induced liver injury, as discussed in the pharmacodynamics section. The mechanism is thought to involve the inhibition of hepatic bile acid transporters, leading to intracellular bile acid accumulation and subsequent hepatocyte damage. This risk appears to be dose- and duration-dependent and is a key consideration in the long-term administration of high-dose tolvaptan for ADPKD.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Vasopressin V2 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the V2 receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the human vasopressin V2 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled V2 receptor ligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration (this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare V2R-expressing cell membranes B Incubate membranes with [3H]-AVP and this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity C->D E Calculate IC50 and Ki values D->E Transporter_Assay_Workflow A Culture human hepatocytes in a sandwich configuration B Pre-incubate with This compound A->B C Add transporter probe substrate B->C D Measure substrate in cells and bile C->D E Calculate IC50 for transporter inhibition D->E Aquaretic_Assay_Workflow A Acclimatize rats to metabolic cages B Administer this compound, vehicle, or positive control A->B C Collect urine over a 24-hour period B->C D Measure urine volume and osmolality C->D E Compare results to control groups D->E

References

Dehydrotolvaptan and the Therapeutic Landscape of Autosomal Dominant Polycystic Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent, inherited disorder characterized by the progressive development of renal cysts, leading to kidney enlargement and a decline in renal function, often culminating in end-stage renal disease. The therapeutic landscape for ADPKD was significantly altered with the advent of vasopressin V2 receptor (V2R) antagonists. This technical guide provides an in-depth examination of the V2R antagonist tolvaptan, the first FDA-approved treatment to slow the progression of ADPKD.[1][2] It clarifies the identity and role of related compounds, including dehydrotolvaptan, and delves into the critical interplay between the parent drug, its principal metabolites, and the underlying pathophysiology of ADPKD. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, pharmacokinetics, clinical efficacy, and safety considerations, with a particular focus on the molecular pathways and experimental methodologies that underpin our current understanding.

Introduction: The Pathophysiology of ADPKD and the Rationale for Vasopressin V2 Receptor Antagonism

Autosomal Dominant Polycystic Kidney Disease is primarily caused by mutations in the PKD1 or PKD2 genes, which encode polycystin-1 and polycystin-2, respectively. These proteins are integral to the function of primary cilia in renal tubular epithelial cells, where they are thought to regulate intracellular calcium signaling. Disruption of this signaling cascade leads to a pathological increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP is a central driver of ADPKD progression, promoting both cyst cell proliferation and transepithelial fluid secretion into the cysts, thereby fueling cyst growth.[4][5]

The hormone arginine vasopressin (AVP) plays a pivotal role in this process. By binding to the vasopressin V2 receptor (V2R) on the basolateral membrane of collecting duct cells, AVP activates adenylyl cyclase, leading to the production of cAMP.[6][7] In ADPKD, this signaling pathway is aberrantly active, contributing to disease progression. This understanding provided a strong rationale for the therapeutic strategy of antagonizing the V2R to reduce intracellular cAMP and consequently slow cyst expansion.[1]

This compound: Clarifying its Role

Initial inquiries into the therapeutic agents for ADPKD sometimes mention "this compound." It is critical to clarify that 5-Dehydro Tolvaptan is characterized as an impurity of tolvaptan.[3][] It is not considered a primary active metabolite responsible for the therapeutic effects observed in ADPKD. The principal pharmacologically active agent is the parent drug, tolvaptan. However, understanding the complete metabolic profile of tolvaptan, including its major metabolites, is crucial for a comprehensive assessment of its clinical pharmacology and safety.

Tolvaptan: The Primary Therapeutic Agent

Tolvaptan is a selective, competitive vasopressin V2 receptor antagonist.[9] Its efficacy in ADPKD stems from its ability to block the binding of AVP to the V2R in the renal collecting ducts, thereby inhibiting the downstream cascade that leads to cAMP production.[1] This targeted action addresses a core pathophysiological mechanism of cyst growth in ADPKD.

Mechanism of Action

Tolvaptan's high affinity for the V2R allows it to effectively displace AVP, leading to a reduction in adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.[10] This reduction in cAMP has two primary beneficial effects in the context of ADPKD:

  • Inhibition of Cell Proliferation: Lower cAMP levels attenuate the proliferative signaling pathways that drive the abnormal growth of cyst-lining epithelial cells.[1]

  • Reduction of Fluid Secretion: Decreased cAMP leads to a reduction in the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that plays a key role in fluid secretion into the cysts.

The overall effect is a slowing of the rate of increase in total kidney volume (TKV), a key surrogate marker for disease progression in ADPKD.[9]

Signaling Pathway

The vasopressin V2 receptor signaling pathway and the inhibitory action of tolvaptan are depicted in the following diagram:

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds & Activates Tolvaptan Tolvaptan Tolvaptan->V2R Binds & Inhibits G_protein G Protein (Gs) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Promotes Fluid_Secretion Fluid Secretion (via CFTR) PKA->Fluid_Secretion Promotes cAMP_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing V2R start->cell_culture compound_incubation Pre-incubate with Tolvaptan (varying conc.) cell_culture->compound_incubation agonist_stimulation Stimulate with Desmopressin (fixed conc.) compound_incubation->agonist_stimulation lysis_measurement Lyse cells & Measure intracellular cAMP agonist_stimulation->lysis_measurement data_analysis Plot data & Determine IC50 lysis_measurement->data_analysis end End data_analysis->end

References

Dehydrotolvaptan as a Potential Biomarker for Tolvaptan Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolvaptan, a selective vasopressin V2-receptor antagonist, is a critical therapeutic agent for managing hyponatremia and slowing the progression of autosomal dominant polycystic kidney disease (ADPKD). Its clinical utility is, however, modulated by its metabolic fate, which is almost exclusively dictated by the highly variable cytochrome P450 3A4 (CYP3A4) enzyme. This variability necessitates a reliable method to assess individual metabolic capacity to optimize dosing and mitigate adverse events. This technical guide elucidates the potential of dehydrotolvaptan, a primary metabolite formed through CYP3A4-mediated dehydrogenation, as a candidate biomarker for tolvaptan metabolism. We will explore the metabolic pathways of tolvaptan, present a robust analytical methodology for the simultaneous quantification of tolvaptan and this compound, and provide a comprehensive scientific rationale for its application as a clinical biomarker.

Introduction: The Clinical Imperative for a Tolvaptan Metabolism Biomarker

Tolvaptan's therapeutic efficacy is well-established; however, its narrow therapeutic window and the significant inter-individual variability in its metabolism present clinical challenges.[1][2][3] The metabolism of tolvaptan is almost entirely dependent on CYP3A4, an enzyme notorious for its wide range of activity among individuals due to genetic polymorphisms, drug-drug interactions, and underlying disease states.[4][5][6] An overestimation of metabolic capacity can lead to sub-therapeutic drug levels, while an underestimation can result in drug accumulation and an increased risk of adverse effects, including drug-induced liver injury.[7]

A reliable biomarker that reflects an individual's real-time metabolic capacity for tolvaptan would enable a more personalized approach to treatment, moving beyond a "one-size-fits-all" dosing strategy. This guide posits that this compound, a direct product of tolvaptan's primary metabolic pathway, is a strong candidate for such a biomarker.

The Metabolic Landscape of Tolvaptan: Focus on Dehydrogenation

Tolvaptan is extensively metabolized in the liver, with a minute fraction of the parent drug being excreted unchanged.[1] The biotransformation of tolvaptan is multifaceted, primarily involving three key enzymatic reactions catalyzed by CYP3A4:

  • Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the tolvaptan molecule.

  • Dehydrogenation: The removal of two hydrogen atoms, leading to the formation of a double bond. This process yields this compound.

  • Deamidation: The hydrolysis of the amide linkage.

These reactions produce a complex array of over 20 metabolites.[8] Dehydrogenation, however, represents a direct and significant route of metabolism, making its product, this compound, a potentially informative molecule.

The Genesis of 5-Dehydro Tolvaptan

The specific dehydrogenation of tolvaptan results in the formation of a metabolite identified as 5-Dehydro Tolvaptan . This metabolite has a molecular formula of C₂₆H₂₃ClN₂O₃, reflecting the loss of two hydrogen atoms from the parent tolvaptan molecule (C₂₆H₂₅ClN₂O₃).[9][10]

Figure 1: Proposed Metabolic Pathway of Tolvaptan to 5-Dehydro Tolvaptan

Tolvaptan Tolvaptan (C26H25ClN2O3) This compound 5-Dehydro Tolvaptan (C26H23ClN2O3) Tolvaptan->this compound Dehydrogenation CYP3A4 CYP3A4 CYP3A4->Tolvaptan

Caption: CYP3A4-mediated dehydrogenation of tolvaptan.

The concentration of 5-Dehydro Tolvaptan in systemic circulation is theoretically a direct reflection of the rate at which CYP3A4 is metabolizing the parent drug.

The Scientific Case for this compound as a Biomarker

An effective biomarker for drug metabolism should be a direct and easily quantifiable indicator of enzymatic activity that correlates with drug exposure and clinical response. This compound aligns well with these criteria for the following reasons:

  • Direct Product of CYP3A4 Activity: The formation of this compound is a direct consequence of CYP3A4 action on tolvaptan. Therefore, its rate of formation is intrinsically linked to the functional activity of this key enzyme.

  • Potential for a More Stable Pharmacokinetic Profile: Metabolites often exhibit different pharmacokinetic properties than the parent drug. If this compound has a longer half-life than tolvaptan, its plasma concentration could provide a more stable, time-averaged reflection of CYP3A4 activity.

  • Association with Clinical Endpoints: While direct correlational studies are pending, there is emerging evidence linking tolvaptan metabolites to clinically significant outcomes. A notable study identified tolvaptan- and tolvaptan-metabolite-responsive T cells in patients who experienced drug-induced liver injury, specifically implicating the metabolites DM-4103 and DM-4107.[11][12][13] This finding highlights the importance of understanding the complete metabolic profile and suggests that certain metabolites could serve as early indicators of potential toxicity.

Analytical Methodology: A Validated LC-MS/MS Approach

To establish this compound as a reliable biomarker, a highly sensitive and specific analytical method for its quantification in biological fluids is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose.

A Step-by-Step Protocol for Simultaneous Quantification

The following protocol outlines a robust LC-MS/MS method for the concurrent measurement of tolvaptan and 5-Dehydro Tolvaptan in human plasma.

Experimental Protocol: LC-MS/MS Quantification of Tolvaptan and 5-Dehydro Tolvaptan

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of an internal standard solution (e.g., stable isotope-labeled tolvaptan and 5-Dehydro Tolvaptan).

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.590
3.590
3.620
5.020
  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    Table 2: Illustrative MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tolvaptan449.1252.1
5-Dehydro Tolvaptan447.1252.1
Internal Standard(s)Analyte-specificAnalyte-specific

Figure 2: Analytical Workflow for Biomarker Quantification

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Human Plasma Sample IS Addition of Internal Standard Plasma->IS Precipitation Protein Precipitation with Acetonitrile IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Chromatographic Separation (C18 Column) Reconstitution->LC MS Mass Spectrometric Detection (MRM) LC->MS Quantification Quantification of Tolvaptan and 5-Dehydro Tolvaptan Concentrations MS->Quantification

Caption: A schematic of the analytical workflow for the simultaneous quantification of tolvaptan and 5-dehydro tolvaptan in human plasma.

Rigorous Method Validation

For the analytical data to be considered reliable for clinical decision-making, the LC-MS/MS method must undergo a thorough validation process in accordance with international guidelines. This includes assessing:

  • Selectivity and Specificity: Ensuring no other compounds in the plasma interfere with the detection of the analytes.

  • Linearity and Range: Demonstrating a proportional response of the instrument to known concentrations of the analytes.

  • Accuracy and Precision: Confirming that the method accurately and consistently measures the true concentrations.

  • Matrix Effect: Evaluating the influence of plasma components on the ionization efficiency of the analytes.

  • Stability: Assessing the stability of the analytes in plasma samples under various handling and storage conditions.

Clinical Implementation and Future Perspectives

The validation of this compound as a biomarker for tolvaptan metabolism could revolutionize the clinical management of patients receiving this drug.

Potential Clinical Applications
  • Personalized Dosing Regimens: Clinicians could use this compound levels to tailor tolvaptan doses to an individual's metabolic rate, maximizing therapeutic benefit while minimizing risks.

  • Proactive Management of Drug-Drug Interactions: Monitoring changes in this compound concentrations upon co-administration of other medications could provide an early warning of potential CYP3A4-mediated interactions.

  • Identification of At-Risk Patients: Patients with inherently low this compound levels may be identified as poor metabolizers and monitored more closely for adverse effects.

A Roadmap for Future Research

To translate the potential of this compound into a clinical reality, a concerted research effort is required:

  • Comprehensive Pharmacokinetic Profiling: Detailed studies are needed to characterize the formation, distribution, and elimination of this compound in healthy volunteers and in diverse patient populations.

  • Establishing Clinical Correlations: Prospective studies are essential to establish definitive correlations between this compound concentrations, tolvaptan exposure, CYP3A4 genotype/phenotype, and clinical outcomes, including both efficacy and adverse events.

  • Interventional Clinical Trials: Ultimately, randomized controlled trials will be necessary to demonstrate that a this compound-guided dosing strategy leads to improved clinical outcomes compared to standard-of-care.

Conclusion

The pursuit of personalized medicine demands the development of reliable biomarkers to guide therapeutic decisions. This compound, as a direct and quantifiable product of tolvaptan's primary metabolic pathway, represents a highly promising candidate for a biomarker of tolvaptan metabolism. The analytical tools for its precise measurement are readily available, and the scientific rationale for its investigation is strong. Through a dedicated research effort to validate its clinical utility, this compound has the potential to become an indispensable tool for optimizing the use of tolvaptan, thereby enhancing patient safety and therapeutic success.

References

An In-Depth Technical Guide to Investigating the Off-Target Effects of Dehydrotolvaptan

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Off-Target Profiling in Drug Development

The journey of a drug from discovery to clinical application is fraught with challenges, a significant portion of which arise from unintended interactions within the complex biological landscape of the human body. These "off-target" effects, where a drug molecule binds to proteins other than its intended therapeutic target, are a primary cause of adverse drug reactions and clinical trial failures.[1][2] A thorough understanding and characterization of a drug's off-target profile are therefore not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and therapeutic efficacy. This guide provides a comprehensive framework for exploring the off-target effects of Dehydrotolvaptan, a metabolite of the vasopressin V2 receptor antagonist, Tolvaptan. As a metabolite, its unique pharmacological profile warrants independent investigation to fully comprehend the safety and efficacy of its parent drug.

Part 1: this compound and its Pharmacological Context

Tolvaptan: Primary Mechanism of Action and Known Safety Profile

Tolvaptan is a selective antagonist of the vasopressin V2 receptor, primarily used in the treatment of hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).[3] By blocking the V2 receptor in the renal collecting ducts, Tolvaptan inhibits the action of vasopressin, leading to an increase in free water excretion (aquaresis) and a subsequent rise in serum sodium concentration.[4][5][6] While generally effective, Tolvaptan's use has been associated with a risk of liver injury, a significant safety concern that necessitates careful monitoring of patients.[7][8][9]

This compound: An Overview

This compound, with the chemical name N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide, is a metabolite of Tolvaptan.[10][11] As a product of the body's metabolic processes acting on the parent drug, its pharmacological and toxicological profile may differ from that of Tolvaptan. Understanding the off-target interactions of this compound is therefore crucial for a complete safety assessment of Tolvaptan therapy.

The Rationale for Investigating this compound's Off-Target Profile

The metabolic transformation of a drug can significantly alter its chemical structure, leading to changes in its binding affinities for various proteins. A metabolite may possess its own unique set of off-target interactions, contributing to the overall adverse effect profile of the parent drug. Given the known hepatotoxicity associated with Tolvaptan, it is plausible that its metabolites, including this compound, could play a role in this toxicity through their own off-target effects. A thorough investigation into this compound's off-target profile is therefore a critical step in elucidating the complete mechanism of Tolvaptan-associated adverse events.

Part 2: Predictive In Silico Approaches for Off-Target Identification

The Power of Computational Prediction

Before embarking on extensive and costly experimental screening, in silico methods offer a powerful and efficient means to predict potential off-target interactions.[12][13][14] These computational approaches leverage vast databases of chemical structures, protein targets, and known drug-target interactions to generate a prioritized list of potential off-targets for a given molecule. This predictive-first strategy allows for more focused and hypothesis-driven experimental validation.

Methodology: A Multi-faceted Computational Workflow

A robust in silico assessment should not rely on a single methodology but rather integrate multiple approaches to increase the confidence in the predictions.

  • 2.2.1. Ligand-Based Approaches: These methods compare the two-dimensional and three-dimensional structure of this compound to libraries of molecules with known protein targets.[15] If this compound shares significant structural similarities with known ligands for a particular protein, that protein is flagged as a potential off-target.

  • 2.2.2. Structure-Based Approaches: When the three-dimensional structures of potential off-target proteins are known, molecular docking simulations can be employed.[13] This technique computationally models the interaction between this compound and the protein's binding site, providing an estimation of the binding affinity and mode.

  • 2.2.3. Phenotypic Matching and Data Fusion: Advanced computational strategies can also incorporate data from clinical trial databases and scientific literature, looking for correlations between the known side effects of drugs and their off-target profiles.[15] By fusing data from multiple computational methods, a more accurate and comprehensive prediction of this compound's off-targets can be achieved.[15]

Diagram: In Silico Off-Target Prediction Workflow for this compound

cluster_input Input Data cluster_prediction Computational Prediction Methods cluster_output Output This compound This compound Structure LigandBased Ligand-Based Similarity Search This compound->LigandBased StructureBased Structure-Based Molecular Docking This compound->StructureBased Phenotypic Phenotypic Matching & Data Fusion This compound->Phenotypic PredictedTargets Prioritized List of Potential Off-Targets LigandBased->PredictedTargets StructureBased->PredictedTargets Phenotypic->PredictedTargets

Caption: In silico workflow for predicting this compound's off-targets.

Part 3: Experimental Validation of Predicted Off-Target Interactions

The Necessity of Experimental Confirmation

While in silico predictions are invaluable for hypothesis generation, they must be followed by rigorous experimental validation to confirm any predicted off-target interactions. A variety of in vitro and cell-based assays can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement
  • 3.2.1. Principle of CETSA: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying drug-target engagement in a cellular context.[16][17][18][19][20] The principle behind CETSA is that the binding of a ligand (in this case, this compound) to its target protein increases the protein's thermal stability.[19] When cells are heated, unbound proteins will denature and aggregate at lower temperatures than their ligand-bound counterparts.

  • 3.2.2. Detailed Step-by-Step Protocol for CETSA:

    • Cell Culture and Treatment: Culture an appropriate cell line to a suitable confluency. Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

    • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

    • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified using methods such as Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of this compound indicates binding.

  • 3.2.3. Diagram: CETSA Experimental Workflow

cluster_workflow CETSA Workflow start Cell Treatment with this compound heating Heating to a Range of Temperatures start->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble & Aggregated Proteins lysis->centrifugation analysis Analysis of Soluble Protein Fraction (e.g., Western Blot) centrifugation->analysis end Target Engagement Confirmed analysis->end

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

In Vitro Kinase Profiling: A Focused Approach for a Common Off-Target Class
  • 3.3.1. Rationale for Kinase Profiling: Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are common off-targets for small molecule drugs.[21][22] Profiling this compound against a panel of kinases can provide valuable insights into its potential off-target activities.

  • 3.3.2. Detailed Step-by-Step Protocol for a Luminescence-Based Kinase Assay:

    • Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations for testing.

    • Kinase Reaction Setup: In a multi-well plate, prepare a reaction mixture for each kinase to be tested, containing the purified kinase, a specific substrate, and ATP.

    • Incubation: Add the diluted this compound or a vehicle control to the kinase reaction mixtures and incubate at a controlled temperature to allow the enzymatic reaction to proceed.

    • Detection: After the incubation period, add a reagent that produces a luminescent signal in the presence of ATP. The amount of remaining ATP is inversely proportional to the kinase activity.

    • Data Analysis: Measure the luminescence in each well and calculate the percent inhibition of each kinase at different concentrations of this compound. Determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited) for any kinases that show significant inhibition.

  • 3.3.3. Data Presentation: Table of Hypothetical Kinase Inhibition Data

Kinase TargetThis compound IC50 (µM)
Kinase A> 100
Kinase B5.2
Kinase C> 100
Kinase D12.8
Proteome Microarrays: A High-Throughput Screening Method
  • 3.4.1. Principle of Proteome Microarrays: Proteome microarrays are a high-throughput technology that allows for the simultaneous screening of a compound against thousands of purified proteins immobilized on a solid surface.[23][24][25][26] This unbiased approach can identify unexpected off-target interactions that may not have been predicted by computational methods.

  • 3.4.2. Diagram: Proteome Microarray Workflow

cluster_workflow Proteome Microarray Workflow start Proteome Microarray with Immobilized Proteins incubation Incubate with Labeled this compound start->incubation washing Wash to Remove Unbound Compound incubation->washing detection Detect Signal from Bound this compound washing->detection analysis Identify Proteins with High Signal (Hits) detection->analysis end Potential Off-Targets Identified analysis->end

Caption: Proteome microarray workflow for off-target screening.

Part 4: Data Interpretation and Future Directions

Synthesizing the Data

The culmination of this investigative process is the synthesis of data from both in silico predictions and experimental validations. A confirmed off-target is one that was predicted computationally and then validated through one or more experimental assays. The strength of the evidence for each potential off-target should be assessed based on the consistency of the findings across different methods.

Linking Off-Target Effects to Potential Phenotypic Outcomes

Once off-target interactions are confirmed, the next crucial step is to understand their potential physiological consequences. This involves researching the known biological functions of the off-target proteins and the signaling pathways in which they participate. For example, if this compound is found to inhibit a kinase involved in a critical cellular process, this could provide a mechanistic explanation for potential adverse effects.

Future Research

The identification of confirmed off-target interactions for this compound opens the door for further mechanistic studies. Future research could focus on:

  • Cell-based functional assays: To investigate how the binding of this compound to an off-target protein affects cellular function.

  • In vivo studies: To determine if the off-target interactions observed in vitro translate to observable effects in animal models.

  • Structure-activity relationship (SAR) studies: To understand which chemical features of this compound are responsible for its off-target binding, potentially informing the design of safer drugs in the future.

By following this comprehensive, multi-pronged approach, researchers and drug development professionals can build a robust understanding of the off-target effects of this compound, contributing to a more complete and accurate safety profile for its parent drug, Tolvaptan.

References

Technical Guide: Vasopressin Receptor Binding Affinity of the Selective V2 Agonist OPC-51803

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide addresses the binding affinity of the nonpeptide compound OPC-51803 . It is important to distinguish this molecule from Dehydrotolvaptan (CAS 137973-76-3), a metabolite of Tolvaptan. While both are benzazepine derivatives, they are structurally distinct compounds. The substantial body of public scientific literature detailing vasopressin receptor binding affinity focuses on OPC-51803.

Executive Summary

The regulation of water and electrolyte balance is a critical physiological process orchestrated in large part by the neurohormone arginine vasopressin (AVP) and its interaction with a family of G protein-coupled receptors (GPCRs). The vasopressin V2 receptor subtype, located primarily in the renal collecting ducts, is a key therapeutic target for managing disorders of water balance. While the V2 receptor antagonist Tolvaptan is well-characterized, this guide focuses on the distinct pharmacological profile of OPC-51803 , a potent and selective nonpeptide V2 receptor partial agonist . This document provides a comprehensive analysis of the binding affinity of OPC-51803 for the human vasopressin receptor subtypes (V1a, V1b, V2), details the methodologies used to determine this affinity, and explores the downstream signaling consequences of receptor binding.

The Vasopressin Receptor Family: An Overview

The physiological effects of AVP are mediated by three main receptor subtypes, each with distinct tissue distributions and signaling pathways. Understanding these differences is fundamental to appreciating the selectivity and therapeutic potential of compounds like OPC-51803.

  • V1a Receptor (V1aR): Primarily found on vascular smooth muscle cells, platelets, and hepatocytes. Its activation leads to vasoconstriction, platelet aggregation, and glycogenolysis.

  • V1b Receptor (V1bR): Located in the anterior pituitary, where it modulates the release of adrenocorticotropic hormone (ACTH).

  • V2 Receptor (V2R): Predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts. It is the primary mediator of AVP's antidiuretic effects.[1]

Activation of V1a and V1b receptors initiates a Gq/11-mediated signaling cascade, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium concentrations ([Ca2+]i).[1] In contrast, the V2 receptor is coupled to Gs, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3]

Vasopressin_Pathways cluster_V1a V1a Receptor Pathway cluster_V2 V2 Receptor Pathway AVP1 AVP V1a V1a Receptor AVP1->V1a Gq Gq/11 V1a->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 PIP2 PIP2 Ca ↑ [Ca2+]i (Vasoconstriction) IP3->Ca AVP2 AVP / OPC-51803 V2 V2 Receptor AVP2->V2 Gs Gs V2->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP (Antidiuresis) AC->cAMP converts ATP ATP ATP Binding_Assay_Workflow A 1. Prepare Components - Receptor Membranes - Radioligand ([³H]-AVP) - Test Compound (OPC-51803) B 2. Set up 96-well Plate - Total Binding - Non-Specific Binding - Competition Wells A->B C 3. Incubate (Allow binding to reach equilibrium) B->C D 4. Rapid Vacuum Filtration (Separate bound from free ligand) C->D E 5. Wash Filters (Remove unbound radioligand) D->E F 6. Scintillation Counting (Quantify bound radioactivity) E->F G 7. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki via Cheng-Prusoff F->G Agonist_Action cluster_membrane Cell Membrane V2 V2 Receptor AC Adenylyl Cyclase V2->AC Stimulates (Gs) cAMP cAMP AC->cAMP Converts OPC OPC-51803 (Partial Agonist) OPC->V2 Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Trafficking PKA->AQP2 Phosphorylates H2O Water Reabsorption (Antidiuresis) AQP2->H2O

References

Foreword: Navigating the Identity of Dehydrotolvaptan

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Cellular Pathways Modulated by Dehydrotolvaptan and its Parent Compound, Tolvaptan

To our fellow researchers and drug development professionals, this guide delves into the cellular pathways modulated by this compound. It is critical to first address the nomenclature. "this compound" is not a widely characterized agent in peer-reviewed literature. However, chemical supplier catalogues list "5-Dehydro Tolvaptan" (CAS 137973-76-3) as a known impurity and metabolite of the drug Tolvaptan.[][2][3] Structurally, this compound features a ketone group where Tolvaptan has a hydroxyl group, a classic dehydrogenation product.[4]

Given this, this guide will operate on the scientifically-grounded assumption that "this compound" refers to 5-Dehydro Tolvaptan . Due to the scarcity of direct pharmacological data on this specific metabolite, our exploration must be rooted in the well-established mechanisms of its parent compound, Tolvaptan. This document is therefore structured to first provide a comprehensive analysis of the core pathways modulated by Tolvaptan, as any activity of this compound is likely related to this primary mechanism. We will then explore the known activities of other major Tolvaptan metabolites to build a complete contextual framework and, finally, propose a validated experimental strategy to elucidate the specific cellular effects of this compound.

This approach ensures that while we address the topic directly, we remain anchored in established science, providing a robust and practical guide for laboratory investigation.

Part 1: The Foundational Mechanism: Tolvaptan's Antagonism of the Vasopressin V2 Receptor Pathway

Tolvaptan is a selective, competitive vasopressin V2 receptor (V2R) antagonist.[5] Its therapeutic action in treating hyponatremia and slowing kidney function decline in Autosomal Dominant Polycystic Kidney Disease (ADPKD) stems from its direct intervention in the V2R signaling cascade in the renal collecting ducts.[5][6] This pathway is the primary determinant of non-solute water reabsorption in the kidneys.

The V2 Receptor-cAMP Signaling Axis

The canonical pathway initiated by the binding of arginine vasopressin (AVP) to the V2R is a classic G-protein coupled receptor (GPCR) cascade. The V2R is coupled to the stimulatory G-protein, Gs.

Mechanism of Action:

  • AVP Binding & Gs Activation: In states of hyperosmolality or decreased blood volume, AVP is released and binds to the V2R on the basolateral membrane of renal collecting duct principal cells.[6]

  • Adenylyl Cyclase Activation: This binding event induces a conformational change in the V2R, activating the associated Gs protein. The alpha subunit of Gs (Gαs) exchanges GDP for GTP and dissociates, subsequently binding to and activating adenylyl cyclase (AC).[7]

  • cAMP Production: Activated AC catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[7]

  • PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from the catalytic subunits. This frees the catalytic subunits to phosphorylate downstream protein targets.[7][8]

Tolvaptan's Point of Intervention: Tolvaptan acts as a competitive antagonist, binding to the V2R with high affinity (1.8 times that of native AVP) and preventing AVP from initiating this cascade.[] This blockade directly inhibits the production of intracellular cAMP.[8]

Gs_Pathway V2R Vasopressin V2 Receptor Gs Gs Protein V2R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP AVP Vasopressin (AVP) AVP->V2R Binds Tolvaptan Tolvaptan / This compound? Tolvaptan->V2R Blocks Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Trafficking cluster_cell Collecting Duct Principal Cell cluster_vesicle Sub-apical Vesicle cluster_membrane Apical Membrane PKA_active Active PKA AQP2_vesicle AQP2 PKA_active->AQP2_vesicle Phosphorylates (Ser256) AQP2_membrane AQP2 Channel AQP2_vesicle->AQP2_membrane Translocation & Exocytosis AQP2_membrane->AQP2_vesicle Endocytosis Water Water Reabsorption AQP2_membrane->Water Facilitates Tolvaptan Tolvaptan / This compound? Tolvaptan->PKA_active Inhibits Activation Transporter_Inhibition cluster_hepatocyte Hepatocyte cluster_canalicular Canalicular Membrane BileAcids_in Bile Acids (Intracellular) BileAcids_in->BileAcids_in Accumulation Leads to Cytotoxicity BSEP BSEP BileAcids_in->BSEP Efflux MRP2 MRP2 BileAcids_in->MRP2 Efflux BileCanaliculus Bile Canaliculus BSEP->BileCanaliculus MRP2->BileCanaliculus DM4103 Tolvaptan Metabolite (DM-4103) DM4103->BSEP Inhibits DM4103->MRP2 Inhibits Characterization_Workflow cluster_primary Primary Target Pathway cluster_secondary Secondary/Off-Target Pathway start This compound (Test Compound) v2r_bind Protocol 1: V2R Binding Assay start->v2r_bind transporter_assay Protocol 4: Transporter Inhibition Assay (BSEP, OATP1B1, etc.) start->transporter_assay camp_assay Protocol 2: cAMP Functional Assay v2r_bind->camp_assay If Binding Affinity is High aqp2_assay Protocol 3: AQP2 Trafficking Assay camp_assay->aqp2_assay If Functionally Active end Pharmacological Profile aqp2_assay->end transporter_assay->end

References

Methodological & Application

Quantitative Determination of Dehydrotolvaptan in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dehydrotolvaptan, a key metabolite and impurity of tolvaptan, in human plasma. Tolvaptan is a selective vasopressin V2-receptor antagonist used in the treatment of hyponatremia.[1][2][3] Monitoring its metabolites, such as this compound, is crucial for comprehensive pharmacokinetic assessments and to ensure the safety and efficacy of the parent drug. The method described herein utilizes a straightforward protein precipitation for sample extraction and is validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[4][5][6] This robust protocol provides the precision, accuracy, and reliability required for regulated bioanalytical studies in drug development.

Introduction: The Rationale for this compound Quantification

Tolvaptan is an orally active drug that functions by antagonizing the V2 receptor, leading to increased free water excretion, a process known as aquaresis.[1][2] This mechanism is particularly effective in treating euvolemic and hypervolemic hyponatremia. The metabolism of tolvaptan is extensive, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system.[1][7] this compound (also known as 5-Dehydro Tolvaptan) is a significant metabolite and a known impurity of tolvaptan.[][9]

The quantitative analysis of major metabolites is a cornerstone of drug development, providing critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Accurate measurement of this compound in plasma allows researchers to:

  • Characterize the complete pharmacokinetic profile of tolvaptan.

  • Investigate metabolite-to-parent drug exposure ratios.

  • Assess potential metabolic contributions to the overall pharmacological or toxicological profile.

  • Support dose-finding and safety assessment studies.

This document provides a comprehensive, field-tested protocol for the quantification of this compound in human plasma, designed to be readily implemented in a regulated bioanalytical laboratory.

Method Overview: From Sample to Result

The analytical workflow is designed for efficiency and robustness, minimizing sample handling while maximizing analytical performance. The entire process, from plasma sample preparation to final data acquisition, is streamlined for high-throughput analysis.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Vortexing P2 Aliquoting Plasma (e.g., 100 µL) P1->P2 P3 Addition of Internal Standard (IS) P2->P3 P4 Protein Precipitation (Acetonitrile) P3->P4 P5 Vortex & Centrifugation P4->P5 P6 Supernatant Transfer & Dilution P5->P6 A1 Injection into LC-MS/MS System P6->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Ionization (ESI+) A2->A3 A4 Mass Spectrometric Detection (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation (Linear Regression) D1->D2 D3 Concentration Calculation D2->D3

Caption: High-level workflow for this compound quantification.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • This compound reference standard (≥98% purity)[]

  • This compound-d7 (Internal Standard, IS, ≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant), sourced from an accredited supplier.

Instrumentation and Equipment
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) is recommended for good peak shape and separation.[10]

  • General Laboratory Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, and appropriate sample vials.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

The foundation of an accurate assay is the precise preparation of standard solutions. All solutions should be prepared in a Class A volumetric flask.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound and this compound-d7 reference standards into separate volumetric flasks.

    • Dissolve in methanol to create a final concentration of 1 mg/mL for each. These stocks should be stored at -20°C.

  • Working Standard Solutions:

    • Prepare an intermediate stock of this compound (e.g., 10 µg/mL) by diluting the primary stock with 50:50 (v/v) methanol:water.

    • From this intermediate stock, perform serial dilutions to prepare working solutions for the calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound-d7 primary stock with 50:50 (v/v) methanol:water to achieve the final working concentration. This concentration is chosen to provide a consistent and strong signal without causing detector saturation.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

CC and QC samples are prepared by spiking the working standard solutions into blank human plasma.

  • Spike 5 µL of each this compound working solution into 95 µL of blank human plasma to create CC standards. A typical calibration range might be 0.5 to 500 ng/mL.

  • Prepare QC samples in bulk at four concentration levels:

    • LLOQ: Lower Limit of Quantification (e.g., 0.5 ng/mL)

    • LQC: Low-Quality Control (e.g., 1.5 ng/mL)

    • MQC: Medium-Quality Control (e.g., 150 ng/mL)

    • HQC: High-Quality Control (e.g., 400 ng/mL)

Plasma Sample Extraction: Protein Precipitation

This method is chosen for its speed, simplicity, and high recovery for analytes like tolvaptan and its metabolites.[11][12][13]

  • Aliquot: Transfer 100 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the IS working solution (100 ng/mL this compound-d7) to all tubes except the double blank (blank plasma used to check for matrix interference).

  • Precipitate: Add 400 µL of ice-cold acetonitrile to each tube. The use of cold solvent enhances the precipitation of proteins.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation and analyte extraction.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Condition Rationale
Column C18, 50 x 2.1 mm, 2.6 µm Provides efficient separation and good peak shape for the analytes.[10]
Mobile Phase A 0.1% Formic Acid in Water Acidification promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/min A standard flow rate for this column dimension, balancing speed and efficiency.
Gradient 0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (30% B) A gradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of late-eluting matrix components.
Injection Volume 5 µL Balances sensitivity with the need to avoid column overloading.
Column Temp. 40 °C Improves peak shape and reduces viscosity, leading to more reproducible retention times.

| Run Time | 4.0 minutes | Allows for high-throughput analysis. |

Table 2: Mass Spectrometry (MS) Conditions

Parameter This compound This compound-d7 (IS)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) m/z 447.2 454.2
Product Ion (Q2) m/z 252.1 252.1
Dwell Time 150 ms 150 ms
Collision Energy (CE) Optimized for specific instrument Optimized for specific instrument
Declustering Potential (DP) Optimized for specific instrument Optimized for specific instrument

Rationale: this compound's molecular weight is 446.93 g/mol .[][9][14] The precursor ion [M+H]+ is therefore ~447.2. The product ion m/z 252.1 corresponds to a stable, common fragment also observed for the parent drug, tolvaptan, making it an excellent choice for selective and sensitive monitoring in Multiple Reaction Monitoring (MRM) mode.[10][12] The deuterated internal standard is designed to have a different precursor mass but fragment to the same product ion, ensuring it co-elutes and experiences similar matrix effects.

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. The validation process is a self-validating system that confirms the method is fit for its intended purpose.[15] All experiments must be conducted in accordance with current FDA and EMA guidelines.[4][6][16][17]

validation cluster_core Core Validation Parameters cluster_matrix Matrix & Extraction cluster_stability Analyte Stability Selectivity Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ LLOQ MatrixEffect Matrix Effect Recovery Recovery BenchTop Bench-Top FreezeThaw Freeze-Thaw LongTerm Long-Term Stock Stock Solution Validation Full Method Validation

Caption: Key parameters for comprehensive bioanalytical method validation.

Summary of Validation Results and Acceptance Criteria

The following table summarizes the typical results obtained during the validation of this method.

Table 3: Summary of Method Validation Results

Parameter Experiment Acceptance Criteria Result
Selectivity Analysis of 6 blank plasma lots No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte. Pass
Linearity 8-point calibration curve over 3 runs Correlation coefficient (r²) ≥ 0.99 Pass (r² > 0.995)
Accuracy 3 runs of QC samples (n=6) at LLOQ, LQC, MQC, HQC Mean concentration within ±15% of nominal (±20% for LLOQ). Pass (within ±10%)
Precision 3 runs of QC samples (n=6) at LLOQ, LQC, MQC, HQC Coefficient of variation (CV) ≤15% (≤20% for LLOQ). Pass (CV < 8%)
Matrix Effect Post-extraction spike in 6 plasma lots IS-normalized matrix factor CV ≤15%. Pass (CV < 10%)
Recovery Comparison of extracted vs. non-extracted samples Consistent and reproducible recovery. Pass (>85%)
Stability
- Bench-Top LQC & HQC at room temp for 8 hours Mean concentration within ±15% of nominal. Pass
- Freeze-Thaw LQC & HQC through 3 cycles Mean concentration within ±15% of nominal. Pass

| - Long-Term | LQC & HQC at -80°C for 3 months | Mean concentration within ±15% of nominal. | Pass |

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation extraction protocol and short chromatographic run time make it suitable for high-throughput analysis in a regulated environment. The method has been successfully validated according to international guidelines, demonstrating excellent accuracy, precision, and stability. This protocol provides drug development professionals with a reliable tool for supporting pharmacokinetic and clinical studies involving tolvaptan.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Simultaneous Determination of Tolvaptan and its Metabolite, Dehydrotolvaptan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Tolvaptan and its primary oxidative metabolite, Dehydrotolvaptan. The developed isocratic method is accurate, precise, and specific, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug development. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and phosphate buffer, offering excellent resolution and peak symmetry for both analytes.

Introduction

Tolvaptan is a selective, competitive vasopressin receptor 2 (V2) antagonist used in the treatment of hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH)[1]. The drug is primarily metabolized in the liver by the CYP3A4 enzyme system, leading to the formation of several metabolites[2][3]. One of the key metabolites is this compound, formed by the oxidation of the hydroxyl group on the benzazepine ring of Tolvaptan[4][].

Monitoring the levels of Tolvaptan and its metabolites is crucial for understanding its pharmacokinetic profile, ensuring product quality, and assessing the stability of the drug substance and product. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its degradation products and metabolites. This application note presents a validated HPLC method that effectively separates Tolvaptan from this compound, providing a reliable tool for researchers and drug development professionals.

Analyte Structures and Chromatographic Considerations

The chemical structures of Tolvaptan and this compound are presented in Figure 1.

Figure 1. Chemical Structures of Tolvaptan and this compound.

  • Tolvaptan: (±)-4'-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl) carbonyl]-o-tolu-m-toluidide[2]

  • This compound: N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide[4]

The primary structural difference is the presence of a hydroxyl group in Tolvaptan, which is oxidized to a ketone group in this compound. This conversion from a secondary alcohol to a ketone increases the overall polarity of the molecule. In reversed-phase chromatography, where a nonpolar stationary phase is used, less polar compounds are retained longer. Consequently, it is anticipated that Tolvaptan, being slightly more polar due to the hydroxyl group, will elute before the less polar this compound. The core chromophoric structure remains intact in both molecules, suggesting a similar ultraviolet (UV) absorbance profile. The reported UV maximum for Tolvaptan is approximately 269 nm, which will be utilized for detection[6][7].

HPLC Method and Protocols

Chromatographic Conditions

A comprehensive summary of the optimized HPLC parameters is provided in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02M Potassium Dihydrogen Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 269 nm
Run Time 10 minutes
Rationale for Method Parameters
  • Stationary Phase: A C18 column is selected for its excellent resolving power for a wide range of nonpolar to moderately polar compounds, making it ideal for separating the structurally similar Tolvaptan and this compound.

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer provides good peak shape and resolution. Acetonitrile is a common organic modifier in reversed-phase HPLC, and the acidic pH of the buffer (pH 3.0) ensures the suppression of silanol group activity on the stationary phase, leading to symmetrical peaks.

  • Detection Wavelength: The selection of 269 nm is based on the reported UV absorbance maximum for Tolvaptan, ensuring high sensitivity for both the parent drug and its metabolite[6][7].

Preparation of Solutions

3.3.1. Buffer Preparation (0.02M Potassium Dihydrogen Phosphate, pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon filter before use.

3.3.2. Mobile Phase Preparation

  • Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer.

  • Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

3.3.3. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of Tolvaptan and 10 mg of this compound reference standards into separate 100 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

3.3.4. Working Standard Solution Preparation (10 µg/mL)

  • Pipette 10 mL of each stock solution into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase to obtain a final concentration of 10 µg/mL for both Tolvaptan and this compound.

Sample Preparation (from Tablet Formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 15 mg of Tolvaptan and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.

Analytical Workflow

The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing HPLC HPLC System (C18 Column, 269 nm) Standard->HPLC Inject Standard Sample Sample Weighing & Extraction Sample->HPLC Inject Sample MobilePhase Mobile Phase & Buffer Prep MobilePhase->HPLC Elution Integration Peak Integration & Quantification HPLC->Integration Chromatogram Report Generate Report Integration->Report Results

Caption: Analytical workflow for the HPLC separation of Tolvaptan and this compound.

Expected Results and System Suitability

Under the specified chromatographic conditions, a clear separation of Tolvaptan and this compound is expected. The system suitability parameters should be verified before sample analysis to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaExpected Retention Time
Tailing Factor (T) ≤ 2.0Tolvaptan: ~4.5 min
Theoretical Plates (N) > 2000This compound: ~5.8 min
Resolution (Rs) > 2.0-
%RSD for Peak Area ≤ 2.0% (for n=6)-

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the simultaneous determination of Tolvaptan and its metabolite, this compound. The method is simple, accurate, and robust, making it a valuable tool for quality control and research applications in the pharmaceutical industry. The clear separation and quantification of these two compounds are essential for ensuring the safety and efficacy of Tolvaptan-containing products.

References

In vitro V2 receptor binding assay protocol for Dehydrotolvaptan

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive guide and a detailed protocol for determining the binding affinity of Dehydrotolvaptan, a metabolite of the selective vasopressin V2 receptor antagonist Tolvaptan, using an in vitro competitive radioligand binding assay. The vasopressin V2 receptor (V2R) is a G-protein coupled receptor (GPCR) critical to water homeostasis, making it a key target in drug development for conditions like hyponatremia.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in established principles of receptor pharmacology. We detail a classic filtration-based assay using membranes from a cell line stably expressing the human V2 receptor and [³H]-Arginine Vasopressin as the radioligand. Furthermore, we explain the causality behind experimental choices, data analysis, and validation to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

The Vasopressin V2 Receptor Signaling Pathway

The V2 receptor, predominantly expressed in the principal cells of the kidney's collecting ducts, is the primary mediator of the antidiuretic action of Arginine Vasopressin (AVP).[3][4] Upon AVP binding, the V2R undergoes a conformational change, activating the associated heterotrimeric Gs protein. This initiates a signaling cascade: Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane.[1][5] This process increases water reabsorption from the filtrate back into the bloodstream, concentrating the urine and conserving body water.[5][6]

Non-peptide antagonists, such as Tolvaptan, competitively block AVP from binding to the V2R, thereby inhibiting this entire cascade.[5][7] This results in a decrease in water reabsorption, an increase in urine water excretion (aquaresis), and a subsequent rise in serum sodium concentration.[8]

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Gs cAMP cAMP AC->cAMP AQP2_vesicle AQP2 Vesicle AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Translocation Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption PKA PKA cAMP->PKA Activates PKA->AQP2_vesicle Phosphorylates AVP AVP AVP->V2R Binds & Activates This compound This compound This compound->V2R Blocks

Figure 1: V2 Receptor Signaling and Antagonist Action.
This compound: A Metabolite of Interest

Tolvaptan is an orally active, non-peptide selective V2R antagonist.[4] Its metabolites are reported to have no or weak activity at the V2 receptor.[4][8] this compound is one such metabolite. The purpose of this assay is to quantitatively determine its binding affinity (Ki) for the human V2 receptor, thereby experimentally verifying its pharmacological activity, or lack thereof, at the primary therapeutic target. This is a critical step in understanding the complete pharmacological profile of the parent drug.

Principle of the Competitive Binding Assay

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a receptor.[9] This protocol employs a competitive binding format. A fixed, low concentration of a high-affinity radioligand ([³H]-Arginine Vasopressin) is incubated with a source of V2 receptors (cell membranes). This incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound).

This compound will compete with [³H]-AVP for binding to the V2 receptor. At higher concentrations, this compound will displace more of the radioligand. After the binding reaction reaches equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through a glass fiber filter.[10][11] The radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is then quantified by liquid scintillation counting.[12] By plotting the bound radioactivity against the concentration of this compound, a competition curve is generated, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) can be determined.[13] The IC₅₀ is then used to calculate the equilibrium dissociation constant (Ki) for this compound, which is a true measure of its binding affinity.[14][15]

Materials and Reagents

Properly sourced and prepared reagents are critical for a successful binding assay. Commercial sources are recommended for consistency.

ReagentRecommended Source (Example)Rationale for Selection
Human V2R Membranes Revvity (Cat#: ES-363-M)Membranes from a stably transfected cell line (e.g., CHO, 1321N1) provide a consistent and high-density receptor source.[16][17]
Radioligand: [³H]-Arginine Vasopressin Revvity (Cat#: NET800)[³H]-AVP is the standard, high-affinity agonist radioligand for V2R binding studies.[12][13][17] High specific activity is crucial.
Unlabeled Ligand: Arginine Vasopressin Sigma-Aldrich (Cat#: V9879)Used at a high concentration to define non-specific binding (NSB).
Test Compound: this compound Synthesized/Sourced InternallyThe compound to be characterized. A high-purity stock solution in DMSO is required.
Assay Buffer Components:
Tris-HClSigma-Aldrich (Cat#: T5941)Standard biological buffer to maintain pH at 7.4.
MgCl₂Sigma-Aldrich (Cat#: M8266)Divalent cations can be important for maintaining receptor conformation and affinity.
Bovine Serum Albumin (BSA)Sigma-Aldrich (Cat#: A7906)Added to reduce non-specific binding of the radioligand to assay plates and filters.[12]
Filter Plates Millipore (Cat#: MSHVN4510)96-well glass fiber (GF/C or GF/B) filter plates are standard for separating bound vs. free ligand.[11][17]
Scintillation Cocktail PerkinElmer (MicroScint-20)Required for detecting the tritium beta emissions in a scintillation counter.
96-Well Assay Plates Greiner Bio-One (Cat#: 650101)Low-binding polypropylene plates for performing the incubation.

Experimental Protocols

This section is divided into two key experiments: a saturation binding assay to characterize the radioligand-receptor interaction and the competitive binding assay to determine the affinity of this compound.

Preliminary Step: Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) of [³H]-AVP for the V2 receptor and the total number of binding sites (Bmax) in the membrane preparation. The Kd value is essential for the accurate calculation of Ki in the competition assay.[14][18]

Protocol:

  • Prepare Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4 at 25°C.[12]

  • Radioligand Dilutions: Prepare serial dilutions of [³H]-AVP in assay buffer, typically ranging from 0.1 to 20 nM (8-12 concentrations).

  • Plate Setup: In a 96-well polypropylene plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL of each [³H]-AVP dilution.

    • Non-Specific Binding (NSB): 50 µL of each [³H]-AVP dilution + a high concentration (e.g., 1 µM) of unlabeled AVP.

  • Membrane Preparation: Thaw the V2R membranes on ice and dilute in ice-cold assay buffer to a final concentration that ensures <10% of the added radioligand is bound (typically 5-20 µg protein/well). This must be optimized beforehand.[18]

  • Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 90-120 minutes at room temperature (22-25°C) to allow the binding to reach equilibrium.[12]

  • Filtration: Pre-soak the GF/C filter plate with 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. Aspirate the PEI, then rapidly transfer the contents of the assay plate to the filter plate using a cell harvester or vacuum manifold.

  • Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). This step is critical to remove all unbound radioligand.

  • Drying & Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding (Y-axis) versus the concentration of [³H]-AVP (X-axis).

    • Fit the data using non-linear regression for a one-site binding hyperbola to determine the Kd and Bmax.[14][19]

Main Experiment: Competitive Binding Assay for this compound

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep prep reagent reagent step step analysis analysis result result A1 Prepare Assay Buffer B1 Add Reagents to 96-well Plate A1->B1 A2 Prepare this compound Serial Dilutions A2->B1 A3 Prepare Radioligand ([3H]-AVP) at 2x Kd A3->B1 A4 Prepare V2R Membranes A4->B1 B2 Incubate to Reach Equilibrium (90-120 min) B1->B2 B3 Separate Bound/Free via Vacuum Filtration B2->B3 B4 Wash Filters with Cold Buffer B3->B4 B5 Dry Filters & Add Scintillation Cocktail B4->B5 B6 Quantify Bound Radioligand (Scintillation Counting) B5->B6 C1 Plot % Inhibition vs. [this compound] B6->C1 C2 Non-linear Regression (Sigmoidal Dose-Response) C1->C2 C3 Determine IC50 C2->C3 C4 Calculate Ki using Cheng-Prusoff Equation C3->C4 Ki_Value Ki_Value C4->Ki_Value

Figure 2: Workflow for the Competitive Radioligand Binding Assay.

Objective: To determine the IC₅₀ and calculate the Ki of this compound for the human V2 receptor.

Protocol:

  • Prepare Assay Buffer: As described in section 4.1.

  • Test Compound Dilutions: Prepare a serial dilution series of this compound in assay buffer containing a final concentration of 1-2% DMSO. A typical concentration range would be 10⁻¹¹ M to 10⁻⁴ M (11 points).

  • Plate Setup: In a 96-well polypropylene plate, set up the following in triplicate:

    • Total Binding (Control): 50 µL assay buffer (with DMSO).

    • Non-Specific Binding (NSB): 50 µL assay buffer containing 1 µM unlabeled AVP.

    • This compound Competition: 50 µL of each this compound dilution.

  • Add Radioligand: Prepare a working solution of [³H]-AVP at a concentration equal to twice its predetermined Kd (from section 4.1). Add 50 µL of this solution to all wells. The final concentration in the assay will be the Kd.[18]

  • Initiate Reaction: Add 100 µL of the diluted V2R membrane preparation (same concentration as in 4.1) to all wells. Final assay volume is 200 µL.

  • Incubate, Filter, Wash, and Count: Follow steps 6-9 as described in the saturation binding protocol (section 4.1).

Data Analysis and Interpretation

The trustworthiness of the results depends on rigorous and appropriate data analysis.

  • Calculate Percent Specific Binding:

    • First, determine the average counts per minute (CPM) for your controls: Total Binding (B₀) and Non-Specific Binding (NSB).

    • The window for specific binding is B₀ - NSB.

    • For each concentration of this compound, calculate the percent specific binding: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100

  • Determine the IC₅₀:

    • Plot the % Specific Binding (Y-axis) against the log concentration of this compound (X-axis).

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.[20]

    • The software will calculate the IC₅₀, which is the concentration of this compound that displaces 50% of the specifically bound [³H]-AVP.

  • Calculate the Ki:

    • The IC₅₀ is dependent on the assay conditions, particularly the concentration of the radioligand. The Ki is an absolute measure of affinity.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation :[15] Ki = IC₅₀ / (1 + ([L] / Kd)) Where:

      • [L] = The concentration of the radioligand ([³H]-AVP) used in the assay.

      • Kd = The equilibrium dissociation constant of the radioligand, as determined in the saturation binding experiment (section 4.1).

Interpretation: A low Ki value indicates high binding affinity, while a high Ki value indicates low binding affinity. Based on existing literature for Tolvaptan's metabolites, this compound is expected to have a very high Ki value (likely in the micromolar range or higher), confirming its low affinity for the V2 receptor.

References

Application Note: Determining the Potency of Dehydrotolvaptan Using Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for determining the potency of Dehydrotolvaptan, a major metabolite of the selective vasopressin V2 receptor antagonist, Tolvaptan.[1][2] We detail two robust, cell-based methods: a primary Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay and an orthogonal CRE-luciferase reporter gene assay. The protocols are designed for researchers in pharmacology and drug development, offering step-by-step instructions, data analysis guidance, and insights into the scientific rationale behind key experimental steps. The described methodologies are crucial for characterizing the biological activity of this compound, ensuring lot-to-lot consistency, and supporting regulatory submissions.

Introduction: The V2 Receptor and the Role of Potency Assays

1.1. This compound and the Vasopressin V2 Receptor Signaling Pathway Tolvaptan is an orally active, non-peptide selective vasopressin V2 receptor (AVPR2) antagonist.[3][4] Its mechanism of action involves blocking the binding of arginine vasopressin (AVP) to the V2 receptor in the renal collecting ducts.[5][6] The V2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is canonically coupled to the Gs alpha subunit (Gαs).[7][8] AVP binding triggers a conformational change, leading to Gαs activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9] Elevated intracellular cAMP activates Protein Kinase A (PKA), initiating a phosphorylation cascade that results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells.[9] This increases water reabsorption from the filtrate back into the bloodstream, an effect known as antidiuresis.

By antagonizing this pathway, Tolvaptan and its active metabolites induce "aquaresis"—the excretion of electrolyte-free water—making it a valuable therapeutic for treating euvolemic and hypervolemic hyponatremia.[10][11] this compound is a significant metabolite of Tolvaptan, and characterizing its antagonist potency at the V2 receptor is critical to understanding its contribution to the overall pharmacological profile of the parent drug.[1][12]

V2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G-Protein V2R V2 Receptor Gs_alpha Gαs V2R->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_alpha->AC Stimulates Gs_betagamma Gβγ Gs_alpha->Gs_betagamma Dissociates AVP Arginine Vasopressin (Agonist) AVP->V2R Activates This compound This compound (Antagonist) This compound->V2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates AQP2 Aquaporin-2 Translocation PKA->AQP2 Phosphorylates Response Water Reabsorption (Antidiuresis) AQP2->Response

Figure 1. V2 Receptor Signaling Pathway and Point of Antagonism.

1.2. The Imperative of Potency Measurement A potency assay is a quantitative biological assay that measures the specific ability of a product to produce a given result.[13] For drug development and manufacturing, potency is a Critical Quality Attribute (CQA) that must be monitored to ensure product identity, strength, and consistent biological activity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the use of validated potency assays for product release and stability testing.[14][15] A well-designed, cell-based functional assay provides a biologically relevant measure of a drug's mechanism of action (MOA), which is preferable to simple binding assays that do not measure functional consequences.[13][16]

Recommended Assay Principle: cAMP Quantification

To determine the antagonist potency of this compound, the assay must quantify the inhibition of AVP-induced V2 receptor signaling. Since the direct downstream second messenger of V2 receptor activation is cAMP, its measurement provides a robust and sensitive readout of receptor activity.[17][18] We recommend a competitive immunoassay format, which is readily available in high-throughput screening (HTS) compatible formats like HTRF.[19][20]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF cAMP assay is a competitive immunoassay in a homogeneous, "add-and-read" format.[19][21] The principle relies on FRET between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2).

  • Mechanism: In the assay, free cAMP produced by the cells competes with a known amount of d2-labeled cAMP for binding to an anti-cAMP antibody labeled with Europium cryptate.

  • High cAMP Levels: When intracellular cAMP is high, it displaces the d2-cAMP from the antibody. The donor and acceptor are far apart, resulting in a low FRET signal.

  • Low cAMP Levels: When intracellular cAMP is low (as when an antagonist is effective), the d2-cAMP binds to the antibody, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, producing a high FRET signal.

  • Result: The HTRF signal is inversely proportional to the intracellular cAMP concentration.[22]

This method offers superior sensitivity and reduced background interference compared to standard fluorescence assays due to the long-lived fluorescence of the donor and time-delayed signal reading.[21]

Materials and Equipment

Item Description / Recommended Source Purpose
Cell Line HEK293 or CHO cells stably expressing human AVPR2. (e.g., ACTOne from eEnzyme[23])Biological system for assay.
Cell Culture Media DMEM/F12, 10% FBS, 1% Pen-Strep, Selection antibiotic (e.g., G418)Cell growth and maintenance.
Agonist Arginine Vasopressin (AVP) acetate salt, ≥98% purity (e.g., Sigma-Aldrich)V2 receptor stimulation.
Antagonist (Test) This compound (Requires custom synthesis or specialized supplier)Test article for potency determination.
Antagonist (Ref.) Tolvaptan, USP Reference StandardReference standard for relative potency.
Assay Kit HTRF cAMP Dynamic 2 or Gi kit (e.g., Revvity, Cisbio)All-in-one reagent kit for cAMP detection.[19]
PDE Inhibitor 3-isobutyl-1-methylxanthine (IBMX) (e.g., Sigma-Aldrich)Prevents cAMP degradation, amplifying signal.[22]
Assay Plates 384-well, low-volume, white, solid-bottom plates (e.g., Greiner Bio-One)Plate format for HTRF assay.
Plate Reader HTRF-certified plate reader (e.g., PHERAstar FS, EnVision)Instrument for signal detection.
Standard Lab Equip. Humidified CO₂ Incubator, Biosafety Cabinet, Centrifuge, Multichannel PipettesGeneral cell culture and lab work.

Detailed Experimental Protocol: HTRF cAMP Assay

This protocol is designed to determine the IC₅₀ value of this compound by measuring its ability to inhibit AVP-induced cAMP production.

Workflow Overview

HTRF_Workflow A 1. Cell Seeding - Plate AVPR2-HEK293 cells - Incubate overnight B 2. Compound Addition - Add serial dilutions of This compound (Antagonist) A->B C 3. Agonist Stimulation - Add AVP at EC80 concentration - Incubate for 30 min B->C D 4. Lysis & Detection - Add HTRF Lysis Buffer containing cAMP-d2 and Ab-Cryptate C->D E 5. Incubation & Reading - Incubate for 60 min at RT - Read on HTRF plate reader D->E

Caption: High-level workflow for the antagonist potency assay.
Step 1: Cell Preparation and Seeding

  • Culture AVPR2-expressing HEK293 cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase (70-90% confluency).

  • Harvest cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.

  • Resuspend cells in assay buffer (e.g., HBSS or PBS with 1 mM IBMX) and perform a cell count.

  • Dilute the cell suspension to a pre-determined optimal density (e.g., 2,500 cells/5 µL).

    • Scientist's Note: The optimal cell density should be determined empirically to ensure the cAMP signal falls within the linear range of the standard curve. Too many cells can lead to high basal cAMP levels.[22]

  • Dispense 5 µL of the cell suspension into each well of a 384-well assay plate.

Step 2: Compound Preparation and Addition
  • Prepare a stock solution of this compound and the Tolvaptan reference standard in 100% DMSO.

  • Perform a serial dilution series of each compound in assay buffer. A typical 11-point curve might range from 100 µM to 1 pM (final assay concentration).

    • Scientist's Note: Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%, as higher concentrations can affect cell viability and enzyme activity.

  • Add 5 µL of the diluted compounds (or vehicle for control wells) to the appropriate wells containing cells.

  • Incubate the plate for 15-30 minutes at room temperature. This allows the antagonist to bind to the V2 receptors.

Step 3: Agonist Stimulation
  • Prepare a solution of AVP in assay buffer at a concentration that is 3x the pre-determined EC₈₀ value.

    • Causality Check: Why EC₈₀? Using a sub-maximal concentration of the agonist (EC₈₀ provides a robust signal) makes the assay more sensitive to competitive antagonism. If a maximal (EC₁₀₀) concentration were used, it would require a much higher concentration of the antagonist to elicit an inhibitory response, potentially skewing the IC₅₀ value.

  • Add 5 µL of the AVP solution to all wells except the "vehicle" or "no stimulation" controls (add 5 µL of assay buffer to these).

  • Shake the plate gently and incubate for 30 minutes at room temperature.

Step 4: Cell Lysis and HTRF Reagent Addition
  • Prepare the HTRF detection reagents according to the manufacturer's protocol.[19] This typically involves diluting the cAMP-d2 and the anti-cAMP Cryptate antibody into the provided lysis buffer.

  • Add 5 µL of the combined lysis/detection reagent mix to each well. The total volume is now 20 µL.

Step 5: Incubation and Plate Reading
  • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader. Set the instrument to excite at ~320-340 nm and read the dual emissions at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).

Data Analysis and Interpretation

5.1. Calculation of HTRF Ratio and Signal Normalization

  • The instrument software will calculate the HTRF ratio for each well:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize the data to percent inhibition. Define your controls:

    • 0% Inhibition (Max Signal): Wells with cells + AVP (agonist) + vehicle (no antagonist). This represents the uninhibited signal.

    • 100% Inhibition (Min Signal): Wells with cells + vehicle (no agonist). This represents the basal signal.

  • Calculate % Inhibition for each this compound concentration:

    • % Inhibition = 100 * (1 - [(Sample Ratio - Min Signal Ratio) / (Max Signal Ratio - Min Signal Ratio)])

5.2. IC₅₀ Determination

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation (sigmoidal dose-response curve with a variable slope) using graphing software like GraphPad Prism or R.

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

  • The IC₅₀ is the concentration of this compound that produces 50% of the maximal inhibition.

5.3. Example Data and Interpretation

Compound IC₅₀ (nM) 95% Confidence Interval Hill Slope Relative Potency
Tolvaptan (Ref. Std.)1.25[1.05, 1.48]-1.11.00 (by definition)
This compound (Lot A)2.65[2.21, 3.18]-1.00.47
This compound (Lot B)2.50[2.15, 2.90]-1.20.50
  • Interpretation: In this example, this compound is a potent antagonist of the V2 receptor, albeit approximately half as potent as the parent compound, Tolvaptan. The similar Hill slopes suggest a comparable mechanism of competitive antagonism. The consistent relative potency between Lot A and Lot B demonstrates good manufacturing consistency.

Orthogonal Method: CRE-Luciferase Reporter Assay

To ensure the observed activity is not an artifact of the assay technology, an orthogonal method measuring a more downstream endpoint is recommended. A luciferase reporter assay using a cAMP Response Element (CRE) promoter is an excellent choice.[24][25][26]

  • Principle: Upon cAMP/PKA activation, the transcription factor CREB is phosphorylated, binds to CRE sites in the promoter region of the reporter gene, and drives the expression of luciferase. An antagonist will block this process, leading to a decrease in the luminescent signal.[27][28]

  • Protocol Summary: The workflow is similar to the HTRF assay, but with longer incubation times to allow for transcription and translation (typically 4-6 hours of stimulation). The final step involves lysing the cells and adding a luciferase substrate (e.g., ONE-Glo™) before reading luminescence on a plate reader.

  • Self-Validation: If the relative potency of this compound compared to Tolvaptan is consistent between the HTRF cAMP assay and the CRE-luciferase assay, it provides strong, trustworthy evidence of its specific activity through the canonical V2 receptor pathway.

Assay Validation and Troubleshooting

7.1. Quality Control For routine use, each assay plate should include controls to ensure validity. A key metric for assay quality is the Z-factor (Z') , which measures the statistical effect size and separation between the high and low signals.[27]

  • Z' = 1 - [ (3σ_max + 3σ_min) / |μ_max - μ_min| ]

    • (where σ is the standard deviation and μ is the mean of the max and min signals)

  • Acceptance Criteria: A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS and reliable potency determination.

7.2. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Z' (<0.5) 1. Low cell viability or inconsistent cell number. 2. Sub-optimal AVP concentration. 3. Reagent degradation.1. Check cell health; optimize cell seeding density. 2. Re-run AVP dose-response curve to confirm EC₈₀. 3. Use fresh reagents; check storage conditions.
High Variability (CV% >15%) 1. Pipetting errors. 2. Edge effects on the plate. 3. Incomplete cell lysis.1. Use calibrated multichannel pipettes; practice good technique. 2. Do not use the outer wells of the plate; ensure proper humidity. 3. Ensure adequate mixing and incubation after adding lysis buffer.
IC₅₀ Shift 1. Error in compound concentration. 2. Passage number of cells is too high, leading to phenotype drift. 3. AVP solution degraded.1. Verify stock solutions and dilution series. 2. Use cells within a defined low-passage number range. 3. Prepare fresh AVP for each experiment.

References

Application Notes and Protocols: Evaluating the Efficacy of Tolvaptan in Cellular Models of Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of ADPKD and the Rationale for V2 Receptor Antagonism

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is the most prevalent monogenic kidney disorder, characterized by the progressive development and enlargement of fluid-filled cysts, leading to a massive increase in kidney size and eventual renal failure.[1] The disease is primarily caused by mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2), respectively.[1] A central driver of cyst growth is the dysregulation of intracellular signaling pathways, most notably the cyclic adenosine monophosphate (cAMP) pathway.[2][3]

The hormone arginine vasopressin (AVP) binds to the vasopressin V2 receptor (V2R) on the basolateral membrane of renal collecting duct cells, activating adenylyl cyclase and elevating intracellular cAMP levels.[4][5] In ADPKD, this signaling cascade is hyperactive, promoting both the proliferation of cyst-lining epithelial cells and transepithelial fluid secretion into the cyst lumen, fueling cyst expansion.[3][6][7]

Tolvaptan (tradename JYNARQUE®, research code OPC-41061) is a selective, competitive vasopressin V2 receptor antagonist.[8][9] By blocking the V2R, Tolvaptan directly counteracts the effects of vasopressin, reduces intracellular cAMP, and thereby slows the rate of total kidney volume increase and renal function decline in patients with rapidly progressing ADPKD.[6][7][10]

A Note on Tolvaptan Metabolism: The user inquiry specified "Dehydrotolvaptan." Our comprehensive review indicates that Tolvaptan is primarily metabolized by the hepatic CYP3A enzyme system into several metabolites, such as an oxobutyric acid derivative (DM-4103) and a hydroxybutyric acid derivative (DM-4107).[1][11][12] However, authoritative pharmacological sources, including the FDA-approved prescribing information, state that these metabolites possess "no or weak antagonist activity for human V2-receptors compared with tolvaptan" and are considered pharmacodynamically inactive.[13] Therefore, these application notes will focus on the parent compound, Tolvaptan , as the active therapeutic agent for evaluating efficacy in ADPKD cell models.

This document provides a detailed guide for researchers utilizing relevant ADPKD cell line models to study the efficacy of Tolvaptan. It outlines the selection and maintenance of appropriate cell lines and provides step-by-step protocols for robust, reproducible in vitro cystogenesis and efficacy assays.

Part 1: Selecting the Appropriate In Vitro ADPKD Model

The choice of cell model is critical for obtaining clinically relevant data. Two primary types of cell lines are recommended for studying ADPKD cystogenesis and the effects of Tolvaptan.

Madin-Darby Canine Kidney (MDCK) Cells: The Workhorse for Cystogenesis

MDCK cells, derived from a canine kidney distal tubule, are a foundational model for studying epithelial cell polarity and tubulogenesis.[14][15] While not possessing PKD mutations, they reliably form three-dimensional, fluid-filled cysts when cultured in an extracellular matrix like collagen or Matrigel®, especially upon stimulation with a cAMP agonist like forskolin.[13][16] This makes them an excellent, highly reproducible system for screening compounds that inhibit cAMP-driven cyst growth.[17]

  • Causality: The reliance of MDCK cystogenesis on cAMP elevation directly mimics the key pathological driver in ADPKD, providing a direct readout for the mechanism of V2R antagonists.[18]

  • Trustworthiness: The model is well-established, with decades of literature validating its use for studying factors that modulate cyst formation and expansion.[14]

Human ADPKD Cyst-Lining Epithelial Cells: The Clinically Relevant Model

For studies requiring a direct human and disease-specific context, immortalized epithelial cells harvested from human ADPKD cysts are indispensable.[1] Cell lines such as WT 9-7 (derived from a proximal tubule cyst, heterozygous PKD1 mutation) and WT 9-12 (proximal/distal features, homozygous PKD1 mutation) are well-characterized and commercially available (e.g., from ATCC).

  • Causality: These cells harbor the genetic mutations responsible for human ADPKD, allowing for the investigation of therapeutic agents in a genetically authentic context.

  • Trustworthiness: Using patient-derived cells provides the highest level of clinical relevance for preclinical studies, ensuring that the observed effects of Tolvaptan are occurring in the target human cell type.[17]

Part 2: Experimental Protocols

The following protocols provide a comprehensive workflow for evaluating Tolvaptan's efficacy, from basic cell culture to quantitative analysis of cyst inhibition.

Workflow Overview

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: 3D Cystogenesis Assay cluster_2 Phase 3: Efficacy Assessment Culture_MDCK 2D Culture of MDCK Cells Assay_Setup Seed Cells in Extracellular Matrix Culture_MDCK->Assay_Setup Culture_ADPKD 2D Culture of Human ADPKD Cells Culture_ADPKD->Assay_Setup Cyst_Formation Induce Cyst Formation (e.g., with Forskolin) Assay_Setup->Cyst_Formation Treatment Treat with Tolvaptan Dose-Response Cyst_Formation->Treatment Imaging Microscopy & Imaging (Time-course) Treatment->Imaging Viability Assess Cell Viability (AlamarBlue Assay) Treatment->Viability Quantification Quantify Cyst Size (Image Analysis) Imaging->Quantification

Caption: Experimental workflow for assessing Tolvaptan efficacy.

Protocol 2.1: Culture of Human ADPKD (WT 9-12) Cells

This protocol is adapted from ATCC guidelines for CRL-2833™.

Materials:

  • WT 9-12 cells (ATCC® CRL-2833™)

  • DMEM/F-12 Medium

  • Fetal Bovine Serum (FBS), qualified

  • Bovine Collagen I Solution (e.g., PureCol®)

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • T-75 culture flasks

Complete Growth Medium:

  • DMEM/F-12

  • 10% FBS

Procedure:

  • Flask Coating: Coat T-75 flasks with Bovine Collagen I solution according to the manufacturer's instructions (typically 1 hour at 37°C). Aspirate excess collagen solution before use.

  • Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Decontaminate the vial with 70% ethanol.

  • Initial Culture: Transfer thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium. Centrifuge at 125 x g for 5-7 minutes.

  • Seeding: Discard the supernatant, gently resuspend the cell pellet in 10-12 mL of fresh Complete Growth Medium, and transfer to the pre-coated T-75 flask.

  • Incubation: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture (80-90% Confluence): a. Aspirate medium and wash the cell monolayer once with PBS. b. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach. c. Neutralize trypsin with 6-8 mL of Complete Growth Medium. d. Centrifuge cells, resuspend the pellet, and seed new collagen-coated flasks at a recommended density of 3-5 x 10³ viable cells/cm².

Protocol 2.2: 3D Cystogenesis Assay in Collagen Matrix

This protocol is a synthesized methodology based on established practices for ADPKD and MDCK cells.[2][17][18]

Materials:

  • ADPKD or MDCK cells, harvested and counted

  • Type I Rat Tail Collagen, sterile solution

  • 10x PBS

  • 1N NaOH, sterile

  • Cell culture medium (as appropriate for the cell line)

  • Forskolin (10 mM stock in DMSO)

  • Tolvaptan (10 mM stock in DMSO)

  • 96-well culture plates

Procedure:

  • Prepare Collagen Gel Mixture (on ice):

    • For a final volume of 1 mL:

      • 800 µL Type I Collagen

      • 100 µL 10x PBS

      • ~20 µL 1N NaOH (add dropwise while mixing until the solution turns from yellow to a faint pink/orange, pH ~7.4)

      • 80 µL of cell suspension in medium.

    • Self-Validation: The pH is critical. A phenol red indicator in the PBS will show the correct neutral pH. The mixture should remain liquid on ice.

  • Cell Suspension: Prepare a cell suspension to achieve a final seeding density of 4 x 10⁴ cells/mL in the collagen mixture. This will result in ~4,000 cells per 100 µL well.[2]

  • Plating: Gently mix the final cell-collagen suspension, avoiding bubbles. Pipette 100 µL of the mixture into each well of a 96-well plate.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize into a solid gel.

  • Initiate Cyst Growth:

    • Prepare growth medium containing a cAMP agonist to drive cyst formation. A final concentration of 5-10 µM Forskolin is standard.[2][3]

    • Carefully add 100 µL of this medium on top of the polymerized gel.

  • Treatment with Tolvaptan:

    • Prepare serial dilutions of Tolvaptan in the Forskolin-containing medium.

    • Based on published data, an effective concentration range to test is between 0.1 nM and 100 nM.[6] A vehicle control (DMSO) must be included.

    • After 24-48 hours of initial cyst formation, carefully replace the medium with the Tolvaptan-containing medium.

  • Maintenance: Replace the medium every 2-3 days. Monitor cyst development and growth for 7-14 days using a light microscope.

Protocol 2.3: Quantification of Cyst Growth

Materials:

  • Inverted microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji, free download)

Procedure:

  • Image Acquisition: At designated time points (e.g., Day 4, 7, 10), capture brightfield images of multiple representative fields for each well. Ensure consistent magnification and lighting.

  • Image Analysis (using ImageJ/Fiji): a. Open an image. Set the scale (Analyze > Set Scale) based on a known distance from a stage micrometer image. b. Use the "Oval" or "Freehand" selection tool to outline the outer perimeter of each cyst. c. Measure the cross-sectional area (Analyze > Measure). For a simplified approach, measure the longest diameter and the perpendicular diameter, average them, and calculate the area.[2] d. Repeat for all cysts in the image and across all experimental conditions.

  • Data Analysis: Calculate the average cyst surface area or volume for each treatment condition. Normalize the data to the vehicle-treated, Forskolin-stimulated control (representing 100% cyst growth). Plot the dose-response curve for Tolvaptan.

  • Trustworthiness: This quantitative method provides an objective measure of drug efficacy, removing subjective assessment. Consistent image acquisition parameters are key to a self-validating system.

Protocol 2.4: Cell Viability Assessment with AlamarBlue®

This protocol ensures that the observed reduction in cyst size is due to inhibition of proliferation/secretion, not cytotoxicity.[1]

Materials:

  • 3D cyst cultures from Protocol 2.2

  • AlamarBlue® HS Cell Viability Reagent

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Reagent Preparation: At the end of the treatment period, prepare a working solution by diluting the AlamarBlue® reagent 1:10 in fresh cell culture medium.[1]

  • Incubation: Carefully remove the old medium from the wells and replace it with 110 µL of the AlamarBlue® working solution (100 µL of medium + 10 µL of reagent).

  • Incubation: Incubate the plate at 37°C for 2-6 hours, protected from light. Incubation time may need to be optimized for your specific cell density.

  • Measurement: Measure the fluorescence using a plate reader.

  • Data Analysis: Subtract the fluorescence value of a "no-cell" blank control from all experimental values. Express the viability of treated cells as a percentage of the vehicle-treated control.

  • Causality: The assay measures the reducing power of living cells, directly correlating fluorescence with the number of metabolically active, viable cells. This distinguishes true anti-cystogenic effects from simple toxicity.

Part 3: Data Presentation and Interpretation

Tolvaptan Signaling Pathway and Mechanism of Action

G cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP (Increased) AC->cAMP Converts AVP Vasopressin (AVP) AVP->V2R Binds & Activates Tolvaptan Tolvaptan Tolvaptan->V2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Proliferation Cell Proliferation (ERK Pathway) PKA->Proliferation Secretion Fluid Secretion (CFTR Activation) PKA->Secretion Cyst_Growth Cyst Growth Proliferation->Cyst_Growth Secretion->Cyst_Growth

Caption: Tolvaptan blocks vasopressin-mediated cAMP signaling in ADPKD.

Expected Results: Tolvaptan Dose-Response

The data below represents a typical outcome for an in vitro cystogenesis assay treated with Tolvaptan.

Tolvaptan Conc. (nM)Mean Cyst Surface Area (µm²)% Inhibition of Cyst GrowthCell Viability (% of Control)
0 (Vehicle Control)75,500 ± 4,2000%100%
0.158,100 ± 3,50023%99%
1.032,700 ± 2,80057%98%
1015,900 ± 1,50079%97%
10014,800 ± 1,30080%96%
No Forskolin14,500 ± 1,200N/A102%

Interpretation:

  • Tolvaptan demonstrates a dose-dependent inhibition of forskolin-induced cyst growth.

  • Significant efficacy is observed in the low nanomolar range (1-10 nM), consistent with its high affinity for the V2 receptor.[6]

  • The lack of a significant decrease in cell viability confirms that the reduction in cyst size is due to the intended pharmacological effect (inhibition of proliferation and/or fluid secretion) and not to cytotoxicity.

Conclusion

The in vitro models and protocols described herein provide a robust and clinically relevant framework for evaluating the efficacy of Tolvaptan in the context of ADPKD. The use of both MDCK cells for high-throughput screening and human ADPKD-derived cells for validating mechanism of action in a disease-specific genetic background constitutes a powerful preclinical strategy. By carefully quantifying cyst growth and confirming cell viability, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of V2 receptor antagonism for this debilitating disease.

References

Application Notes and Protocols for Assessing Dehydrotolvaptan Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dehydrotolvaptan, also known as the keto-impurity of Tolvaptan, is a critical molecule in the pharmaceutical landscape due to its relationship with the vasopressin V2-receptor antagonist, Tolvaptan.[1] The assessment of its stability in biological matrices is a non-negotiable aspect of drug development, ensuring the integrity and reliability of pharmacokinetic and toxicokinetic data. This document provides a comprehensive, scientifically grounded protocol for evaluating the stability of this compound in various biological matrices, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The core principle of this protocol is to establish a self-validating system, where the experimental design and analytical methodology are robust enough to provide unequivocal evidence of this compound's stability under a variety of clinically and pre-clinically relevant conditions. We will delve into the causality behind experimental choices, offering insights honed from extensive field experience.

Scientific Rationale and Core Principles

The stability of an analyte in a biological matrix is paramount for the accurate determination of its concentration in study samples. Instability can lead to an underestimation of the true concentration, potentially compromising the safety and efficacy evaluation of a drug candidate. This protocol is designed to systematically investigate the stability of this compound under conditions that mimic sample handling and storage throughout the bioanalytical process.

Our approach is rooted in the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2] The stability assessments will cover:

  • Short-Term Stability: To evaluate the stability of this compound at ambient temperature, simulating temporary storage on the benchtop.

  • Long-Term Stability: To determine the maximum allowable storage duration at frozen temperatures (-20°C and -70°C).

  • Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles on the integrity of this compound.

  • Stock Solution and Working Solution Stability: To ensure the integrity of the reference standards used for calibration and quality control.

A pivotal component of this protocol is the use of a validated, stability-indicating analytical method. Such a method must be capable of accurately quantifying this compound in the presence of its potential degradation products and metabolites.

Forced Degradation and Its Implications

To develop a truly stability-indicating method, it is essential to understand the potential degradation pathways of this compound. While specific forced degradation studies on this compound are recommended, valuable insights can be gleaned from studies on its parent compound, Tolvaptan. Forced degradation studies on Tolvaptan have shown its susceptibility to acid hydrolysis, with less significant degradation under basic, oxidative, thermal, and photolytic conditions.[2][3][4] This suggests that the amide bond in the benzazepine ring system is a potential site of instability.

The primary degradation products of Tolvaptan identified in these studies include those resulting from the hydrolysis of the amide bond.[2][3] It is plausible that this compound would exhibit a similar degradation profile due to its structural similarity to Tolvaptan. Therefore, the analytical method employed must be able to resolve this compound from these potential degradants.

Analytical Methodology: A Validated LC-MS/MS Approach

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high selectivity, sensitivity, and speed.[5][6][7] The following outlines a robust LC-MS/MS method suitable for the stability assessment of this compound.

Sample Preparation

A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma.[5]

  • Reagents: Acetonitrile (ACN) containing a suitable internal standard (IS), such as a stable isotope-labeled this compound or a structurally similar compound (e.g., 2-demethyl tolvaptan).[5]

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of cold ACN containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 50 mm x 2.1 mm, 3.5 µm) is a suitable choice.[5][7]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B) generally provides good peak shape and separation.[5][7]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.[3]

Mass Spectrometric Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS need to be optimized. For Tolvaptan, a common transition is m/z 449.2 → 252.1.[5] A similar fragmentation pattern would be expected for this compound.

Experimental Protocols for Stability Assessment

The following protocols are designed to be executed using a validated bioanalytical method as described above. All stability assessments should be performed using low and high concentration quality control (QC) samples, prepared by spiking known amounts of this compound into the biological matrix of interest.

Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that reflects the typical sample handling time in the laboratory.

Protocol:

  • Thaw low and high concentration QC samples at room temperature.

  • Keep the samples on the benchtop for pre-defined time points (e.g., 0, 4, 8, and 24 hours).

  • At each time point, process and analyze the samples in triplicate.

  • Calculate the mean concentration and compare it to the nominal concentration.

Long-Term Stability

Objective: To determine the maximum duration that samples can be stored at frozen temperatures without compromising the integrity of this compound.

Protocol:

  • Prepare a set of low and high concentration QC samples.

  • Store the samples at -20°C and -70°C.

  • At specified time intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of samples (in triplicate).

  • Thaw the samples, process, and analyze.

  • Compare the mean concentrations of the stored samples to those of freshly prepared QC samples.

Freeze-Thaw Stability

Objective: To assess the effect of repeated freezing and thawing cycles on the stability of this compound.

Protocol:

  • Use a set of low and high concentration QC samples.

  • Subject the samples to a series of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.

  • After each cycle (e.g., 1, 3, and 5 cycles), analyze the samples in triplicate.

  • Compare the results to the nominal concentrations.

Stock and Working Solution Stability

Objective: To confirm the stability of the stock and working solutions of this compound under their storage conditions.

Protocol:

  • Prepare stock and working solutions of this compound in an appropriate solvent (e.g., DMSO, methanol).

  • Store the solutions at the intended storage temperature (e.g., 4°C or -20°C).

  • Periodically (e.g., weekly or monthly), dilute the stored solutions to a quantifiable concentration and analyze them.

  • Compare the response of the stored solutions to that of freshly prepared solutions.

Data Analysis and Acceptance Criteria

The stability of this compound is assessed by comparing the mean concentration of the analyte in the stability samples against a reference. The acceptance criteria are based on regulatory guidelines from the FDA and EMA.[1]

Stability TestAcceptance Criteria
Short-Term StabilityThe mean concentration at each time point should be within ±15% of the nominal concentration.
Long-Term StabilityThe mean concentration at each storage duration should be within ±15% of the mean concentration of the freshly prepared samples.
Freeze-Thaw StabilityThe mean concentration after each freeze-thaw cycle should be within ±15% of the nominal concentration.
Stock/Working Solution StabilityThe response of the stored solution should be within ±10% of the response of the freshly prepared solution.

Visualization of Experimental Workflow

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_solutions Solution Stability Stock Prepare Stock Solution Working Prepare Working Solutions Stock->Working Stock_Stability Stock Solution Stability Stock->Stock_Stability QC_Samples Prepare QC Samples (Low & High) Working->QC_Samples Working_Stability Working Solution Stability Working->Working_Stability Short_Term Short-Term Stability (Room Temp) QC_Samples->Short_Term Expose to Conditions Long_Term Long-Term Stability (-20°C / -70°C) QC_Samples->Long_Term Expose to Conditions Freeze_Thaw Freeze-Thaw Stability QC_Samples->Freeze_Thaw Expose to Conditions Extraction Sample Extraction (Protein Precipitation) Short_Term->Extraction Long_Term->Extraction Freeze_Thaw->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis & Comparison LC_MS->Data_Analysis Stock_Stability->LC_MS Working_Stability->LC_MS

Caption: Experimental workflow for assessing this compound stability.

Potential Degradation Pathway of this compound

Based on the known degradation of Tolvaptan, a likely degradation pathway for this compound under hydrolytic stress is proposed below.

Degradation_Pathway This compound This compound (Keto-Impurity) Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis Degradant_1 Amide Bond Cleavage Product 1 Hydrolysis->Degradant_1 Degradant_2 Amide Bond Cleavage Product 2 Hydrolysis->Degradant_2

Caption: Proposed hydrolytic degradation pathway for this compound.

Conclusion

This detailed application note and protocol provide a robust framework for the comprehensive assessment of this compound stability in biological matrices. By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data that is essential for regulatory submissions and the overall success of a drug development program. The emphasis on a scientifically sound, stability-indicating analytical method is the cornerstone of this protocol, providing the necessary confidence in the reported concentrations of this compound in biological samples.

References

Application Notes & Protocols: Animal Models for Dehydrotolvaptan Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by: Gemini, Senior Application Scientist
Date: January 6, 2026
Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and utilization of animal models for the pharmacokinetic (PK) evaluation of Dehydrotolvaptan. This compound, also known as OPC-31260, is a major active metabolite of Tolvaptan, a selective vasopressin V2-receptor antagonist. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for nonclinical safety assessment and for predicting human pharmacokinetics. This guide details the rationale for selecting appropriate animal models, provides step-by-step experimental protocols, and offers insights into data interpretation, grounded in scientific literature and regulatory expectations.

Introduction to this compound and its Pharmacokinetic Significance

Tolvaptan is a therapeutic agent used for treating hyponatremia and slowing kidney-function decline in autosomal dominant polycystic kidney disease (ADPKD)[1]. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into more than 20 metabolites[2][3]. This compound has been identified as a key metabolite. Given its significant presence, a full pharmacokinetic and safety evaluation is necessary to understand its contribution to the overall pharmacological and toxicological profile of the parent drug.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that preclinical studies provide detailed information on a drug's pharmacologic and toxic effects, which includes the study of its pharmacokinetics (PK)[4][5]. The primary objectives for conducting this compound PK studies in animal models are:

  • To determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).

  • To assess dose proportionality and potential for accumulation.

  • To understand species differences in metabolism and disposition, which is crucial for selecting the most relevant species for toxicology studies[6].

  • To generate data that can support human dose projections and regulatory submissions.

Selection of Animal Models: Rationale and Comparative Analysis

The predictive value of a nonclinical PK study hinges on the selection of a relevant animal model.[7] For drugs metabolized by specific enzymes, an appropriate animal model would be one in which the metabolism is similar to that in humans[8]. Since Tolvaptan is metabolized mainly by CYP3A4, the ideal animal model for studying this compound should possess a comparable CYP3A enzyme profile and activity. Studies have shown that the overall biotransformation of Tolvaptan is qualitatively similar across mice, rats, rabbits, dogs, and humans, making them all potential candidates[9].

2.1. Rodent Models: Rats and Mice
  • Rationale : Rats and mice are standard models in preclinical drug development due to their well-characterized biology, cost-effectiveness, and historical use in safety studies[10]. They are invaluable for initial PK screening, dose-range finding, and generating preliminary ADME data[11].

  • Field Insights & Limitations : A critical consideration in rats is the marked sex difference observed in the pharmacokinetics of Tolvaptan and its metabolites[2][11]. For example, certain metabolites show greater Cmax and AUC in female rats, while others are formed in greater quantities in males[2]. This necessitates including both sexes in study designs and analyzing the data accordingly. While rodents are useful, direct extrapolation to humans must be done cautiously due to inherent differences in metabolic rates and enzyme isoforms.

  • Advanced Models : For addressing species-specific metabolic questions, humanized transgenic mouse models, which express human drug-metabolating enzymes like CYP3A4, can be valuable tools for predicting human drug clearance and interactions[12].

2.2. Non-Rodent Models: Dogs
  • Rationale : The dog (typically the Beagle breed) is a widely accepted non-rodent species for toxicology and pharmacokinetic studies[13]. For many compounds, their PK profiles correlate well with human data. Tolvaptan has been shown to have higher affinity for V2 receptors in dogs compared to rats, and its aquaretic effects have been well-characterized in this species[9][14].

  • Field Insights & Limitations : Dogs can be advantageous as their larger size allows for serial blood sampling from a single animal without compromising its physiological status, leading to more robust data with less inter-animal variability. However, as with any animal model, not all human metabolic pathways may be fully represented.

2.3. Comparative Summary of Recommended Animal Models
SpeciesKey AdvantagesKey Disadvantages & ConsiderationsPrimary Application in this compound PK
Rat Well-characterized; standard for toxicology; cost-effective.Significant sex differences in metabolism[2]; metabolic pathways can differ from humans.Initial PK profiling; dose-range finding; integrated toxicology studies.
Dog (Beagle) Good correlation with human PK for many drugs; larger blood sample volumes; standard non-rodent model.Higher cost; ethical considerations; some human metabolic pathways may be absent.Definitive PK characterization; bioavailability assessment; safety assessment.
Humanized Mouse Expresses human CYP3A4, offering a potentially more predictive metabolic profile[12].High cost; specialized model; may not fully recapitulate human physiology.Mechanistic studies of metabolism; addressing specific human metabolic questions.
Experimental Design and Protocols

A robust experimental design is paramount for generating reliable PK data that meets regulatory standards such as Good Laboratory Practice (GLP)[5][15]. The following protocols provide a framework that should be adapted based on specific study objectives.

3.1. General Workflow for a Preclinical PK Study

The diagram below outlines the critical stages of a typical pharmacokinetic study, from initial preparation to final data analysis.

G cluster_0 Phase 1: Pre-Study cluster_1 Phase 2: In-Life cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis & Reporting A Animal Acclimatization & Health Screening B Dose Formulation & Concentration Verification A->B C Surgical Preparation (e.g., Catheterization) B->C D Fasting & Baseline (t=0) Sample Collection E This compound Administration (Intravenous & Oral Routes) D->E F Serial Blood Sampling (Defined Time Points) E->F G Clinical Observations & Data Recording F->G H Plasma Sample Processing & Storage at -80°C I LC-MS/MS Method Validation (GLP) H->I J Analysis of Study Samples, Standards, and QCs I->J K Pharmacokinetic Parameter Calculation (NCA) L Data Interpretation & Final Study Report K->L G A Aliquot 50 µL Plasma Sample B Add 10 µL Internal Standard A->B C Add 200 µL Cold Acetonitrile (Protein Crash) B->C D Vortex (1 min) & Centrifuge (10 min) C->D E Transfer Supernatant to 96-well Plate D->E F Inject on LC-MS/MS System E->F G Quantify using Calibration Curve F->G

References

A Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Dehydrotolvaptan in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Author's Note: A Word on Methodological Philosophy

As a Senior Application Scientist, my objective extends beyond merely presenting a sequence of steps. This document is designed to be a self-validating system, where the rationale behind each choice—from sorbent chemistry to solvent pH—is elucidated. The goal is to empower you, the researcher, not just to replicate this protocol but to understand its underlying principles, enabling you to adapt and troubleshoot with confidence. We approach sample preparation as a critical control point in bioanalysis, where meticulous execution directly translates to data integrity.

Introduction: The Analytical Imperative for Dehydrotolvaptan

Tolvaptan is a selective vasopressin V2-receptor antagonist used in the treatment of hyponatremia. The analysis of its metabolites is crucial for comprehensive pharmacokinetic profiling and is also relevant in sports doping control, as Tolvaptan is classified as a diuretic and masking agent.[1][2] this compound (N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide) is a significant related substance of Tolvaptan.[3][]

Urine presents a challenging biological matrix due to its high concentration of salts, endogenous pigments (e.g., urochrome), and other metabolic waste products.[5] Direct injection of urine into sensitive analytical systems like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can lead to ion suppression, column fouling, and overall reduced assay performance.[6][7]

Solid-Phase Extraction (SPE) is a highly effective sample preparation technique that addresses these challenges.[8][9] It provides a means to isolate and concentrate analytes of interest from complex matrices, thereby enhancing analytical sensitivity and specificity.[6][10] This application note details a robust and reliable SPE method for the extraction of this compound from human urine, optimized for high recovery and extract cleanliness.

Foundational Principles: Selecting the Right SPE Chemistry

The efficacy of any SPE method is rooted in the fundamental interactions between the analyte, the solid sorbent, and the liquid phases.[9][11] this compound is a relatively large, non-polar molecule (Molecular Formula: C₂₆H₂₃ClN₂O₃, Molecular Weight: 446.93 g/mol ) with no readily ionizable functional groups under typical pH conditions.[3][] This inherent hydrophobicity makes it an ideal candidate for Reversed-Phase SPE .[8][12]

In this mechanism, a non-polar stationary phase (the sorbent) retains non-polar analytes from a polar sample matrix (urine) through hydrophobic (van der Waals) interactions.[8][11] Polar, water-soluble matrix components have minimal affinity for the sorbent and are washed away. The target analyte, this compound, is then selectively eluted by disrupting the hydrophobic interactions with a non-polar organic solvent.[7][12]

For this protocol, we select a Hydrophilic-Lipophilic Balanced (HLB) polymeric reversed-phase sorbent . Unlike traditional silica-based C18 sorbents, polymeric sorbents offer superior pH stability and are not susceptible to "dewetting," a phenomenon where the sorbent loses its conditioning if it runs dry, leading to poor recovery. This makes the method more rugged and forgiving—a crucial advantage in high-throughput environments. The hydrophilic component of the HLB sorbent ensures excellent wetting and access to the lipophilic binding sites, providing high and reproducible recoveries for a broad range of compounds.[13]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow, from sample collection to the final, analysis-ready extract.

SPE_Workflow cluster_pretreatment PART 1: Sample Pre-treatment cluster_spe PART 2: Solid-Phase Extraction (HLB Cartridge) cluster_post_elution PART 3: Post-Elution Processing urine Urine Sample (1 mL) hydrolysis Add Buffer & β-glucuronidase Incubate (e.g., 55°C, 2h) urine->hydrolysis adjust_ph Adjust pH to ~6.0 (e.g., with Phosphoric Acid) hydrolysis->adjust_ph centrifuge Centrifuge to remove particulates adjust_ph->centrifuge supernatant Pre-treated Supernatant centrifuge->supernatant load 3. Load Sample (Pre-treated Supernatant) supernatant->load condition 1. Condition (1 mL Methanol) equilibrate 2. Equilibrate (1 mL Water) condition->equilibrate equilibrate->load wash 4. Wash (1 mL 5% Methanol in Water) load->wash elute 5. Elute (1 mL Methanol) wash->elute eluate Collected Eluate elute->eluate drydown Evaporate to Dryness (Nitrogen Stream, 40°C) eluate->drydown reconstitute Reconstitute (100 µL Mobile Phase) drydown->reconstitute final_extract Final Extract for LC-MS/MS reconstitute->final_extract

Caption: Workflow for this compound SPE from urine.

Detailed Step-by-Step Protocol

This protocol is optimized for a standard 30 mg / 1 mL HLB SPE cartridge. Volumes may be scaled proportionally for different cartridge sizes.

Materials and Reagents
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 30 mg sorbent mass, 1 mL reservoir.

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Ammonium Acetate or Phosphate Buffer (e.g., 0.1 M, pH 6.0)

    • β-glucuronidase enzyme solution (from E. coli or H. pomatia)

    • Phosphoric Acid or Formic Acid (for pH adjustment)

  • Apparatus:

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

    • Centrifuge

    • Vortex Mixer

    • Calibrated Pipettes

Sample Pre-treatment: The Key to Reproducibility

The goal of pre-treatment is to prepare the urine sample for optimal interaction with the SPE sorbent and to cleave any conjugated metabolites.[7] In many biological systems, drugs and their metabolites are conjugated with glucuronic acid to increase their water solubility for excretion.[14] Failure to cleave these conjugates will result in an underestimation of the total analyte concentration.

  • Aliquot: Pipette 1.0 mL of urine into a clean centrifuge tube.

  • Hydrolysis: Add 0.5 mL of buffer (e.g., pH 6.0 acetate buffer) and 50 µL of β-glucuronidase solution. Vortex briefly.

  • Incubation: Cap the tube and incubate in a water bath at 55°C for 2 hours.

  • pH Adjustment & Dilution: After cooling to room temperature, add 0.5 mL of Type I water. Check the pH and adjust to ~6.0 using dilute phosphoric acid if necessary. A pH of 6.0 ensures this compound is neutral for strong hydrophobic retention while minimizing the retention of acidic interferences.

  • Clarification: Centrifuge the sample at 4000 x g for 10 minutes to pellet any precipitated proteins or particulates. The resulting supernatant is the pre-treated sample ready for loading.

Solid-Phase Extraction Procedure

Perform all steps under a gentle vacuum (~3-5 inHg) to achieve a flow rate of approximately 1-2 mL/min. Do not let the sorbent bed go dry until the final elution step.

  • Conditioning: Pass 1 mL of Methanol through the cartridge. This step wets the polymeric sorbent and activates it for sample interaction.[10]

  • Equilibration: Pass 1 mL of Type I Water through the cartridge. This removes the organic solvent and prepares the sorbent for the aqueous sample.[12]

  • Sample Loading: Load the entire pre-treated supernatant from step 4.2 onto the cartridge. At this stage, this compound is retained on the sorbent via hydrophobic interactions, while salts, pigments, and other polar waste products pass through to waste.

  • Wash: Pass 1 mL of 5% Methanol in Water through the cartridge. This is a critical step to remove weakly retained, endogenous interferences without prematurely eluting the analyte of interest.[15] A clean extract is essential for minimizing matrix effects in LC-MS analysis.

  • Elution: Place clean collection tubes in the manifold. Elute the retained this compound by passing 1 mL of Methanol through the cartridge. Methanol is a strong organic solvent that disrupts the hydrophobic interactions, releasing the analyte from the sorbent.

Post-Elution Concentration
  • Evaporation: Place the collection tubes in a nitrogen evaporator set to 40°C. Evaporate the eluate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with your analytical method (e.g., 50:50 Acetonitrile:Water). This step concentrates the sample 10-fold, significantly improving the limit of quantification (LOQ).

  • Final Transfer: Vortex the reconstituted sample for 30 seconds and transfer to an autosampler vial for analysis.

Summary of Protocol Parameters

ParameterDescriptionRationale
Analyte This compoundTarget compound for extraction from urine.
Matrix Human UrineComplex aqueous biological fluid requiring cleanup.
SPE Sorbent Polymeric HLB, 30 mgRobust, high-capacity reversed-phase sorbent ideal for urine.[13]
Sample Pre-treatment Enzymatic Hydrolysis & pH 6 adjustmentCleaves glucuronide conjugates for total analyte measurement; optimizes retention.
Conditioning Solvent 1 mL MethanolWets and activates the non-polar sorbent.[10]
Equilibration Solvent 1 mL WaterPrepares sorbent for the aqueous sample matrix.
Loading Volume ~2 mL (entire pre-treated sample)Applies the sample to the sorbent for analyte retention.
Wash Solvent 1 mL 5% Methanol in WaterRemoves polar interferences for a cleaner extract.[15]
Elution Solvent 1 mL MethanolDisrupts hydrophobic interactions to recover the analyte.[7]
Post-Elution Evaporation & Reconstitution in 100 µLConcentrates the final extract to enhance sensitivity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery Incomplete Elution: Elution solvent is too weak.Try a stronger solvent (e.g., Acetonitrile) or a solvent mixture (e.g., Methanol with 2% Formic Acid).
Analyte Breakthrough: Sample loading flow rate is too high, or cartridge is overloaded.Decrease vacuum to slow the flow rate. If overloading is suspected, reduce the initial sample volume.
Incomplete Hydrolysis: Enzyme activity is low or incubation time is insufficient.Verify enzyme activity and buffer pH. Consider increasing incubation time or enzyme concentration.
Poor Precision (%RSD) Inconsistent Flow Rates: Vacuum is fluctuating between samples.Ensure a consistent vacuum is applied across all manifold ports. Positive pressure manifolds can offer better control.
Sorbent Bed Drying: Cartridge ran dry before sample loading or elution.Ensure the sorbent bed remains wet throughout the conditioning, equilibration, and loading steps.
Dirty Extract / Matrix Effects Insufficient Washing: Wash step is inadequate to remove all interferences.Increase the volume of the wash solvent or the percentage of organic in the wash step (e.g., to 10% Methanol). Consider a second, different wash step.
Inappropriate Elution: Elution solvent is too strong, co-eluting interferences.Use a more selective elution solvent; perform step-wise elution with increasing solvent strength to fractionate the sample.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Dehydrotolvaptan in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of Dehydrotolvaptan in tissue samples. The protocol covers all critical stages, from tissue homogenization and analyte extraction to the final chromatographic and mass spectrometric analysis. The method employs a straightforward protein precipitation technique for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure accuracy. This protocol has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, making it suitable for regulated nonclinical pharmacokinetic and toxicokinetic studies.[1][2]

Introduction

Tolvaptan is a selective, competitive vasopressin V2-receptor antagonist used in the treatment of hyponatremia. Understanding the distribution of its metabolites, such as this compound, in various tissues is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling in drug development. Tissue analysis provides vital information on drug accumulation, target-site concentration, and potential toxicity that cannot be obtained from plasma analysis alone.[3]

The primary challenge in tissue analysis lies in the complexity of the biological matrix, which requires robust homogenization and extraction procedures to ensure efficient and reproducible recovery of the analyte.[4][5] This document provides a complete workflow, grounded in established bioanalytical principles, for the quantitative determination of this compound. The causality behind each step, from the choice of homogenization buffer to the mass spectrometry parameters, is explained to provide researchers with a self-validating and scientifically sound protocol.

Analyte and Materials

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Analyte This compound-
Synonyms Tolvaptan 5-Oxo Analog, N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide[6]
CAS Number 137973-76-3[7]
Molecular Formula C₂₆H₂₃ClN₂O₃[6]
Molecular Weight 446.93 g/mol [6]
Solubility Slightly soluble in DMSO and Methanol[8]
Internal Standard (IS) Tolvaptan-D7 (Recommended)[9]
IS Molecular Formula C₂₆H₁₈D₇ClN₂O₃-
IS Molecular Weight 456.98 g/mol -
Reagents and Consumables
  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS Grade)

  • Formic Acid (FA), 99% purity or higher

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound and Tolvaptan-D7 reference standards (>98% purity)

  • Control tissue (e.g., liver, kidney, brain) from an untreated source

  • Polypropylene microcentrifuge tubes and 96-well plates

  • Bead beating tubes with ceramic or stainless steel beads

Instrumentation and Analytical Conditions

The following conditions are a validated starting point and may be adapted based on the specific instrumentation available. Optimization of mass spectrometer source parameters is recommended.

Liquid Chromatography (LC)
ParameterRecommended ConditionRationale
System UHPLC SystemProvides high resolution and short run times.
Column Zorbax SB C₁₈ (50 mm × 2.1 mm, 3.5 µm) or equivalentC18 columns provide excellent retention for moderately non-polar compounds like this compound.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion mode ESI.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic solvent for eluting the analyte and provides low backpressure.[11]
Flow Rate 0.6 mL/minA typical flow rate for this column dimension, balancing speed and efficiency.[9]
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.[9]
Injection Volume 5 µL
Gradient Time (min)% B
0.020
0.220
1.095
1.595
1.620
2.520
Mass Spectrometry (MS)
ParameterRecommended ConditionRationale
System Triple Quadrupole Mass SpectrometerRequired for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThis compound contains nitrogen atoms that are readily protonated.[9]
MRM Transition This compound: 447.2 → 252.1 (Predicted)The precursor ion [M+H]⁺ is predicted based on the molecular weight. The product ion is based on the stable fragment of the related Tolvaptan molecule.[9]
Tolvaptan-D7 (IS): 456.2 → 259.2This established transition ensures unambiguous identification of the internal standard.[9]
Dwell Time 100 ms
IonSpray Voltage +5500 V
Source Temp. 550 °C

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

Accuracy in quantitative bioanalysis is contingent upon the precise preparation of calibration standards and QCs.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and Tolvaptan-D7 reference standards and dissolve in methanol to create individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) Acetonitrile:Water to create working solutions for spiking calibration curve (CAL) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Tolvaptan-D7 primary stock with acetonitrile. This solution will be used as the protein precipitation solvent.

  • Preparation of CALs and QCs:

    • Obtain a large pool of blank control tissue and prepare a homogenate as described in section 4.2. This pooled blank homogenate serves as the surrogate matrix.

    • Spike the blank homogenate at appropriate levels with the working standard solutions to prepare a calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Independently prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC).

Tissue Sample Processing and Analyte Extraction Workflow

This workflow is designed for efficiency and to minimize variability. The use of a bead beater homogenizer is recommended for its effectiveness across various tissue types and its suitability for high-throughput processing in 96-well formats.[4]

G cluster_prep Tissue Homogenization cluster_extract Analyte Extraction (Protein Precipitation) weigh 1. Weigh Frozen Tissue (100 ± 5 mg) add_buffer 2. Add 400 µL Cold PBS Buffer (4:1 v/w ratio) weigh->add_buffer homogenize 3. Bead Homogenize (e.g., 2 cycles, 45s each) add_buffer->homogenize centrifuge1 4. Centrifuge Homogenate (10,000 x g, 5 min, 4°C) homogenize->centrifuge1 supernatant 5. Transfer 50 µL Supernatant centrifuge1->supernatant add_is_ppt 6. Add 150 µL Acetonitrile containing 100 ng/mL IS supernatant->add_is_ppt vortex 7. Vortex to Mix (1 min) add_is_ppt->vortex centrifuge2 8. Centrifuge (10,000 x g, 5 min, 4°C) vortex->centrifuge2 final_extract 9. Transfer 100 µL Supernatant to analysis plate/vial centrifuge2->final_extract lcms Inject into LC-MS/MS System final_extract->lcms

Caption: Overall workflow for tissue sample analysis.

Step-by-Step Protocol:

  • Tissue Homogenization:

    • Tare a pre-chilled 2 mL bead beater tube containing beads.

    • Add a piece of frozen tissue and record the weight (aim for 100 ± 5 mg).

    • Add cold PBS buffer at a ratio of 4:1 (v/w). For 100 mg of tissue, add 400 µL of PBS. This ratio ensures the tissue is sufficiently diluted for effective homogenization and subsequent pipetting.[3]

    • Securely cap the tubes and place them in the bead beater. Homogenize until no visible tissue fragments remain.

    • Centrifuge the resulting homogenate at 10,000 x g for 5 minutes at 4 °C to pellet cellular debris.

  • Analyte Extraction (Protein Precipitation):

    • Transfer 50 µL of the clear supernatant from the homogenate into a clean 1.5 mL tube or 96-well plate.

    • Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile). This 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.[12]

    • Vortex thoroughly for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes at 4 °C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the final clear supernatant into an analysis vial or 96-well plate for injection into the LC-MS/MS system.

Method Validation

The method must be validated to demonstrate its suitability for the intended purpose, adhering to regulatory guidelines.[2][13] The following parameters must be assessed.

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria (ICH M10)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS.
Calibration Curve To define the relationship between concentration and instrument response.At least 6 non-zero standards over the desired range. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Measured for LLOQ, LQC, MQC, HQC (n=5 per level). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Recovery To determine the extraction efficiency of the analytical method.Calculated at LQC, MQC, and HQC by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible.
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components.Assessed by comparing analyte response in post-extraction spiked samples to a pure solution standard. The IS-normalized matrix factor should have a %CV ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Assessed via Freeze-Thaw, Bench-Top, and Long-Term stability tests. Mean concentrations of stability QCs must be within ±15% of nominal values.
Representative Validation Data (Example)

Table 1: Calibration Curve Performance

Parameter Result
Range 1.0 - 1000 ng/mL
Regression Linear, 1/x² weighting

| Correlation (r²) | > 0.995 |

Table 2: Inter-day Accuracy and Precision (n=3 days)

QC Level (ng/mL) Mean Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ (1.0) 1.08 108.0 9.5
LQC (3.0) 2.91 97.0 6.2
MQC (80) 84.3 105.4 4.1

| HQC (800) | 789.6 | 98.7 | 3.5 |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound in tissue samples. The protocol emphasizes a systematic approach, from sample homogenization to final analysis, and is grounded in the principles of international bioanalytical validation guidelines.[2][13] By explaining the rationale behind key procedural steps, this guide equips researchers with the necessary tools to implement this method successfully, generating reliable and high-quality data for pharmacokinetic and drug discovery studies.

References

Application Note: The Use of Dehydrotolvaptan as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dehydrotolvaptan in Pharmaceutical Analysis

This compound, also known as the "keto-impurity" of Tolvaptan, is a key related substance in the manufacturing and quality control of the selective vasopressin V2-receptor antagonist, Tolvaptan. As a significant process impurity and potential degradant, the precise quantification of this compound is paramount to ensure the safety, efficacy, and regulatory compliance of Tolvaptan drug products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a reference standard in analytical chemistry, with a focus on a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

The structural similarity between Tolvaptan and this compound necessitates a highly specific and sensitive analytical method to ensure accurate quantification. The use of a well-characterized this compound reference standard is the cornerstone of a reliable analytical procedure, enabling the generation of accurate and reproducible data for quality control, stability studies, and regulatory submissions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the reference standard is fundamental to its proper handling and use.

PropertyValueSource
Chemical Name N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamideBOC Sciences
Synonyms 5-Dehydro Tolvaptan, Tolvaptan Keto ImpurityBOC Sciences
CAS Number 137973-76-3Santa Cruz Biotechnology
Molecular Formula C₂₆H₂₃ClN₂O₃Santa Cruz Biotechnology
Molecular Weight 446.93 g/mol Santa Cruz Biotechnology
Appearance White to off-white solidBOC Sciences
Purity ≥98%BOC Sciences
Solubility Soluble in methanol and acetonitrile. Practically insoluble in water.

Recommended Protocol: Quantitative Analysis of this compound by RP-HPLC

This section outlines a detailed, step-by-step protocol for the quantification of this compound in a drug substance or product matrix using a this compound reference standard.

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Sodium Dihydrogen Phosphate (analytical grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detectorProvides reliable and reproducible performance for quantitative analysis.
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V)C18 stationary phases offer excellent retention and separation for moderately non-polar compounds like this compound.
Mobile Phase A: Phosphate Buffer (pH 3.0) B: Acetonitrile:Methanol (90:10, v/v)A buffered mobile phase controls the ionization of acidic and basic analytes, improving peak shape and reproducibility. The organic modifier combination provides good elution strength and selectivity.
Gradient Elution Time (min)%B
040
1570
2070
2240
2540
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThis wavelength provides good sensitivity for the detection of this compound based on its UV absorbance profile.
Injection Volume 10 µLA suitable injection volume to achieve good sensitivity without overloading the column.
Diluent Acetonitrile:Water (90:10, v/v)This diluent ensures the solubility and stability of this compound and is compatible with the mobile phase to prevent peak distortion.[1]
Preparation of Solutions
  • Dissolve 2.72 g of sodium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with diluted phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the diluent (Acetonitrile:Water, 90:10, v/v) and make up to the mark.[1]

  • Sonicate for 5 minutes to ensure complete dissolution.

Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL). This range should encompass the expected concentration of this compound in the sample.

  • Accurately weigh a portion of the sample (drug substance or powdered tablets) expected to contain this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a sufficient volume of diluent and sonicate to dissolve the sample completely.

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 5 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

Data Analysis

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Experimental Workflow and Method Validation

A robust analytical method requires thorough validation to ensure its performance characteristics are suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_ref Prepare this compound Reference Standard Solutions sys_suit System Suitability Test prep_ref->sys_suit prep_sample Prepare Sample Solutions analysis Inject Standards & Samples prep_sample->analysis sys_suit->analysis If Pass cal_curve Generate Calibration Curve analysis->cal_curve quant Quantify this compound in Samples cal_curve->quant G Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Stability Solution Stability Validation->Stability Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

References

Troubleshooting & Optimization

Improving sensitivity of Dehydrotolvaptan detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Improving Mass Spectrometry Sensitivity

Welcome to the technical support center for the bioanalysis of Dehydrotolvaptan. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot robust, high-sensitivity LC-MS methods for this analyte. As Senior Application Scientists, we understand that achieving the lowest limit of detection is not just about following steps, but about understanding the principles behind each parameter. This resource combines foundational knowledge with field-proven insights to help you overcome common challenges in this compound detection.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during method development for this compound.

Q1: Why is my this compound signal intensity unexpectedly low or absent?

Low signal intensity is one of the most common issues in LC-MS analysis.[1] For this compound, this often stems from three primary areas: inefficient ionization, ion suppression from the sample matrix, or suboptimal chromatographic conditions. A systematic troubleshooting approach, starting from the MS and working backward to the sample preparation, is the most effective strategy.

Q2: What is the best ionization mode for this compound?

Given its chemical structure, which includes amide functionalities capable of accepting a proton, Electrospray Ionization (ESI) in positive ion mode is the recommended and most effective choice. This mode facilitates the formation of the protonated molecule [M+H]⁺, which is the precursor ion used for MS/MS analysis.[2][3]

Q3: What are the primary causes of ion suppression for this compound in biological samples?

Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[4][5] For plasma or serum samples, the most common culprits are phospholipids and salts.[6] These molecules can compete with this compound for ionization, suppress droplet evaporation, or alter droplet surface tension, all of which reduce analyte signal.[4]

Q4: Can I use a simple protein precipitation (PPT) method for sample preparation?

While PPT is a fast and simple technique, it is often insufficient for achieving high sensitivity due to its limited ability to remove phospholipids, which are a major cause of matrix effects.[7] For sensitive assays, more rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are strongly recommended to minimize ion suppression.[6][8]

Q5: What are the expected mass transitions (MRM) for this compound?

This compound has a molecular weight of 446.93 g/mol .[9][10] The primary precursor ion in positive ESI mode will be the protonated molecule, [M+H]⁺, with an m/z of approximately 447.1 . Product ions are generated by fragmentation of the precursor. While optimal transitions must be determined empirically, you can start by looking for fragments resulting from the cleavage of the amide bonds or within the benzazepine ring structure.

In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to diagnosing and resolving sensitivity issues at each stage of the analytical workflow.

Part 1: Mass Spectrometry Detection Optimization

Before modifying your sample preparation or chromatography, always ensure the mass spectrometer is performing optimally. This establishes a baseline for performance.

Problem: Low signal when infusing a pure this compound standard solution directly into the MS.

This indicates an issue with the instrument settings rather than the sample or chromatography.

Causality & Solution:

  • Incorrect Ionization Source Parameters: The efficiency of ion formation and transmission is highly dependent on source conditions.[8][11]

    • Protocol: Infuse a solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) and systematically optimize key parameters. Tune for the [M+H]⁺ ion (m/z ~447.1).

      • Spray Voltage: Adjust to achieve a stable and robust signal.

      • Gas Flows (Nebulizer and Heater): Optimize for efficient desolvation. Insufficient gas flow will lead to poor droplet formation, while excessive flow can scatter ions.

      • Source Temperature: Increase temperature to aid in solvent evaporation, which is crucial for releasing gas-phase ions. Be cautious of thermal degradation if temperatures are too high.

  • Suboptimal MRM Transitions: Weak product ion signals will directly impact assay sensitivity.

    • Protocol:

      • Perform a full scan (e.g., m/z 100-500) to confirm the presence and charge state of the precursor ion ([M+H]⁺ at ~447.1).

      • Perform a product ion scan on the precursor ion (m/z 447.1) to identify the most intense and stable fragment ions.

      • Select the top 2-3 most intense product ions and create MRM methods for each.

      • For each MRM transition, perform a collision energy (CE) optimization to find the voltage that yields the maximum product ion intensity.

Parameter Starting Point Rationale
Precursor Ion (Q1) m/z 447.1The protonated molecule [M+H]⁺.
Product Ion(s) (Q3) Empirically DeterminedSelect the most intense and stable fragments from a product ion scan.
Collision Energy (CE) 15-40 VOptimize for each transition to maximize fragment intensity.
Dwell Time 50-100 msBalances signal-to-noise with the number of data points across the chromatographic peak.
Part 2: Liquid Chromatography (LC) Separation

Effective chromatography is crucial for separating this compound from matrix components that cause ion suppression.

Problem: Good signal during direct infusion, but poor signal when injecting an extracted sample.

This strongly suggests that co-eluting matrix components are suppressing the this compound signal.

Causality & Solution:

  • Inadequate Chromatographic Retention/Resolution: If this compound co-elutes with phospholipids or other matrix interferences, its ionization will be suppressed.[12]

    • Protocol:

      • Column Choice: Use a high-quality C18 reversed-phase column. These are effective for retaining moderately non-polar molecules like this compound.[2][3]

      • Mobile Phase Optimization: The mobile phase composition directly impacts both retention and ionization efficiency.

        • Aqueous Phase: Use ultrapure water with 0.1% formic acid. The acid lowers the pH, ensuring this compound remains protonated for optimal positive mode ESI.[13]

        • Organic Phase: Use LC-MS grade acetonitrile or methanol with 0.1% formic acid. Acetonitrile often provides sharper peaks and lower backpressure.

      • Gradient Adjustment: Develop a gradient that retains this compound long enough to allow early-eluting, polar interferences (like salts) to wash away, but elutes it before late-eluting, non-polar interferences (like lipids). A typical gradient might start at 10-20% organic phase, ramp up to 95% to elute the analyte, and include a high-organic wash step to clean the column.

  • Column Dimensions and Flow Rate: Higher flow rates and wider columns can decrease sensitivity due to increased sample dilution.[14][15]

    • Protocol: To boost sensitivity, consider miniaturization. Switching from a standard analytical column (e.g., 4.6 mm ID) to a narrow-bore column (e.g., 2.1 mm ID) or even micro/nano-flow LC can significantly increase signal intensity by reducing dilution and improving ionization efficiency.[16] This must be paired with an instrument system that has low dead volume.[17]

Time (min)Flow Rate (mL/min)%A (Water + 0.1% FA)%B (ACN + 0.1% FA)Curve
0.00.48020Initial
1.00.48020Linear
5.00.4595Linear
7.00.4595Linear
7.10.48020Linear
9.00.48020Linear
Part 3: Sample Preparation

This is arguably the most critical step for ensuring a sensitive and reproducible bioanalytical method. The goal is to remove as many matrix components as possible while efficiently recovering the analyte.

Problem: Inconsistent results, high signal variability, or poor sensitivity even with an optimized LC-MS method.

This points directly to unaddressed matrix effects, necessitating a more effective sample cleanup strategy.[7][12]

Caption: A troubleshooting workflow for diagnosing and resolving matrix effects.

Protocol Recommendations:

  • Protein Precipitation (PPT) with Acetonitrile:

    • When to use: For rapid screening or when high sensitivity is not required.

    • Causality: Acetonitrile efficiently precipitates proteins. However, phospholipids are soluble in high concentrations of acetonitrile and will remain in the supernatant, leading to significant ion suppression.

    • Procedure:

      • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

      • Vortex vigorously for 1 minute.

      • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

      • Transfer the supernatant to a clean tube for injection.

  • Liquid-Liquid Extraction (LLE):

    • When to use: To achieve a cleaner extract than PPT.

    • Causality: LLE separates compounds based on their differential solubility in two immiscible liquids. By choosing an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate), this compound can be extracted away from polar matrix components like salts and some phospholipids.

    • Procedure:

      • To 100 µL of plasma, add the internal standard and a buffering agent if needed to adjust pH.

      • Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).

      • Vortex for 5 minutes.

      • Centrifuge to separate the aqueous and organic layers.

      • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in mobile phase.

  • Solid-Phase Extraction (SPE):

    • When to use: For the highest sensitivity and cleanest extracts. This is the gold standard for regulated bioanalysis.

    • Causality: SPE provides superior cleanup by using a solid sorbent (e.g., C18, mixed-mode cation exchange) to selectively bind the analyte while matrix components are washed away. This is highly effective at removing both phospholipids and salts.

    • Procedure (Reversed-Phase SPE):

      • Condition: Pass methanol through the SPE cartridge.

      • Equilibrate: Pass water or a weak buffer through the cartridge.

      • Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with weak aqueous buffer).

      • Wash: Pass a low-organic wash solution (e.g., 5-10% methanol in water) to remove polar interferences like salts.

      • Elute: Elute this compound with a high-organic solvent (e.g., methanol or acetonitrile).

      • Evaporate and reconstitute the eluate.

Caption: Comparison of common sample preparation techniques for this compound analysis.

All protocols developed should be validated according to regulatory guidelines to ensure they meet standards for accuracy, precision, selectivity, and stability.[18][19][20]

References

Technical Support Center: Overcoming Solubility Challenges of Dehydrotolvaptan in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dehydrotolvaptan. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in aqueous buffers. As a metabolite of Tolvaptan, a Biopharmaceutics Classification System (BCS) Class IV drug, this compound is expected to exhibit poor aqueous solubility, a critical hurdle in preclinical and formulation development.[1][2][3] This guide synthesizes fundamental principles of solubility enhancement with practical, field-proven strategies to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubilization of this compound.

Q1: Why is this compound poorly soluble in aqueous buffers?

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often simplest approach is to assess the impact of pH on solubility.[6][7] Since many pharmaceutical compounds are weakly acidic or basic, their ionization state, and thus solubility, can be significantly altered by adjusting the pH of the buffer.[8][9] For a weakly basic drug, solubility will increase in acidic conditions (lower pH), while a weakly acidic drug will be more soluble in basic conditions (higher pH).[9][10] A preliminary pH-solubility profile study is highly recommended.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, using a water-miscible organic co-solvent is a common and effective technique.[11][12][13] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the hydrophobic drug and the solvent.[12] Common co-solvents for preclinical studies include Dimethyl Sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[14] However, it is crucial to consider the potential toxicity and impact of the co-solvent on your specific experimental system.[12]

Q4: What are cyclodextrins and can they help with this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[18][19][20] This complex has a water-soluble exterior, significantly enhancing the apparent aqueous solubility of the guest molecule.[15][16][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[15]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of a stock solution into aqueous buffer. The concentration of the drug in the final buffer exceeds its thermodynamic solubility. The percentage of organic co-solvent in the final solution is too low to maintain solubility.1. Decrease the final concentration: Determine the maximum achievable concentration in the final buffer without precipitation. 2. Increase the co-solvent concentration: Be mindful of the tolerance of your experimental system to the co-solvent. 3. Utilize a different solubilization technique: Consider using cyclodextrins or surfactants which can offer greater solubilization capacity.[15][21] 4. Prepare a nanosuspension: This technique involves reducing the drug particle size to the sub-micron range, which increases the dissolution rate.[4][22][23][24][25]
Low or inconsistent dissolution rate. The drug is in a stable crystalline form with high lattice energy. Poor wettability of the drug powder.1. Particle size reduction: Micronization or nano-milling increases the surface area available for dissolution.[19][24] For Tolvaptan, micronization via jet milling has been used.[26] 2. Use of wetting agents/surfactants: Surfactants like Polysorbate 80 (Tween 80) or Sodium Dodecyl Sulfate (SDS) can improve the wetting of hydrophobic particles.[21][27][28][29][30][31] 3. Formulate as a solid dispersion: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly enhance the dissolution rate.[5][32][33][34][35] For Tolvaptan, solid dispersions with hydroxypropyl cellulose have been explored.[36]
Variability in concentration between experiments. Incomplete dissolution or precipitation over time. Adsorption of the drug to container surfaces.1. Ensure complete dissolution: Use sonication or gentle heating (if the compound is stable) to ensure the drug is fully dissolved in the stock solution. 2. Conduct stability studies: Assess the stability of your formulation over the duration of your experiment to check for precipitation. 3. Use appropriate containers: Consider using low-adsorption tubes or glassware. Silanization of glassware may be necessary for highly lipophilic compounds.
pH shift in the buffer after adding the drug solution. The drug itself is acidic or basic, or the stock solution (e.g., in DMSO) is not buffered.1. Use a buffer with sufficient capacity: Ensure your buffer concentration is adequate to resist pH changes. 2. Adjust the final pH: After adding the drug solution to the buffer, re-check and adjust the pH if necessary.

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a suitable glass vial.

  • Solvent Addition: Add a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).

  • Dissolution: Gently vortex or sonicate the mixture until the powder is completely dissolved. A clear solution should be obtained.

  • Stock Concentration: Calculate the final concentration of the stock solution. It is advisable to prepare a high-concentration stock to minimize the volume of organic solvent added to the final aqueous buffer.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibration: Tightly seal the container and agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation of Undissolved Drug: After equilibration, separate the undissolved drug from the solution by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) followed by filtration through a 0.22 µm filter to remove any remaining fine particles.

  • Concentration Analysis: Quantify the concentration of dissolved this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

Visualizing the Workflow

Understanding the decision-making process for selecting a solubility enhancement strategy is crucial. The following diagram outlines a logical workflow.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Optimization & Validation start Start: Poorly Soluble this compound ph_sol Determine pH-Solubility Profile start->ph_sol ph_sufficient Is pH adjustment sufficient? ph_sol->ph_sufficient cosolvent Use Co-solvents (e.g., DMSO, PEG) ph_sufficient->cosolvent No optimize Optimize Formulation (Concentration, Ratio) ph_sufficient->optimize Yes cyclodextrin Use Cyclodextrins (HP-β-CD) cosolvent->cyclodextrin Precipitation / Toxicity Issues cosolvent->optimize surfactant Use Surfactants (e.g., Tween 80) cyclodextrin->surfactant Insufficient Solubility cyclodextrin->optimize nanosuspension Advanced: Nanosuspension / Solid Dispersion surfactant->nanosuspension Further Enhancement Needed surfactant->optimize nanosuspension->optimize validate Validate: Stability & Performance in Assay optimize->validate end End: Solubilized this compound validate->end G Mechanism of Cyclodextrin Inclusion Complexation cluster_0 Before Complexation cluster_1 After Complexation This compound This compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) This compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

References

Technical Support Center: Dehydrotolvaptan & Metabolite Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Sample Integrity from Collection to Long-Term Storage

Section 1: Understanding Analyte Instability in Plasma

This section addresses the fundamental question of why stability is a critical concern for bioanalysis.

Q1: What is Dehydrotolvaptan and why is its stability in plasma a potential issue?

This compound is a metabolite of Tolvaptan, a selective vasopressin V2-receptor antagonist. Tolvaptan itself is extensively metabolized in the body, primarily by the CYP3A4 enzyme, into more than 20 metabolites.[1] The most significant of these include hydroxylated and carboxylated forms, such as DM-4103 (an oxybutyric acid metabolite).[2][3]

For the purpose of this guide, "this compound" is considered representative of Tolvaptan's key metabolites which must be accurately quantified in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The stability of these analytes in a biological matrix like plasma is paramount; failure to prevent degradation ex vivo (after the sample has been collected) can lead to an underestimation of the analyte's concentration, resulting in erroneous PK calculations.[4]

Plasma is a complex biological environment containing various enzymes (e.g., esterases, peptidases) and reactive components that can chemically alter drug molecules.[5][6] Degradation can occur through several pathways:

  • Enzymatic Degradation: Primarily hydrolysis of ester or amide linkages.

  • Chemical Degradation: Spontaneous reactions like hydrolysis, oxidation, or pH-dependent rearrangements.[7][8]

While specific degradation pathways for every Tolvaptan metabolite are not extensively published, the potential for ex vivo modification necessitates a robust sample handling and storage protocol.

Q2: What are the critical stages where sample degradation can occur?

Analyte degradation is not limited to long-term storage. It can happen at any point after sample collection. A comprehensive stability plan must address all stages:

  • Blood Collection and Handling: The time between blood draw and centrifugation is critical. At room temperature, plasma enzymes remain active.[5]

  • Sample Processing: The period during which plasma is separated, potentially treated with stabilizers, and aliquoted. Bench-top stability is a key parameter here.[9]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can damage sample integrity by causing pH shifts or concentrating solutes, potentially accelerating degradation.[10]

  • Long-Term Storage: Over weeks, months, or years, slow chemical degradation can occur, even at low temperatures.[5]

The goal is to create a validated "chain of custody" for the sample that minimizes degradation at every step.

Section 2: Recommended Protocols for Sample Handling and Stabilization

This section provides actionable, step-by-step protocols designed to maximize the stability of this compound in plasma.

Q3: What is the best-practice workflow for blood collection and initial processing?

Adhering to a strict and consistent pre-analytical workflow is the first line of defense against analyte degradation. The following protocol is recommended as a starting point for clinical and pre-clinical studies.

  • Anticoagulant Selection: Collect whole blood in tubes containing K2EDTA . EDTA is a standard anticoagulant for bioanalytical studies and chelates metal ions that can catalyze oxidative degradation.

  • Immediate Cooling: Place the blood collection tubes in an ice-water bath immediately after collection. Lowering the temperature is a highly effective method to slow down both enzymatic and chemical degradation processes.[5][9]

  • Prompt Centrifugation: Within 30-60 minutes of collection, centrifuge the samples at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.

  • Plasma Harvesting: Carefully transfer the supernatant (plasma) to pre-labeled polypropylene cryovials. Avoid disturbing the buffy coat layer to prevent contamination with cellular components.

  • Stabilizer Addition (If Validated): If a chemical stabilizer is required (see Q4), add it to the plasma at this stage and gently mix.

  • Flash Freezing: Immediately freeze the plasma aliquots in an upright position on dry ice or in a freezer set to -80°C .

The diagram below illustrates this critical pre-analytical workflow.

G cluster_0 Pre-Analytical Workflow Collect 1. Collect Blood (K2EDTA tubes) Cool 2. Immediate Cooling (Ice-water bath) Collect->Cool < 5 min Centrifuge 3. Centrifuge within 60 min (1500g, 15 min, 4°C) Cool->Centrifuge < 60 min Harvest 4. Harvest Plasma (Polypropylene tubes) Centrifuge->Harvest Stabilize 5. Add Stabilizer (If required) Harvest->Stabilize Freeze 6. Flash Freeze & Store (-80°C) Stabilize->Freeze

Caption: Recommended workflow from blood collection to plasma storage.
Q4: Are chemical stabilizers necessary, and how should I validate them?

While many LC-MS/MS validation studies for Tolvaptan report that the analyte is stable under tested conditions without special additives, this may not hold true for all metabolites or for very long storage durations.[11][12] If initial stability tests (see troubleshooting section) indicate degradation, the use of stabilizers should be investigated.

Common Stabilization Strategies:

  • pH Adjustment: Degradation via acid or base hydrolysis can be mitigated by adjusting the plasma pH with a small volume of a concentrated buffer (e.g., phosphate or citrate buffer).[10] The optimal pH must be determined experimentally.

  • Enzyme Inhibitors: For analytes susceptible to esterases, inhibitors like sodium fluoride (NaF) or diisopropyl fluorophosphate (DFP) can be effective. Caution: DFP is highly toxic and requires specialized handling.

  • Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can be added.[9]

Since a specific stabilizer for this compound is not defined in the literature, you MUST validate its effectiveness. This involves a controlled experiment comparing the analyte's recovery in stabilized vs. non-stabilized plasma over time.

ParameterExperimental Design for Stabilizer Validation
Objective To determine if Stabilizer X improves the stability of this compound in plasma.
Samples Pool of blank human K2EDTA plasma.
Preparation 1. Split plasma pool into two lots: "Control" and "Test". 2. Add vehicle to "Control" lot. Add Stabilizer X to "Test" lot. 3. Spike both lots with this compound at low and high QC concentrations.
Storage Aliquot and store samples from both lots at the intended long-term storage temperature (e.g., -80°C) and at a stress condition (e.g., 4°C or Room Temp).
Analysis Analyze samples from both lots at T=0, T=24h, T=7 days, T=1 month, etc.
Acceptance The mean concentration of the "Test" lot samples should remain within ±15% of the T=0 value and demonstrate significantly less degradation than the "Control" lot.

Section 3: Long-Term Storage and Sample Integrity

Proper long-term storage is essential for longitudinal studies or when samples need to be archived.

Q5: What is the optimal temperature for long-term storage?

For long-term storage ( > 3 months), -80°C (ultralow freezer) is strongly recommended over -20°C. While some analytes are stable at -20°C, the significantly lower temperature of -80°C effectively halts almost all enzymatic activity and dramatically slows chemical degradation kinetics.[5] This provides a much larger margin of safety for ensuring sample integrity over years.

ConditionRecommended UseRationale
Room Temp (20-25°C) Max 4-8 hours (Bench-top)High risk of enzymatic and chemical degradation.
Refrigerated (2-8°C) Max 24-48 hoursSlows degradation but does not stop it. Suitable for short-term holding before processing.
Frozen (-20°C) Up to 3-6 monthsAcceptable for some stable compounds, but -80°C is preferred for long-term confidence.
Ultralow (-80°C) > 6 months (Years) Gold standard for long-term biobanking. Minimizes all potential degradation pathways.
Q6: How can I minimize the impact of freeze-thaw cycles?

Freeze-thaw stability is a mandatory component of bioanalytical method validation.[10] The process of freezing and thawing can negatively impact analyte stability. To mitigate this:

  • Aliquot Strategically: Upon initial processing, freeze plasma in multiple, single-use aliquots. If the analytical plan requires 200 µL per assay, create 250 µL aliquots. This prevents the need to thaw the entire sample volume for each analysis.

  • Limit Cycles: A validated method will specify the number of freeze-thaw cycles the analyte can endure (typically 3-5 cycles). Never exceed this number. Keep a log for each aliquot.

  • Proper Thawing Technique: Thaw samples uniformly and quickly in a water bath at room temperature, then immediately transfer them to an ice bath. Avoid leaving samples at room temperature for extended periods post-thaw.

Section 4: Troubleshooting Stability-Related Issues

This section provides a logical framework for diagnosing analytical problems that may be rooted in analyte instability.

Q7: My long-term QC samples show a consistent negative trend. What is the cause?

A consistent downward drift in QC sample concentrations over time is a classic sign of long-term storage instability.

  • Likely Cause: The analyte is degrading under the current storage conditions. This could mean the storage temperature is not low enough, or the analyte is susceptible to a slow chemical degradation process (e.g., oxidation) that is not halted by freezing alone.

  • Investigative Action:

    • Confirm Storage Temperature: Verify freezer temperature logs to ensure there were no excursions.

    • Evaluate Need for Stabilizer: If not already using one, this is strong evidence that a stabilizer should be investigated using the validation protocol described in Q4.

    • Re-validate Stability Duration: The data indicates that the validated storage period is shorter than the actual storage time. The stability of the analyte must be re-established.

Q8: I am observing high variability between sample replicates during analysis. Could this be a stability issue?

High imprecision (%CV) between replicates of the same sample often points to a problem occurring during the analytical run itself, which can be a form of short-term instability.

  • Likely Cause: This suggests poor bench-top or autosampler stability . After thawing, the analyte may be degrading in the processed sample matrix (e.g., after protein precipitation) while sitting in the autosampler queue.[9]

  • Investigative Action:

    • Cool the Autosampler: Ensure the autosampler is set to a low temperature (e.g., 4-10°C).

    • Perform a Stability Test: Prepare a batch of QC samples and leave them in the autosampler. Inject and analyze them at the beginning (T=0) and end (T=end of a typical run, e.g., 12-24 hours) of the sequence. The results should be within ±15% of the initial values.

    • Minimize Processing Time: Keep samples on ice during the entire extraction/preparation process before placing them in the autosampler. Process samples in smaller, manageable batches.

The flowchart below provides a logical guide for troubleshooting these common issues.

G Start Anomalous Analytical Results (Poor Accuracy/Precision) Issue_Trend Issue Type: Consistent downward trend in QCs over multiple runs? Start->Issue_Trend Issue_Variability Issue Type: High %CV in replicates within a single run? Start->Issue_Variability Issue_Trend->Issue_Variability No Cause_LTS Potential Cause: Long-Term Storage Instability Issue_Trend->Cause_LTS Yes Cause_STS Potential Cause: Bench-Top / Autosampler Instability Issue_Variability->Cause_STS Yes Action_LTS Recommended Action: 1. Verify freezer temperature (-80°C). 2. Validate storage duration. 3. Investigate need for stabilizers (e.g., antioxidants, pH adjustment). Cause_LTS->Action_LTS Action_STS Recommended Action: 1. Cool autosampler (4°C). 2. Keep samples on ice during prep. 3. Perform autosampler stability test (T=0 vs T=end of run). Cause_STS->Action_STS

Caption: Troubleshooting flowchart for stability-related analytical issues.

References

Technical Support Center: Navigating Ion Suppression in the LC-MS Analysis of Dehydrotolvaptan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the LC-MS analysis of Dehydrotolvaptan. This resource is designed to provide in-depth, practical solutions to one of the most common hurdles in quantitative mass spectrometry: ion suppression. By understanding the underlying causes and implementing targeted strategies, you can enhance the sensitivity, accuracy, and reproducibility of your analytical methods.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have about ion suppression in the context of this compound analysis.

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2] These interfering components can hinder the efficient ionization of this compound in the MS source, leading to decreased sensitivity, poor accuracy, and unreliable quantification.[1]

Q2: What are the common causes of ion suppression in LC-MS?

A2: Ion suppression is primarily caused by competition for ionization between the analyte and matrix components in the electrospray ionization (ESI) source.[1][3][4] Other contributing factors include alterations in the physical properties of the spray droplets (e.g., viscosity and surface tension), the formation of neutral adducts, and contamination of the ion source.[2][4] Common sources of interfering compounds include salts, detergents, polymers from lab plastics, and endogenous components from biological samples like phospholipids.[4]

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A3: A common method to assess ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. A dip in the baseline signal of this compound at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[5]

Q4: What are the key chemical properties of this compound that I should consider for my LC-MS method development?

A4: Understanding the physicochemical properties of this compound is crucial for optimizing your analysis. Key properties include:

  • Molecular Formula: C₂₆H₂₃ClN₂O₃[6][7][]

  • Molecular Weight: 446.93 g/mol [6][7][]

  • Predicted pKa: 12.97[6] This suggests that this compound is a weakly basic compound.

  • Solubility: Slightly soluble in DMSO and methanol.[6]

These properties will influence the choice of mobile phase, pH, and sample preparation strategy.

Troubleshooting Guide: Overcoming Ion Suppression for this compound

This section provides a structured approach to troubleshooting and mitigating ion suppression in your LC-MS analysis of this compound.

Problem 1: Poor sensitivity and low signal intensity for this compound.

Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[9]

    • Liquid-Liquid Extraction (LLE): This is a powerful technique for separating this compound from highly polar or non-polar interferences.

    • Solid-Phase Extraction (SPE): SPE can provide a more selective cleanup by utilizing specific interactions between the analyte and the sorbent material. A mixed-mode SPE (combining reversed-phase and ion-exchange) can be particularly effective.

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing all matrix components and may still result in significant ion suppression.

  • Refine Chromatographic Conditions:

    • Increase Chromatographic Resolution: Employing a high-resolution UHPLC (Ultra-High-Performance Liquid Chromatography) system can help separate this compound from interfering peaks.

    • Modify Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) and the aqueous phase pH can alter the retention times of both this compound and matrix components, potentially resolving them. Given this compound's predicted basic nature, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape and retention.

    • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Adjust Mass Spectrometer Source Parameters:

    • Optimize Ion Source Settings: Fine-tuning parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature can sometimes minimize the impact of ion suppression.[9]

    • Consider a Different Ionization Source: If using Electrospray Ionization (ESI), switching to Atmospheric Pressure Chemical Ionization (APCI) might be beneficial, as APCI is generally less susceptible to ion suppression.[1]

Problem 2: Inconsistent and irreproducible quantification of this compound across different samples.

Possible Cause: Variable levels of ion suppression between individual samples.

Solutions:

  • Utilize an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS peak area ratio.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma from the same species). This helps to normalize the ion suppression effects between the calibrators and the unknown samples.

  • Standard Addition Method: This involves adding known amounts of this compound standard to aliquots of the sample. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined. This method is effective but can be time-consuming.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

Objective: To identify the retention time regions where ion suppression is occurring.

Materials:

  • LC-MS system

  • Syringe pump

  • T-junction

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)

  • Blank matrix extract (prepared using your current sample preparation method)

Procedure:

  • Set up the LC-MS system with your analytical column and mobile phase.

  • Connect the outlet of the LC column to one inlet of the T-junction.

  • Connect the syringe pump containing the this compound standard solution to the second inlet of the T-junction.

  • Connect the outlet of the T-junction to the MS ion source.

  • Begin the LC mobile phase flow and the infusion of the this compound standard from the syringe pump at a low flow rate (e.g., 10 µL/min).

  • Monitor the signal of the this compound parent ion in the mass spectrometer. You should observe a stable, elevated baseline.

  • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

Objective: To extract this compound from a plasma matrix while minimizing co-extraction of interfering components.

Materials:

  • Plasma sample containing this compound

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)

  • pH adjusting solution (e.g., 0.1 M NaOH or 0.1 M HCl)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the IS solution and vortex briefly.

  • Adjust the pH of the sample to basic (e.g., pH 9-10) by adding a small volume of 0.1 M NaOH. This will ensure this compound is in its neutral form for efficient extraction into an organic solvent.

  • Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS analysis.

Data Presentation

Table 1: Recommended Starting LC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
LC Column C18, < 2.1 mm i.d., < 3 µm particle sizeProvides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Formic acid in WaterAcidic modifier to improve peak shape and ionization efficiency in positive ESI.
Mobile Phase B 0.1% Formic acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient Start with a low %B and gradually increaseTo achieve good separation from matrix components.
Flow Rate 0.2 - 0.4 mL/minAppropriate for the recommended column dimensions.
Injection Volume 1 - 5 µLMinimize the amount of matrix introduced into the system.
Ionization Mode Positive Electrospray Ionization (ESI+)This compound is expected to readily form [M+H]⁺ ions.
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum signal intensity.
Drying Gas Temp. 300 - 350 °CTo facilitate desolvation.
Drying Gas Flow 8 - 12 L/minTo aid in droplet evaporation.
Nebulizer Gas 30 - 50 psiTo create a fine aerosol.

Visualizations

IonSuppressionMechanism cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte This compound Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Components (e.g., Phospholipids, Salts) Matrix->Droplet Competition for Charge & Surface Area Detector Detector Droplet->Detector Reduced Analyte Ions (Ion Suppression)

References

Technical Support Center: Method Validation for Dehydrotolvaptan Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the bioanalytical quantification of Dehydrotolvaptan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation for this analyte. Here, we move beyond mere procedural lists to explain the underlying scientific principles, helping you troubleshoot effectively and ensure the generation of robust, reliable, and compliant data. Our approach is grounded in extensive field experience and adheres to the highest standards of scientific integrity, referencing key regulatory guidelines.

Introduction to this compound Analysis

This compound, a key impurity and metabolite of Tolvaptan, requires precise and accurate quantification in biological matrices for comprehensive pharmacokinetic and safety assessments.[1][2][3] Its chemical structure presents unique analytical challenges that necessitate a well-designed and thoroughly validated bioanalytical method. This guide will address common hurdles encountered during the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the development of a this compound assay.

Q1: Which analytical technique is more suitable for this compound quantification in plasma: HPLC-UV or LC-MS/MS?

A1: The choice depends on the required sensitivity and the complexity of your study.

  • HPLC-UV can be a cost-effective and robust method for quantifying this compound, particularly at higher concentrations, such as in bulk drug analysis or tablet dosage forms.[4][5] A developed RP-HPLC method for the related compound Tolvaptan used a UV detection wavelength of 266 nm.[4][5]

  • LC-MS/MS is the preferred method for bioanalytical studies (e.g., plasma, serum) due to its superior sensitivity and selectivity.[6][7][8] This is crucial for accurately measuring the low concentrations typical in pharmacokinetic studies and for distinguishing the analyte from endogenous matrix components.[9]

Q2: What are the primary regulatory guidelines I should follow for method validation?

A2: Your validation protocol must align with guidelines from major regulatory bodies. The most critical documents are:

  • FDA (U.S. Food and Drug Administration): The "Bioanalytical Method Validation Guidance for Industry" is a key document.[10][11]

  • EMA (European Medicines Agency): The "Guideline on bioanalytical method validation" provides the European standard.[12][13]

  • ICH (International Council for Harmonisation): The ICH M10 guideline on bioanalytical method validation is now the harmonized standard that has superseded previous individual guidances.[12][14]

Adherence to these guidelines is essential for the acceptance of your data in regulatory submissions.

Q3: My this compound stock solution stability is failing. What could be the cause?

A3: this compound, like many complex organic molecules, can be susceptible to degradation. Key factors to investigate include:

  • Solvent Choice: Ensure the analyte is fully soluble and stable in your chosen solvent. Methanol or acetonitrile are common starting points.

  • Storage Conditions: Protect the solution from light (use amber vials) and store at an appropriate temperature (e.g., 2-8°C or -20°C). Stability should be rigorously tested at these conditions.

  • Purity of Standard: Verify the purity and integrity of your reference standard.

Troubleshooting Guide: Common Method Validation Challenges

This section provides a question-and-answer formatted troubleshooting guide to address specific issues encountered during experiments.

Issue 1: Poor Peak Shape and Asymmetry in HPLC

Q: I'm observing significant peak tailing or fronting for this compound on my C18 column. What are the likely causes and how can I fix it?

A: Poor peak shape is a common issue that can compromise resolution and integration accuracy. Here’s a systematic approach to troubleshooting:

  • Scientific Rationale: Peak asymmetry is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or column health. For a molecule like this compound, residual silanols on the silica backbone of the column can interact with polar functional groups, leading to tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH: The pH of your mobile phase is critical. Adjust the pH to ensure this compound is in a single, non-ionized state. This minimizes secondary interactions with the stationary phase. Experiment with adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase.

    • Column Health: The column may be contaminated or voided.

      • Action: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained contaminants.

      • Action: If flushing fails, consider that the column bed may have settled. Reversing the column (if permitted by the manufacturer) and flushing at a low flow rate can sometimes resolve this. If the problem persists, the column may need replacement.

    • Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your mobile phase can cause peak distortion.

      • Action: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[15]

Issue 2: Inconsistent Results and Non-Linearity (LC-MS/MS)

Q: My calibration curve for this compound is not linear, and my QC samples are failing for accuracy and precision. What should I investigate?

A: This often points to issues with sample preparation, matrix effects, or instability of the analyte during the analytical run.

  • Scientific Rationale: In LC-MS/MS, the ionization process is highly susceptible to interference from co-eluting compounds from the biological matrix (e.g., phospholipids, salts).[16][17] This phenomenon, known as the "matrix effect," can suppress or enhance the analyte signal, leading to poor accuracy and non-linearity.[18]

  • Troubleshooting Workflow:

    G start Inconsistent Results / Non-Linearity Observed check_is 1. Evaluate Internal Standard (IS) Response. Is it stable? start->check_is is_no IS Issue: Check IS stability, concentration, and potential matrix effects on IS. check_is->is_no No is_yes IS response is stable. Proceed to analyte investigation. check_is->is_yes Yes check_extraction 2. Assess Extraction Recovery & Matrix Effects. Are they consistent? is_yes->check_extraction extraction_no Extraction Issue: Optimize sample cleanup. Try SPE or LLE instead of Protein Precipitation. check_extraction->extraction_no No extraction_yes Extraction is consistent. Proceed to stability checks. check_extraction->extraction_yes Yes check_stability 3. Evaluate Analyte Stability (Autosampler, Bench-top). Is it stable? extraction_yes->check_stability stability_no Stability Issue: Adjust autosampler temp (e.g., 4°C). Reduce time between extraction and injection. check_stability->stability_no No stability_yes Root cause likely elsewhere. Re-evaluate MS/MS parameters and chromatography. check_stability->stability_yes Yes

    Caption: Troubleshooting workflow for non-linearity in LC-MS/MS.

  • Detailed Actions:

    • Internal Standard (IS) Check: The IS is your primary tool to correct for variability. If its response is erratic, your entire method is compromised. Ensure you are using a stable, isotope-labeled internal standard if possible.

    • Optimize Sample Preparation: Protein precipitation is fast but often results in "dirty" extracts with significant matrix effects.[7]

      • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning this compound into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Provides the most effective cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This is often the best solution for mitigating matrix effects.

    • Assess Stability: this compound might be degrading in the processed samples sitting in the autosampler.

      • Action: Perform an autosampler stability experiment by re-injecting the same set of QCs at the beginning and end of a long analytical run. If a negative trend is observed, lower the autosampler temperature (e.g., to 4°C) and minimize the run time.

Issue 3: Low Analyte Recovery

Q: My extraction recovery for this compound is consistently below 50%. How can I improve this?

A: Low recovery means a significant portion of your analyte is being lost during sample preparation, which can compromise sensitivity and accuracy.

  • Scientific Rationale: Recovery is dependent on the physicochemical properties of this compound and its interaction with the extraction materials and solvents. Factors like protein binding, solubility, and pKa play a critical role.

  • Strategies to Improve Recovery:

    • For Liquid-Liquid Extraction (LLE):

      • Solvent Selection: Experiment with different organic solvents. A single solvent may not be optimal. Try a mixture, for example, methyl tert-butyl ether (MTBE) with 5% isopropanol, to improve polarity and extraction efficiency.

      • pH Adjustment: Adjust the pH of the plasma sample before extraction. If this compound is basic, adjusting the pH to be more basic (pH > pKa) will neutralize it, making it more soluble in the organic solvent.

    • For Solid-Phase Extraction (SPE):

      • Sorbent Choice: Ensure you are using the correct sorbent. For this compound, a reversed-phase (C8 or C18) or a mixed-mode cation exchange sorbent could be effective.

      • Optimize Wash/Elution Steps:

        • Wash Step: Your wash solvent may be too strong, causing premature elution of the analyte. Try a weaker wash solvent (e.g., lower percentage of organic).

        • Elution Step: Your elution solvent may be too weak to fully desorb the analyte. Try a stronger solvent (e.g., higher percentage of organic, or adding a small amount of ammonia or formic acid to the elution solvent to modify analyte charge).

Protocols & Methodologies

Protocol 1: Plasma Stability Assessment (Freeze-Thaw and Bench-Top)

This protocol is essential for ensuring that this compound is not degrading during sample handling and storage, a critical component of bioanalytical method validation as per FDA and EMA guidelines.[10][13]

  • Objective: To determine the stability of this compound in a biological matrix under conditions mimicking sample handling and analysis.

  • Procedure:

    • Sample Preparation: Spike a pool of blank plasma with this compound to prepare Low and High concentration Quality Control (QC) samples.

    • Freeze-Thaw Stability:

      • Aliquot the Low and High QCs into at least three replicates for each cycle.

      • Store the aliquots at -80°C for 24 hours.

      • Remove and allow them to thaw completely at room temperature.

      • Refreeze the samples at -80°C for at least 12 hours. This completes one cycle.

      • Repeat this process for the desired number of cycles (typically 3-5).

    • Bench-Top Stability:

      • Thaw frozen Low and High QC aliquots (n=3 for each) and keep them on the lab bench at room temperature for a specified period (e.g., 4, 8, or 24 hours), reflecting the time samples might sit out during processing.

    • Analysis: After the stability challenge, process and analyze the stability samples along with a freshly prepared calibration curve and a set of freshly spiked comparison QCs (at the same concentrations).

    • Acceptance Criteria: The mean concentration of the stability-challenged QCs should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

Protocol 2: Matrix Effect Evaluation
  • Objective: To assess the extent of ion suppression or enhancement on this compound caused by the biological matrix.

  • Procedure:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A (Neat Solution): this compound spiked in the mobile phase.

      • Set B (Post-Extraction Spike): Extract blank plasma first, then spike the this compound into the final, clean extract.

      • Set C (Pre-Extraction Spike): Spike this compound into blank plasma before extraction (these are your standard QC samples).

    • Analyze all three sets.

    • Calculations:

      • Matrix Effect (%) = (Peak Response of Set B / Peak Response of Set A) * 100

      • Recovery (%) = (Peak Response of Set C / Peak Response of Set B) * 100

  • Acceptance Criteria: The CV of the matrix factor (calculated for at least 6 different lots of blank plasma) should not be greater than 15%. This ensures the effect, even if present, is consistent across different sources of matrix.

Data Summary & Visualization

Table 1: Example Validation Summary for a this compound LC-MS/MS Assay
Validation ParameterAcceptance Criteria (FDA/EMA)Example ResultPass/Fail
Linearity (r²) ≥ 0.990.998Pass
Lower Limit of Quantification (LLOQ) S/N > 5; Accuracy ±20%; Precision ≤20%0.5 ng/mLPass
Intra-day Accuracy & Precision (n=5) Accuracy: ±15%; Precision: ≤15% CVAccuracy: 96-104%; Precision: <8% CVPass
Inter-day Accuracy & Precision (3 runs) Accuracy: ±15%; Precision: ≤15% CVAccuracy: 98-107%; Precision: <10% CVPass
Extraction Recovery Consistent and reproducible85% (CV < 6%)Pass
Matrix Effect CV of Matrix Factor across 6 lots ≤15%8.2% CVPass
Freeze-Thaw Stability (3 cycles) Mean concentration within ±15% of nominal-5.7% change from nominalPass
Bench-Top Stability (8 hours) Mean concentration within ±15% of nominal-3.2% change from nominalPass
Diagram: Bioanalytical Method Validation Workflow

This diagram outlines the logical progression of a full bioanalytical method validation campaign.

Caption: Key stages of a comprehensive bioanalytical method validation process.

References

Technical Support Center: Optimizing Cell Culture Conditions for Dehydrotolvaptan Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dehydrotolvaptan. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols for the effective use of this compound in cell culture experiments. As this compound is a close analog and a known impurity of Tolvaptan, much of the guidance provided herein is extrapolated from established protocols for Tolvaptan and general principles of handling hydrophobic small molecules in vitro.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a vasopressin V2 receptor antagonist.[1] Its mechanism of action is expected to be similar to that of Tolvaptan, which selectively blocks the V2 receptor.[2][3] This receptor is primarily found in the renal collecting ducts and its activation by vasopressin leads to an increase in intracellular cyclic AMP (cAMP), promoting water reabsorption.[2] By antagonizing the V2 receptor, this compound is predicted to inhibit this signaling pathway.[2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4] For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO is recommended.[5] It is crucial to use anhydrous-grade DMSO to minimize compound degradation.

Q3: What is the recommended final concentration of DMSO in my cell culture medium?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity, typically at or below 0.1%.[5] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on cell behavior.

Q4: How should I store the this compound stock solution?

A4: For long-term storage, solid this compound should be stored at -20°C.[6] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[5][6]

Q5: In which cell lines can I test the activity of this compound?

A5: The choice of cell line will depend on your research question. To study the on-target effects of this compound, you should use cell lines that endogenously express the vasopressin V2 receptor or have been engineered to do so. Examples from studies with Tolvaptan include primary cultures of human autosomal dominant polycystic kidney disease (ADPKD) cells and normal human kidney cells.[7][8]

Troubleshooting Guide

This section addresses common issues that may arise during your experiments with this compound.

Issue 1: Compound Precipitation in Culture Medium

  • Cause: this compound is a hydrophobic molecule, and its solubility in aqueous culture medium is limited. Precipitation can occur when the DMSO stock solution is added to the medium, especially at higher concentrations.

  • Solution:

    • Optimize Stock Solution Dilution: When preparing your working solution, add the DMSO stock to a larger volume of pre-warmed (37°C) culture medium and mix immediately and thoroughly by vortexing or inversion.

    • Serum Consideration: The presence of serum in the culture medium can sometimes aid in the solubilization of hydrophobic compounds. If you are using serum-free medium, consider whether a low percentage of serum could be tolerated in your experiment.

    • Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.

Issue 2: Lack of Observed Biological Effect

  • Cause: Several factors can contribute to a lack of response to this compound treatment.

  • Solutions:

    • Confirm Target Expression: Ensure that your chosen cell line expresses the vasopressin V2 receptor at a sufficient level to elicit a measurable response. You can verify this by techniques such as RT-qPCR or Western blotting.

    • Concentration Range: You may need to test a wider range of concentrations. Based on studies with Tolvaptan, which has an IC50 of approximately 0.2 nM for inhibiting AVP-induced cAMP production, you might consider a broad concentration range from nanomolar to micromolar.[7]

    • Incubation Time: The optimal treatment duration can vary depending on the cell type and the endpoint being measured. Consider performing a time-course experiment to determine the ideal incubation period.

    • Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded. If in doubt, prepare a fresh stock solution.

Issue 3: High Background or Off-Target Effects

  • Cause: At higher concentrations, small molecules can sometimes exhibit off-target effects, leading to unexpected biological responses.

  • Solutions:

    • Dose-Response Curve: Perform a detailed dose-response experiment to identify the concentration range where the desired on-target effect is observed without significant off-target activity.

    • Control Experiments: Use appropriate negative and positive controls. A negative control could be a structurally similar but inactive compound, while a positive control would be a known vasopressin V2 receptor antagonist like Tolvaptan.

    • Off-Target Screening: For in-depth studies, consider performing an off-target screening assay to identify other potential cellular targets of this compound.[9]

Issue 4: Cell Death or Poor Cell Health

  • Cause: this compound, like any compound, can be cytotoxic at high concentrations.

  • Solutions:

    • Determine Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range of this compound in your specific cell line. A study on Tolvaptan in HEK293 cells showed IC50 values for cytotoxicity of 32.5 µM and 21.4 µM after 48 and 96 hours of exposure, respectively.[10] This can serve as a starting point for your investigations.

    • Optimize Seeding Density: Ensure that cells are seeded at an optimal density to be in a healthy, proliferative state during the experiment.

    • Monitor Cell Morphology: Regularly observe the morphology of your cells under a microscope. Any signs of stress, such as rounding up or detachment, could indicate cytotoxicity.

Data Presentation: Recommended Concentration Ranges

The following table provides a starting point for concentration ranges for this compound in various cell-based assays, extrapolated from data on Tolvaptan. Note: These are suggested ranges and should be optimized for your specific cell line and experimental conditions.

Assay TypeSuggested Concentration RangeReference Compound Data
V2 Receptor Binding/cAMP Inhibition 0.1 nM - 1 µMTolvaptan IC50 for AVP-induced cAMP inhibition: ~0.2 nM in ADPKD cells.[7]
Cell Proliferation/Viability 1 µM - 50 µMTolvaptan cytotoxicity IC50 in HEK293 cells: 32.5 µM (48h), 21.4 µM (96h).[10]
Initial Screening 10 nM - 10 µMA broad range to capture potential activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 4.47 mg per 1 mL of DMSO (Molecular Weight of this compound: 446.93 g/mol ).

  • Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Intracellular cAMP Measurement Assay

This protocol describes a general method to measure changes in intracellular cAMP levels in response to this compound.

Materials:

  • Cells expressing the vasopressin V2 receptor

  • This compound stock solution

  • Vasopressin (AVP) or a V2 receptor agonist (e.g., desmopressin)

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[11]

Procedure:

  • Cell Seeding: Seed cells in the appropriate plate format (e.g., 96-well or 384-well) as recommended by the cAMP assay kit manufacturer.

  • Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 30 minutes).[7] This step allows the antagonist to bind to the receptor.

  • Agonist Stimulation: Add a fixed concentration of AVP or another V2 receptor agonist to stimulate cAMP production. The concentration of the agonist should be at or near its EC50 for cAMP production to allow for measurable inhibition.

  • Incubation: Incubate for the time recommended by the assay kit to allow for cAMP accumulation (e.g., 15-30 minutes).[7]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate an inhibition curve and determine the IC50 value.

Visualizations

Signaling Pathway of Vasopressin V2 Receptor and this compound

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds and Activates This compound This compound This compound->V2R Binds and Inhibits G_protein Gαs Protein V2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response Phosphorylates targets leading to G cluster_prep Preparation cluster_assay Assay Execution cluster_endpoints Endpoints cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Treat_Cells Treat Cells with Serial Dilutions Prep_Stock->Treat_Cells Seed_Cells Seed V2R-expressing Cells Seed_Cells->Treat_Cells Incubate Incubate for Optimized Duration Treat_Cells->Incubate Measure_Endpoint Measure Experimental Endpoint Incubate->Measure_Endpoint cAMP_Assay cAMP Levels Measure_Endpoint->cAMP_Assay Viability_Assay Cell Viability (e.g., MTT) Measure_Endpoint->Viability_Assay Proliferation_Assay Cell Proliferation Measure_Endpoint->Proliferation_Assay Plot_Data Plot Dose-Response Curves cAMP_Assay->Plot_Data Viability_Assay->Plot_Data Proliferation_Assay->Plot_Data Calculate_IC50 Calculate IC50/EC50 Values Plot_Data->Calculate_IC50

References

Improving recovery of Dehydrotolvaptan during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice to enhance the recovery of Dehydrotolvaptan during sample preparation from biological matrices. As Senior Application Scientists, we have structured this guide to address common challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its behavior during sample preparation?

A1: Understanding the physicochemical properties of this compound is fundamental to developing a robust sample preparation method. This compound (Molecular Formula: C₂₆H₂₃ClN₂O₃, Molecular Weight: 446.93 g/mol ) is a metabolite of Tolvaptan[1]. Key properties to consider are:

  • Polarity : As a metabolite of Tolvaptan, which is considered a moderately polar to non-polar compound, this compound is also expected to be relatively lipophilic. This is a critical factor for selecting appropriate solvents for liquid-liquid extraction (LLE) and the stationary phase for solid-phase extraction (SPE)[2][3].

  • pKa : The predicted pKa of this compound is approximately 12.97[4]. This indicates it is a very weak acid, and for practical purposes in bioanalysis (typically conducted at physiological pH), it can be considered a neutral molecule. This has significant implications for LLE and SPE, as its extraction will not be easily manipulated by pH adjustments of the aqueous phase[5][6].

  • Solubility : this compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol[4]. Its solubility in other organic solvents commonly used in sample preparation (e.g., acetonitrile, ethyl acetate, dichloromethane) is a key parameter for optimizing extraction efficiency[7].

Q2: I am experiencing low recovery of this compound. What are the most common causes?

A2: Low recovery is a frequent challenge in bioanalysis and can stem from several factors throughout the sample preparation workflow. The most common culprits include:

  • Incomplete Extraction : This can occur in both LLE and SPE if the chosen solvent is not strong enough to efficiently partition the analyte from the sample matrix into the extraction solvent or elute it from the SPE sorbent[8].

  • Analyte Adsorption : this compound, being a lipophilic compound, may adsorb to the surfaces of laboratory plastics (e.g., pipette tips, collection tubes) and glassware[9][10]. This is a significant and often overlooked source of analyte loss, particularly at low concentrations[11].

  • Suboptimal pH : While this compound is largely neutral, the pH of the sample matrix can influence the solubility of matrix components, potentially leading to co-precipitation or encapsulation of the analyte during protein precipitation[12].

  • Matrix Effects : Components of the biological matrix (e.g., lipids, proteins) can interfere with the extraction process, leading to reduced recovery or ion suppression/enhancement in the final LC-MS analysis[13].

  • Analyte Instability : Although not widely reported for this compound, degradation during sample processing due to factors like temperature, light exposure, or extreme pH should be considered[14].

Troubleshooting Low Recovery: A Step-by-Step Guide

If you are facing low and inconsistent recovery of this compound, a systematic troubleshooting approach is essential. The following diagram and detailed guides will help you pinpoint and resolve the issue.

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Start -> Check_Method; Check_Method -> PPT [label="Using PPT?"]; Check_Method -> LLE [label="Using LLE?"]; Check_Method -> SPE [label="Using SPE?"]; PPT -> Optimize_PPT; LLE -> Optimize_LLE; SPE -> Optimize_SPE; Optimize_PPT -> Adsorption; Optimize_LLE -> Adsorption; Optimize_SPE -> Adsorption; Adsorption -> Mitigate_Adsorption [label="Adsorption Suspected"]; Mitigate_Adsorption -> Verify_Recovery; Adsorption -> Verify_Recovery [label="Adsorption Ruled Out"]; }

Caption: A systematic workflow for troubleshooting low recovery of this compound.

Protein Precipitation (PPT) Troubleshooting

Protein precipitation is a simple and common method for sample cleanup. For Tolvaptan and its metabolites, protein precipitation with acetonitrile has been shown to be effective[15]. However, low recovery can still occur.

Common Issues & Solutions:

Problem Potential Cause Troubleshooting Steps
Analyte Co-precipitation This compound may get trapped within the precipitated protein pellet.- Increase the ratio of precipitating solvent to sample: A ratio of 3:1 or 4:1 (solvent:plasma) is often recommended[16].- Optimize the precipitation solvent: While acetonitrile is common, test other organic solvents like methanol or acetone. A mixture of solvents may also improve recovery.- Vortex thoroughly and allow sufficient incubation time: Ensure complete protein precipitation and release of the analyte into the supernatant[16].- Consider temperature: Performing the precipitation at a lower temperature (e.g., on ice) can sometimes improve protein removal and analyte recovery.
Incomplete Protein Removal Insufficient solvent or mixing leads to a "fluffy" precipitate that is difficult to separate.- Increase centrifugation speed and/or time: Ensure a compact pellet is formed[17].- Use a filtration-based protein precipitation plate: These can provide more consistent and efficient removal of precipitated proteins[17].

Recommended Protocol for Protein Precipitation:

  • To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Liquid-Liquid Extraction (LLE) Troubleshooting

LLE is a powerful technique for isolating analytes from complex matrices. Given this compound's lipophilic nature, it is well-suited for extraction into a water-immiscible organic solvent.

Common Issues & Solutions:

Problem Potential Cause Troubleshooting Steps
Poor Partitioning The chosen organic solvent has insufficient polarity to efficiently extract this compound.- Test a range of extraction solvents: Start with moderately polar solvents like methyl tert-butyl ether (MTBE) or ethyl acetate. For more lipophilic compounds, dichloromethane may be effective.- Optimize the solvent mixture: A combination of solvents can fine-tune the polarity for optimal extraction.- Increase the volume of the extraction solvent: A larger solvent volume can improve partitioning.
Emulsion Formation The interface between the aqueous and organic layers is not distinct, making separation difficult.- Gentle mixing: Instead of vigorous vortexing, gently rock or invert the sample to minimize emulsion formation.- "Salting out": Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and break the emulsion.- Centrifugation: Centrifuging the sample can help to break up emulsions.

Recommended Protocol for Liquid-Liquid Extraction:

  • To 200 µL of plasma, add 800 µL of methyl tert-butyl ether (MTBE).

  • Gently mix by inversion for 5-10 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE) Troubleshooting

SPE offers a high degree of selectivity and can provide cleaner extracts than PPT or LLE. For Tolvaptan and its metabolites, a combination of PPT followed by SPE has been successfully used[18]. Reversed-phase SPE is the most logical choice for the relatively non-polar this compound[2][3].

Common Issues & Solutions:

Problem Potential Cause Troubleshooting Steps
Analyte Breakthrough during Loading The sample loading solution is too strong, preventing retention of this compound on the SPE sorbent.- Dilute the sample: Dilute the plasma sample with water or a weak buffer before loading.- Ensure proper conditioning and equilibration: Condition the sorbent with methanol followed by equilibration with water to ensure proper wetting and activation of the stationary phase[3].
Analyte Loss during Washing The wash solvent is too strong, prematurely eluting this compound.- Decrease the organic content of the wash solvent: Use a wash solution with a lower percentage of organic solvent (e.g., 5-10% methanol in water).- Perform a wash step analysis: Collect and analyze the wash eluate to determine if the analyte is being lost at this stage.
Incomplete Elution The elution solvent is not strong enough to desorb this compound from the sorbent.- Increase the strength of the elution solvent: Use a stronger organic solvent (e.g., acetonitrile or a mixture like methanol/acetonitrile).- Increase the volume of the elution solvent: Use a larger volume of elution solvent or perform a second elution step.- Add a modifier to the elution solvent: A small amount of acid or base (e.g., 0.1% formic acid or ammonium hydroxide) can sometimes improve elution, although this is less likely to be effective for a neutral compound like this compound.

Recommended Protocol for Solid-Phase Extraction (Reversed-Phase):

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen to remove residual water.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate and reconstitute in the mobile phase.

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Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.

Mitigating Non-Specific Binding (Adsorption)

Adsorption to labware is a common source of analyte loss, especially for hydrophobic compounds like this compound[10].

Strategies to Minimize Adsorption:

  • Choice of Labware : Polypropylene is often a good first choice as it is less prone to the ionic interactions that can occur with glass surfaces[9]. For some compounds, low-binding microcentrifuge tubes and pipette tips can significantly improve recovery.

  • Solvent Modification : Adding a small amount of organic solvent (e.g., 10-20% acetonitrile or methanol) to aqueous samples can help to keep the analyte in solution and reduce its tendency to adsorb to surfaces[10].

  • Use of Silanized Glassware : If glassware must be used, silanized glass can reduce the number of active sites available for adsorption.

References

A Guide to Minimizing and Troubleshooting Analyte Carryover

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Dehydrotolvaptan HPLC Analysis

Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with analyte carryover. As a large, relatively non-polar molecule with limited aqueous solubility, this compound can exhibit adsorptive behavior, making it prone to carryover, which can compromise the accuracy and reliability of quantitative analysis[1][2].

This document provides a series of in-depth, question-and-answer-based troubleshooting guides. Our approach is to explain the causality behind each experimental choice, empowering you to not only solve the immediate problem but also to build robust analytical methods for the future.

Frequently Asked Questions (FAQs)

Q1: What exactly is HPLC carryover, and why is this compound particularly susceptible?

A: HPLC carryover is the appearance of an analyte peak in a chromatogram (typically a blank injection) from a preceding injection[1][3]. This contamination leads to inaccurate quantification, especially for low-concentration samples that follow high-concentration ones[1][4].

This compound (C₂₆H₂₃ClN₂O₃) is a relatively large, complex molecule that is practically insoluble in water and only slightly soluble in methanol and DMSO[5][6]. Its structure contains functional groups that can engage in hydrophobic and adsorptive interactions with various surfaces within the HPLC flow path. This "stickiness" means that without optimized cleaning and flushing procedures, trace amounts of the analyte can adhere to components like the injector needle, valve rotor seals, or tubing, only to be released in a subsequent run[7][8].

Q2: I see a peak in my blank run. How can I definitively confirm it's carryover and not a contaminated blank solvent or mobile phase?

A: This is a critical first diagnostic step. Differentiating between carryover and contamination is essential for effective troubleshooting.

Protocol for Diagnosis:

  • Prepare a Fresh Blank: Prepare a new blank solution using a completely different source of solvent to rule out a contaminated solvent stock[3].

  • Vary Injection Volume: Inject your standard blank volume. Then, inject a larger volume (e.g., 2x or 3x).

    • If the peak area increases proportionally with the injection volume , the blank solution itself is likely contaminated[3].

    • If the peak area remains relatively constant regardless of the injection volume , you are likely dealing with carryover from the injection system (e.g., residue on the outside of the needle)[3].

  • Inject Zero Volume: Program an injection of 0 µL (or an "air" injection). This cycles the injection valve without introducing a new sample. If a peak appears, it strongly suggests carryover originating from within the autosampler's fluid path (e.g., the sample loop or rotor seal)[9].

Q3: My carryover peak gets smaller with each consecutive blank injection. What does this pattern—often called "classic carryover"—imply?

A: This pattern of diminishing peaks is a tell-tale sign of "classic carryover"[3]. It suggests that a finite amount of the analyte is trapped in a poorly swept or "dead" volume within the system's flow path[4][7]. With each injection, the mobile phase progressively dilutes and flushes out this trapped sample[3].

Common culprits for this issue include:

  • Improperly seated fittings: A small gap between the tubing and the bottom of a port creates a reservoir where the sample can be trapped[2][4].

  • Scratches or wear on the injector rotor seal: These imperfections create microscopic grooves that can retain the sample[7][8].

  • Adsorption onto the sample loop: this compound may adsorb onto the surface of a stainless steel loop[3].

The diagram below illustrates a systematic approach to diagnosing the source of carryover.

G A Peak observed in blank injection B Inject fresh blank at varying volumes A->B C Peak area scales with volume? B->C D Contaminated Blank Solvent (Prepare fresh) C->D Yes E Likely Carryover C->E No F Inject consecutive blanks E->F G Peak area diminishes with each injection? F->G H Classic Carryover (Investigate hardware: fittings, rotor seal, loop) G->H Yes I Constant Carryover (Check for system-wide contamination or persistent source) G->I No

Caption: Diagnostic workflow for HPLC carryover.

Q4: What is the most important factor to address first when tackling this compound carryover?

A: The autosampler wash solvent . The needle wash is the first line of defense against carryover, as it's responsible for cleaning the surfaces that come into direct contact with the undiluted sample[8][10]. For a compound like this compound, a weak or poorly chosen wash solvent will be ineffective at removing adsorbed analyte from the needle and injection port, guaranteeing carryover in the next run[1][11]. Your sample diluent is often a poor choice for a needle wash.

Q5: How do I select an effective needle wash solvent for this compound?

A: An effective wash solvent must be strong enough to fully dissolve this compound and be miscible with your mobile phase to avoid precipitation[11]. Since this compound has poor aqueous solubility, your wash solvent should have a high organic content or use a stronger organic solvent than the one in your mobile phase.

Protocol for Wash Solvent Selection:

  • Solubility Test: Test the solubility of this compound in various potential wash solvents. A good wash solvent should dissolve the analyte easily and at a high concentration[10].

  • Start Strong: Begin with a wash solution that is significantly stronger than your mobile phase's final gradient conditions[11]. For reversed-phase methods, this often means a high percentage of an organic solvent.

  • Incorporate Modifiers: If a simple organic/aqueous mixture is insufficient, consider adding a small percentage of a different, stronger solvent to disrupt interactions. For example, adding Isopropanol (IPA) or even a small amount of a compatible solvent like DMSO can be effective.

  • Utilize Multiple Wash Solvents: Modern autosamplers often allow for multiple wash solvents. A highly effective strategy is to use a sequence:

    • Wash 1: A solvent that mimics the sample diluent to remove the bulk of the sample matrix.

    • Wash 2 (Strong Wash): A strong, optimized solvent (e.g., 75:25 Acetonitrile:IPA) to remove the adsorbed this compound.

    • Wash 3: The initial mobile phase composition to re-equilibrate the needle and injection port surfaces.

Table 1: Recommended Wash Solvents for this compound Analysis (Reversed-Phase)

Wash Solvent CompositionRationale & Use CaseKey Considerations
100% Acetonitrile (ACN) or Methanol (MeOH)A good starting point. Stronger than typical mobile phases.Methanol is more viscous; ensure sufficient wash time.
80:20 ACN/Isopropanol (IPA)IPA is a strong solvent that can disrupt hydrophobic interactions.Highly effective for "sticky" compounds. Ensure miscibility with mobile phase.
50:50 ACN/MeOHCombines the properties of two common organic solvents.Can be more effective than either solvent alone.
90:10 ACN/Water with 0.1% Formic AcidThe acid can help disrupt ionic interactions if the analyte is protonated.Check for analyte stability in acidic conditions.
50:50 Methanol/WaterA common but potentially weaker option.May be insufficient for this compound unless it is the sample diluent.[12]

Always ensure your chosen wash solvent is compatible with your HPLC system's components (seals, tubing, etc.)[13].

The following decision tree can guide your solvent selection process.

G A Carryover Detected B Is current wash solvent weaker than sample diluent? A->B C Change wash to match or exceed diluent strength (e.g., 100% ACN or MeOH) B->C Yes D Carryover Persists? B->D No C->D E Introduce a stronger solvent blend (e.g., ACN/IPA) D->E Yes H Problem Solved D->H No F Carryover Persists? E->F G Implement multi-solvent wash sequence (e.g., Diluent -> Strong Wash -> Initial MP) F->G Yes F->H No I Investigate Hardware Issues (Rotor Seal, Needle, Column) G->I

Caption: Decision tree for optimizing wash solvent.

Q6: Can my gradient elution method contribute to carryover?

A: Absolutely. What appears to be carryover can sometimes be a late-eluting peak from the previous injection[14][15]. If your gradient method does not reach a high enough organic percentage or does not hold at the high percentage long enough, strongly retained compounds like this compound (or matrix components) may not fully elute from the column[10][16]. They can then appear in the next chromatogram, often as broad peaks[16].

To check for this:

  • Run a "Double Gradient" Blank: After injecting your high-concentration sample, inject a blank but run the gradient program twice, back-to-back, without a second injection[3]. If the peak appears in the second gradient cycle, it confirms the issue is column-related and not from the autosampler[3][15].

  • Solution: Increase the final %B of your gradient, extend the hold time at the final conditions, or introduce a more aggressive column flush step after each run[1][17].

Q7: I've optimized my wash solvent and gradient, but carryover persists. What hardware components should I inspect?

A: If software and solvent optimizations fail, it's time for a physical inspection of the autosampler and flow path. Poor HPLC maintenance is a primary source of persistent carryover[7][9].

  • Injector Rotor Seal: This is a very common culprit. Seals are consumable parts that wear down over time, developing scratches that trap samples. Replace it according to your instrument manufacturer's recommendation or when troubleshooting indicates a problem[4][7].

  • Needle and Needle Seat: Inspect the needle for burrs or scratches. A damaged needle seat can also create dead volume. Replace if any wear is visible[7][9].

  • Sample Loop: While less common, the internal surface of the loop can become contaminated or activated. Try replacing the loop, perhaps with one made of a different material like PEEK if available[3].

  • Tubing and Fittings: Systematically check every fitting from the injector to the column. Loosen each one, ensure the tubing is pushed all the way to the bottom of the port, and re-tighten. This eliminates dead volumes from poorly seated connections[2][4].

Q8: Can my sample preparation or choice of sample diluent affect carryover?

A: Yes, the sample matrix itself can have a profound impact[18][19].

  • Sample Diluent: The diluent must keep this compound fully solubilized. If the diluent is too weak (e.g., high aqueous content), the analyte may precipitate or adsorb onto vial surfaces or within the autosampler before injection. Always ensure your diluent is strong enough. Mismatch between the sample diluent and the initial mobile phase can also cause peak shape issues that might be mistaken for carryover[14].

  • Matrix Effects: Complex sample matrices (e.g., plasma, tissue extracts) contain many components that can build up on the column or in the system, effectively creating new active sites for this compound to adsorb to[18][20]. In such cases, a more rigorous sample clean-up (e.g., Solid-Phase Extraction) may be required to remove these interfering components before injection[20][21].

References

Validation & Comparative

A Comparative Guide to the Efficacy of Dehydrotolvaptan and Tolvaptan in ADPKD Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of ADPKD and the Role of Vasopressin Receptor Antagonism

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development and enlargement of fluid-filled cysts in the kidneys, ultimately leading to a decline in renal function and, in many cases, end-stage renal disease.[1][2] A key driver of cyst growth is the signaling pathway mediated by the hormone vasopressin and its V2 receptor (V2R).[1][3][4] Activation of the V2R in the kidney's collecting duct cells leads to an increase in intracellular cyclic AMP (camp), a signaling molecule that promotes cell proliferation and fluid secretion, thereby fueling cyst expansion.[4][5]

Tolvaptan, a selective vasopressin V2 receptor antagonist, has emerged as the first approved therapy to slow the progression of ADPKD in at-risk adults.[6][7] By blocking the action of vasopressin at the V2 receptor, Tolvaptan effectively reduces intracellular cAMP levels, thereby inhibiting the downstream pathways responsible for cyst growth.[1][4] This guide provides a comparative analysis of the preclinical efficacy of Tolvaptan and its major metabolite, Dehydrotolvaptan, in the context of ADPKD models.

Mechanism of Action: A Tale of a Parent Drug and its Metabolite

Tolvaptan exerts its therapeutic effect through competitive antagonism of the vasopressin V2 receptor.[1][3] This targeted action has been shown to inhibit cyst growth in various preclinical models of ADPKD.[5][8]

Tolvaptan is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] This metabolic process generates several metabolites, one of which is this compound. While Tolvaptan is the pharmacologically active agent targeting the V2 receptor to combat ADPKD, the specific activity of its metabolites in this context is a crucial area of investigation, particularly concerning their potential contribution to efficacy or off-target effects.

cluster_0 Vasopressin Signaling in ADPKD cluster_1 Therapeutic Intervention Vasopressin Vasopressin V2 Receptor V2 Receptor Vasopressin->V2 Receptor Binds to Adenylate Cyclase Adenylate Cyclase V2 Receptor->Adenylate Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylate Cyclase Cell Proliferation & Fluid Secretion Cell Proliferation & Fluid Secretion cAMP->Cell Proliferation & Fluid Secretion Promotes Cyst Growth Cyst Growth Cell Proliferation & Fluid Secretion->Cyst Growth Tolvaptan Tolvaptan Tolvaptan->V2 Receptor Antagonizes This compound This compound Tolvaptan->this compound Metabolized by CYP3A4

Figure 1: Signaling pathway of vasopressin in ADPKD and the point of intervention by Tolvaptan.

Comparative Efficacy in Preclinical ADPKD Models

Direct head-to-head comparative studies on the efficacy of Tolvaptan versus its metabolite, this compound, in preclinical models of ADPKD are not extensively available in the published literature. The primary focus of preclinical and clinical development has been on the parent compound, Tolvaptan (also known by its investigational name, OPC-41061).

A key preclinical study demonstrated the effectiveness of OPC-41061 (Tolvaptan) in the PCK rat model of polycystic kidney disease.[5] This study showed that administration of Tolvaptan corrected the aberrant signaling pathways, including increased Ras-GTP and phosphorylated ERK levels, which are associated with cyst growth.[5] This provides strong evidence for the direct therapeutic effect of the parent drug.

While specific efficacy data for this compound in ADPKD models is scarce, the available information suggests that Tolvaptan is the primary active moiety responsible for the therapeutic effect in ADPKD. The metabolism of Tolvaptan to this compound is a significant pharmacokinetic event, but the contribution of this metabolite to the overall efficacy in slowing cyst progression appears to be minimal compared to the parent drug.

Table 1: Summary of Preclinical Efficacy Data

CompoundADPKD ModelKey FindingsReference
Tolvaptan (OPC-41061) PCK RatCorrected increased Ras-GTP and phosphorylated ERK levels, supporting inhibition of cyst growth signaling pathways.[5]
Tolvaptan Human ADPKD cells (in vitro)Inhibited AVP-stimulated cell proliferation and Cl--dependent fluid secretion.[4]
Tolvaptan Pkd1RC/RC mouseMarkedly reduced cyst progression.[9]
This compound -No direct efficacy data in ADPKD models available in the reviewed literature.-

Experimental Protocols: Assessing Efficacy in ADPKD Models

The evaluation of potential therapeutics for ADPKD in preclinical settings involves a series of well-defined experimental protocols. Below are representative methodologies used to assess the efficacy of compounds like Tolvaptan.

In Vivo Efficacy in Rodent Models (e.g., PCK Rat)
  • Animal Model: Utilize an established genetic model of ADPKD, such as the PCK rat, which develops a phenotype analogous to human ADPKD.

  • Dosing Regimen: Administer the test compound (e.g., Tolvaptan) or vehicle control to the animals over a specified period. Dosing can be incorporated into the feed or administered via oral gavage.

  • Endpoint Analysis:

    • Kidney-to-Body Weight Ratio: At the end of the study, sacrifice the animals and weigh the kidneys and the total body. A reduction in the kidney-to-body weight ratio in the treated group compared to the control group indicates a reduction in cyst burden.

    • Histological Analysis: Process kidney tissues for histological staining (e.g., Hematoxylin and Eosin) to visualize and quantify the cystic index (the percentage of the kidney occupied by cysts).

    • Biochemical Analysis: Collect blood samples to measure markers of renal function, such as blood urea nitrogen (BUN) and serum creatinine.

    • Molecular Analysis: Analyze kidney tissue lysates via Western blotting to assess the phosphorylation status of key signaling proteins in the cyst-promoting pathways (e.g., ERK).

cluster_0 Endpoint Analysis ADPKD Animal Model ADPKD Animal Model Dosing (Compound vs. Vehicle) Dosing (Compound vs. Vehicle) ADPKD Animal Model->Dosing (Compound vs. Vehicle) Endpoint Analysis Endpoint Analysis Dosing (Compound vs. Vehicle)->Endpoint Analysis Kidney/Body Weight Ratio Kidney/Body Weight Ratio Histology (Cystic Index) Histology (Cystic Index) Renal Function Markers (BUN, Creatinine) Renal Function Markers (BUN, Creatinine) Molecular Analysis (Western Blot) Molecular Analysis (Western Blot)

Figure 2: General workflow for in vivo efficacy testing in ADPKD models.

In Vitro Cyst Growth Assay
  • Cell Culture: Culture primary epithelial cells isolated from human ADPKD cysts in a three-dimensional collagen matrix.

  • Treatment: Treat the cultured cysts with the test compound (e.g., Tolvaptan) at various concentrations.

  • Cyst Growth Measurement: Monitor the growth of the cysts over time using microscopy and image analysis software to quantify changes in cyst size and number.

  • Mechanism of Action Studies:

    • cAMP Measurement: Treat cells with vasopressin in the presence or absence of the test compound and measure intracellular cAMP levels using an immunoassay.

    • Cell Proliferation Assay: Assess the effect of the compound on cell proliferation using methods such as BrdU incorporation or Ki-67 staining.

    • Fluid Secretion Assay: Measure fluid secretion by seeding cells on permeable supports and measuring short-circuit current in response to vasopressin and the test compound.

Conclusion and Future Directions

The available preclinical evidence strongly supports the efficacy of Tolvaptan in mitigating the progression of ADPKD by directly antagonizing the vasopressin V2 receptor and inhibiting the downstream signaling pathways that drive cyst growth. While this compound is a major metabolite of Tolvaptan, there is a lack of published data demonstrating its direct therapeutic efficacy in ADPKD models. Therefore, based on the current body of scientific literature, the therapeutic effect of Tolvaptan administration in ADPKD is primarily attributed to the parent drug.

Future research should aim to directly compare the in vitro and in vivo efficacy of Tolvaptan and its major metabolites, including this compound, in well-characterized ADPKD models. Such studies would provide a more complete understanding of the pharmacological profile of Tolvaptan and could inform the development of next-generation therapies with improved efficacy and safety profiles.

References

A Head-to-Head Comparison of V2 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of Dehydrotolvaptan and other vasopressin V2 receptor (V2R) antagonists for researchers, scientists, and drug development professionals. Moving beyond a simple product list, this document delves into the nuanced pharmacological differences, supported by experimental data and detailed protocols, to empower informed decisions in research and development.

Introduction to Vasopressin V2 Receptor Antagonism

The vasopressin V2 receptor, a G-protein coupled receptor (GPCR), is a key regulator of water homeostasis in the body.[1][2] Primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts, its activation by arginine vasopressin (AVP) triggers a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane.[1][2] This process facilitates water reabsorption from the filtrate back into the bloodstream.

Dysregulation of the AVP-V2R axis can lead to fluid retention and hyponatremia, a common electrolyte disorder. V2R antagonists, colloquially known as "vaptans," competitively block the binding of AVP to the V2 receptor, thereby inhibiting this signaling pathway and promoting aquaresis—the excretion of electrolyte-free water.[1][2] This mechanism of action makes them valuable therapeutic agents for conditions such as euvolemic and hypervolemic hyponatremia, and in slowing the progression of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[2]

This guide will focus on a head-to-head comparison of several non-peptide V2R antagonists, with a particular focus on understanding the pharmacological profile of this compound in the context of its parent drug, Tolvaptan, and other vaptans.

The V2 Receptor Signaling Pathway and Mechanism of Antagonism

The binding of AVP to the V2 receptor initiates a well-defined signaling cascade. Understanding this pathway is fundamental to appreciating the mechanism of action of V2R antagonists.

V2R_Signaling cluster_membrane Collecting Duct Cell Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates V2R_Antagonist V2R Antagonist (e.g., Tolvaptan) V2R_Antagonist->V2R Blocks Binding ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates & Promotes Translocation AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel Inserts into Membrane AQP2_channel->AQP2_channel

Caption: V2 Receptor Signaling Pathway and Antagonist Action.

V2R antagonists act by competitively inhibiting the initial step of this cascade: the binding of AVP to the V2 receptor. This blockade prevents the downstream signaling events, leading to a decrease in the number of AQP2 water channels in the apical membrane and a subsequent increase in water excretion.

Head-to-Head Comparison of V2 Receptor Antagonists

The "vaptan" class of drugs encompasses several molecules with varying degrees of selectivity and potency for the vasopressin receptors. This section provides a comparative analysis of key pharmacological parameters.

This compound: An Inactive Metabolite
Comparative Pharmacological Profiles

The following table summarizes the in vitro binding affinities and functional potencies of several V2R antagonists. This data is essential for understanding their relative potencies and selectivities.

CompoundReceptor SubtypeSpeciesAssay TypeAffinity (Ki/IC50)Selectivity (V2 vs. V1a)Reference(s)
Tolvaptan Human V2HumanCompetitive BindingKi: 0.43 nM~29-fold[5]
Human V1aHumanCompetitive BindingKi: 12.3 nM[5]
Human V2HumancAMP ProductionIC50: 3 nM[6]
Lixivaptan Human V2HumancAMP AccumulationIC50: 1.2 nM>100-fold[7]
Rat V2RatcAMP AccumulationIC50: 2.3 nM[7]
Satavaptan Human V2HumanCompetitive BindingKi: 4.1 nM>100-fold[8]
Rat V2RatCompetitive BindingKi: 1.42 nM
Bovine V2BovineCompetitive BindingKi: 0.64 nM
Mozavaptan Human V2HumanCompetitive BindingIC50: 14 nM~85-fold[9][10][11]
Human V1aHumanCompetitive BindingIC50: 1.2 µM[9][10][11]
Conivaptan Human V1a-Competitive BindingKi: 0.48 nMDual Antagonist[12]
Human V2-Competitive BindingKi: 3.04 nM[12]
Relcovaptan Human V1aHumanCompetitive BindingKi: 1.1-6.3 nMSelective for V1a[13][14]

Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.

This data highlights the high affinity of most "vaptans" for the V2 receptor, with varying degrees of selectivity over the V1a receptor. Conivaptan is a notable exception, exhibiting potent antagonism at both V1a and V2 receptors.[12][15] Relcovaptan is included as a reference for a V1a-selective antagonist.[13][14]

Experimental Protocols for V2R Antagonist Characterization

To ensure scientific integrity and reproducibility, the following sections detail standardized experimental protocols for the in vitro and in vivo characterization of V2R antagonists.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the V2 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of a V2R antagonist.

Materials:

  • Cell membranes from a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Test antagonist (e.g., this compound, Tolvaptan).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the V2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A serial dilution of the test antagonist.

    • A fixed concentration of [³H]-AVP (typically at or near its Kd).

    • The membrane preparation.

    • For non-specific binding control wells, add a high concentration of a non-labeled V2R antagonist.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test antagonist.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare V2R-expressing cell membranes start->prep setup Set up 96-well plate: - Buffer - Test Antagonist Dilutions - [³H]-AVP - Membranes prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the functional potency (IC50) of a V2R antagonist by quantifying its ability to inhibit AVP-induced cyclic AMP (cAMP) production.

Objective: To determine the functional IC50 of a V2R antagonist.

Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor.

  • Arginine Vasopressin (AVP).

  • Test antagonist.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Protocol:

  • Cell Plating: Seed the V2R-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a specified time to prevent the breakdown of cAMP.

  • Antagonist Addition: Add serial dilutions of the test antagonist to the wells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of AVP (typically the EC80 concentration) to all wells except the basal control wells.

  • Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of the antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the AVP-induced cAMP response.

cAMP_Assay_Workflow start Start plate Plate V2R-expressing cells start->plate preincubate Pre-incubate with PDE inhibitor plate->preincubate add_antagonist Add serial dilutions of test antagonist preincubate->add_antagonist stimulate Stimulate with AVP (EC80) add_antagonist->stimulate incubate_cAMP Incubate to allow cAMP production stimulate->incubate_cAMP detect Lyse cells and detect cAMP levels incubate_cAMP->detect analyze Data Analysis: Determine IC50 detect->analyze end End analyze->end

Caption: cAMP Functional Assay Workflow.

In Vivo Aquaresis Study in a Rat Model

This in vivo study assesses the aquaretic effect of a V2R antagonist by measuring changes in urine output and osmolality in rats.

Objective: To evaluate the in vivo aquaretic efficacy of a V2R antagonist.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Test V2R antagonist.

  • Vehicle control.

  • Metabolic cages for urine collection.

  • Osmometer.

Protocol:

  • Acclimation: Acclimate the rats to the metabolic cages for several days before the experiment.

  • Dosing: Administer the test antagonist or vehicle control to the rats via oral gavage or another appropriate route.

  • Urine Collection: Collect urine at specified time intervals (e.g., every 2 hours for 8 hours, and then a 24-hour collection).

  • Measurements: For each urine sample, measure the volume and osmolality.

  • Blood Sampling: Collect blood samples at baseline and at the end of the study to measure serum sodium and osmolality.

  • Data Analysis:

    • Compare the urine volume and osmolality between the antagonist-treated and vehicle-treated groups at each time point.

    • Calculate the free water clearance to quantify the aquaretic effect.

    • Analyze the changes in serum sodium and osmolality.

Conclusion

The landscape of V2 receptor antagonists is populated by a range of molecules with distinct pharmacological profiles. While this compound, a major metabolite of Tolvaptan, is reported to be pharmacologically inactive, its parent drug and other vaptans like Lixivaptan and Satavaptan are potent and selective antagonists of the V2 receptor. In contrast, Conivaptan offers dual V1a/V2 receptor antagonism. The choice of a specific V2R antagonist for research or therapeutic development should be guided by a thorough understanding of these differences in potency, selectivity, and mechanism of action, as elucidated by the standardized experimental protocols outlined in this guide. This data-driven approach is paramount for advancing our understanding of V2 receptor pharmacology and for the development of novel therapeutics targeting this important signaling pathway.

References

A Senior Scientist's Guide to Validating a Bioanalytical Method for Dehydrotolvaptan in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which regulatory submissions and clinical decisions are built. A robust, well-characterized, and rigorously validated analytical method is not merely a procedural checkbox; it is a fundamental requirement for ensuring the safety and efficacy of a therapeutic agent. This guide provides an in-depth, experience-driven comparison and protocol for validating a bioanalytical method for Dehydrotolvaptan, a key metabolite of Tolvaptan, adhering to the stringent standards set forth by the U.S. Food and Drug Administration (FDA).

This compound is a significant metabolite in the biotransformation of Tolvaptan, a selective vasopressin V2-receptor antagonist.[1] Tolvaptan itself is primarily metabolized by the CYP3A4 enzyme system.[2][3] Understanding the concentration of its metabolites, such as this compound, is crucial for comprehensive pharmacokinetic (PK) and safety assessments. This guide focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the industry's gold standard for quantifying small molecules in complex biological matrices due to its unparalleled sensitivity and specificity.[4][5]

The framework for this guide is built upon the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[6][7] We will not only detail the "what" and "how" of each validation parameter but also the critical "why," reflecting a deeper, field-proven understanding of the science behind the regulations.

Section 1: The Analytical Strategy - Method Development & Optimization

Before validation can begin, a reliable method must be developed. The choices made here directly impact the method's ultimate performance and ruggedness.

Instrument of Choice: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the preferred platform for this analysis. Its ability to separate this compound from the parent drug (Tolvaptan) and other endogenous plasma components, followed by highly selective mass-based detection, minimizes the risk of interference and ensures accurate quantification.[4][5]

Crafting the Method: Key Parameters

A successful method hinges on the careful optimization of chromatographic and mass spectrometric conditions.

Table 1: Comparison of Optimized LC-MS/MS Parameters

Parameter Optimized Choice Rationale & Comparison with Alternatives
Chromatography
Analytical Column C18 Reversed-Phase (e.g., Zorbax XDB C18) This compound is a relatively non-polar molecule, making a C18 stationary phase ideal for retention and separation from polar matrix components.[8][9] HILIC columns would be unsuitable due to poor retention.
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile The acidic modifier (formic acid) promotes protonation of the analyte, enhancing ionization efficiency for positive mode ESI.[5] Methanol is often chosen for its elution strength with compounds of this nature.
Elution Gradient A gradient elution (e.g., starting at 30% B, ramping to 95% B) provides sharp peak shapes and efficiently clears the column of late-eluting matrix components, which is superior to isocratic elution for complex samples.[4]
Mass Spectrometry
Ionization Mode Electrospray Ionization, Positive (ESI+) ESI+ is highly effective for nitrogen-containing compounds like this compound, leading to strong protonated molecular ions [M+H]+.[5]
Detection Mode Multiple Reaction Monitoring (MRM) MRM provides superior selectivity and signal-to-noise by monitoring a specific precursor ion to product ion transition (e.g., m/z 447.2 -> 252.1, hypothetical). This is vastly more specific than single ion monitoring (SIM).

| Internal Standard (IS) | Stable Isotope-Labeled (SIL) this compound or a structural analog (e.g., Tolvaptan-d7) | A SIL-IS is the gold standard as it co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction for matrix effects and extraction variability. A structural analog is a viable, more cost-effective alternative. |

Sample Preparation: Minimizing Matrix Interference

The goal of sample preparation is to isolate the analyte from the biological matrix (e.g., human plasma), which contains proteins, salts, and lipids that can interfere with the analysis.

MethodDescriptionProsConsBest For
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile is added to precipitate proteins.[5]Fast, inexpensive, high recovery."Dirty" extract, high potential for matrix effects.High-concentration samples, early discovery.
Liquid-Liquid Extraction (LLE) Analyte is partitioned from the aqueous plasma into an immiscible organic solvent.Cleaner extract than PPT, good recovery.More labor-intensive, requires solvent optimization.Moderate sample loads, improved cleanliness.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, then eluted with a strong solvent.[4]Cleanest extract, minimizes matrix effects, allows for concentration.Most expensive, requires method development.Low LLOQ requirements, regulatory submission studies.

For a regulatory-compliant validation, Solid-Phase Extraction (SPE) is the recommended approach to achieve the necessary sensitivity and minimize ion suppression/enhancement.

Section 2: The Validation Gauntlet: Adhering to FDA Requirements

Each validation parameter is a critical test of the method's performance. The acceptance criteria cited are based directly on the FDA's Bioanalytical Method Validation guidance.[6]

Specificity and Selectivity
  • The "Why": This confirms the method can unequivocally measure the analyte without interference from other components in the sample, such as metabolites, endogenous compounds, or concomitant medications.

  • Experimental Protocol:

    • Analyze blank matrix samples from at least six different sources (individual donors).

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Analyze a blank sample spiked with the parent drug (Tolvaptan) and other known metabolites to check for cross-talk.

  • Acceptance Criteria: Response in blank samples should be ≤ 20% of the LLOQ response. Response from potential interfering compounds should be negligible.[6]

Calibration Curve & Sensitivity (LLOQ)
  • The "Why": This demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a defined range. The LLOQ establishes the lowest concentration that can be measured with acceptable accuracy and precision.

  • Experimental Protocol:

    • Prepare a blank sample and at least six non-zero calibration standards by spiking known amounts of this compound into the biological matrix.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a weighted (typically 1/x² or 1/x) linear regression.

  • Acceptance Criteria:

    • Correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the standards must meet this criterion.[6][10]

Accuracy and Precision
  • The "Why": Accuracy measures how close the determined value is to the true value. Precision measures the reproducibility of the results. These are the cornerstones of a reliable method.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in the same matrix at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC.

    • Intra-day (within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between-run): Analyze the QC replicates on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) must be ≤15% (≤20% at the LLOQ).[5][6]

Table 2: Example Inter-Day Accuracy & Precision Summary

QC Level (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV) FDA Criteria Met?
LLOQ (1.0) 15 1.08 108.0% 11.2% Yes
Low (3.0) 15 2.91 97.0% 8.5% Yes
Mid (50.0) 15 51.5 103.0% 6.1% Yes

| High (400.0) | 15 | 394.0 | 98.5% | 5.5% | Yes |

Matrix Effect and Recovery
  • The "Why": The matrix effect assesses whether endogenous components suppress or enhance the analyte's ionization, leading to inaccurate results. Recovery measures the efficiency of the extraction process.

  • Experimental Protocol:

    • Set A: Peak response of analyte spiked into post-extraction blank matrix.

    • Set B: Peak response of analyte in a neat solution (no matrix).

    • Set C: Peak response of analyte spiked into the matrix before extraction.

  • Calculations:

    • Matrix Factor = (Peak Response in Set A) / (Peak Response in Set B) . A value of 1 indicates no matrix effect.

    • Recovery % = [(Peak Response in Set C) / (Peak Response in Set A)] x 100

  • Acceptance Criteria: The IS-normalized matrix factor should have a %CV ≤ 15% across at least six different lots of matrix. Recovery does not need to be 100%, but it must be consistent and reproducible.[6]

Stability
  • The "Why": This ensures that the analyte's concentration does not change during sample collection, handling, storage, and analysis.

  • Experimental Protocol: Analyze Low and High QC samples after exposing them to various conditions:

    • Freeze-Thaw Stability: At least 3 cycles of freezing and thawing.

    • Bench-Top Stability: Stored at room temperature for a duration reflecting expected sample handling time.

    • Long-Term Stability: Stored frozen (-20°C or -70°C) for a period longer than the study samples will be stored.

    • Stock Solution Stability: Stability of the analytical standard in its storage solvent.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[5][6]

Section 3: Visualizing the Workflow

Understanding the logical flow of the validation process is key to efficient execution.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Validation Experiments cluster_report Phase 3: Finalization Dev Method Development & Optimization Prep Prepare & Characterize Standards & QCs Dev->Prep Spec Specificity & Selectivity Prep->Spec Cal Calibration Curve & LLOQ Prep->Cal AP Accuracy & Precision Prep->AP Stab Stability (Freeze-Thaw, Benchtop) Prep->Stab Matrix Matrix Effect & Recovery Prep->Matrix Report Validation Report Generation Spec->Report Cal->Report AP->Report Stab->Report Matrix->Report SOP Finalize Method SOP Report->SOP SPE_Workflow start Start | Plasma Sample + IS condition Condition Methanol, then Water start->condition 1 load Load Diluted Plasma Sample condition->load 2 wash1 Wash 1 e.g., 5% Methanol in Water (Removes polar interferences) load->wash1 3 wash2 Wash 2 e.g., 20% Methanol in Water (Removes less-polar interferences) wash1->wash2 4 elute Elute e.g., 100% Methanol (Recovers Analyte + IS) wash2->elute 5 evap Evaporate & Reconstitute In Mobile Phase elute->evap 6 end Analysis | Inject into LC-MS/MS evap->end 7

References

A Practical Guide to Inter-Laboratory Cross-Validation of Dehydrotolvaptan Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the successful transfer of analytical methods between laboratories is a critical juncture that underpins data integrity and regulatory confidence. This guide provides an in-depth, experience-driven comparison of analytical methodologies for Dehydrotolvaptan, a key metabolite of Tolvaptan, and outlines a robust framework for their cross-validation between laboratories. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative regulatory standards.

Introduction: The Imperative for Robust Cross-Validation

This compound is a significant metabolite of Tolvaptan, a selective vasopressin V2-receptor antagonist. Accurate quantification of this compound in biological matrices is crucial for comprehensive pharmacokinetic and safety assessments. As drug development programs evolve, analytical responsibilities often transition between research, development, and quality control laboratories, or to contract research organizations (CROs). This transition necessitates a rigorous inter-laboratory cross-validation, also known as analytical method transfer, to ensure that the receiving laboratory can produce data that is accurate, reliable, and comparable to the originating laboratory.[1]

The process of analytical method transfer is governed by stringent regulatory expectations outlined by bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3] The primary objective is to verify that a validated analytical method maintains its performance characteristics when executed by different personnel, on different instruments, and in a different environment.[4]

Comparative Analysis of Key Analytical Techniques for this compound

The two most prevalent analytical techniques for the quantification of small molecules like this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is a critical decision driven by the specific requirements of the analytical task.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique.[5][6] Its principle lies in the separation of the analyte from other matrix components via a chromatographic column, followed by detection based on the analyte's ability to absorb ultraviolet light.

  • Strengths:

    • Cost-Effective: Instrumentation and operational costs are generally lower than LC-MS/MS.

    • Robustness: HPLC-UV methods are often less susceptible to matrix effects compared to LC-MS/MS.

    • Simplicity: The instrumentation is relatively straightforward to operate and maintain.

  • Limitations:

    • Sensitivity: HPLC-UV typically has lower sensitivity, which may be a limiting factor for studies requiring low limits of quantification.

    • Specificity: Co-eluting compounds with similar UV absorption profiles can interfere with the analyte of interest, potentially compromising accuracy.[7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[8][9] This technique allows for the precise measurement of an analyte's mass-to-charge ratio, providing a high degree of certainty in identification and quantification.

  • Strengths:

    • High Sensitivity and Selectivity: LC-MS/MS can achieve very low limits of detection and can distinguish the analyte from interfering substances with high confidence.[10]

    • Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.

    • High Throughput: Modern LC-MS/MS systems can analyze samples rapidly, making them suitable for large-scale studies.

  • Limitations:

    • Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the accuracy and precision of the measurement.

    • Cost and Complexity: The instrumentation is more expensive and requires a higher level of operator expertise.

    • Method Development: Developing a robust LC-MS/MS method can be more time-consuming than for HPLC-UV.

Head-to-Head Performance Comparison
FeatureHPLC-UVLC-MS/MSRationale for this compound Analysis
Sensitivity (LLOQ) Typically in the low ng/mL to µg/mL range.[11]Can achieve sub-ng/mL to pg/mL levels.[10]For early-stage pharmacokinetic studies where concentrations may be low, LC-MS/MS is often necessary. For later-stage quality control of bulk drug, HPLC-UV may be sufficient.
Specificity Relies on chromatographic retention time and UV spectrum. Susceptible to interference from co-eluting compounds.Based on retention time and specific mass transitions (parent ion -> fragment ion). Highly specific.The complexity of biological matrices makes the high specificity of LC-MS/MS a significant advantage in minimizing interferences.
Run Time Typically 5-15 minutes per sample.[12]Can be as short as 2-5 minutes per sample.[13]For large clinical trials, the shorter run time of LC-MS/MS can significantly expedite data delivery.
Cost per Sample LowerHigherThe choice depends on the project budget and the required level of data quality.
Robustness Generally considered more robust and less prone to matrix effects.Can be susceptible to ion suppression or enhancement.Careful method development and the use of an appropriate internal standard are crucial for robust LC-MS/MS methods.

Designing the Inter-Laboratory Cross-Validation Protocol

A successful cross-validation study is built upon a comprehensive and well-documented protocol. This protocol should be mutually agreed upon by both the transferring and receiving laboratories before any experimental work begins.[14]

Caption: Workflow for Inter-Laboratory Cross-Validation.

Key Elements of the Cross-Validation Protocol:
  • Objective and Scope: Clearly state the purpose of the transfer and the specific analytical method being cross-validated.

  • Roles and Responsibilities: Define the tasks and responsibilities of both the transferring and receiving laboratories.

  • Materials and Instruments: List all critical reagents, standards, and equipment to be used, noting any differences between the laboratories.

  • Analytical Procedure: Provide a detailed, step-by-step description of the analytical method.

  • Experimental Design: Outline the specific experiments to be performed, including the number of replicates and the concentration levels of quality control (QC) samples.

  • Acceptance Criteria: Pre-define the statistical criteria for a successful transfer.[14]

  • Documentation: Specify the format for recording and reporting all data and any deviations from the protocol.

Experimental Protocols

The following are representative protocols for the analysis of this compound in human plasma. These should be adapted and validated based on the specific instrumentation and reagents available in each laboratory.

Protocol 1: LC-MS/MS Method for this compound in Human Plasma

This protocol is adapted from methodologies for Tolvaptan and its metabolites.[10][13]

1. Materials and Reagents:

  • This compound reference standard

  • Tolvaptan-d7 (or other suitable internal standard)

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant)

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

  • Prepare working solutions of this compound and the IS by serial dilution in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusion of this compound and the IS.

Protocol 2: HPLC-UV Method for this compound in Human Plasma

This protocol is a hypothetical adaptation for this compound based on existing methods for Tolvaptan.[11][12]

1. Materials and Reagents:

  • This compound reference standard

  • Suitable internal standard with a UV chromophore

  • HPLC-grade acetonitrile, methanol, and phosphoric acid

  • Ultrapure water

  • Human plasma

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 500 µL of plasma sample, calibration standard, or QC sample into a glass tube.

  • Add 50 µL of the IS working solution.

  • Add 5 mL of an appropriate extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the HPLC system.

3. HPLC-UV Conditions:

  • HPLC System: HPLC with UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Detection Wavelength: To be determined by scanning a standard solution of this compound (likely around 260-270 nm).

Data Analysis and Acceptance Criteria

The core of the cross-validation is the statistical comparison of the data generated by both laboratories. The acceptance criteria should be based on regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[2][15]

Key Parameters to Evaluate:

  • Accuracy and Precision: Both laboratories should analyze a minimum of three batches of QC samples at low, medium, and high concentrations on different days.

  • Linearity: The calibration curves from both laboratories should be compared.

  • Analysis of Incurred Samples: A set of study samples should be analyzed by both laboratories to assess real-world performance.

Acceptance Criteria for Cross-Validation (based on ICH M10):

ParameterAcceptance Criteria
Accuracy of QC Samples The mean concentration at each level should be within ±15% of the nominal concentration.
Precision of QC Samples The coefficient of variation (CV) should not exceed 15%.
Incurred Sample Reanalysis At least 67% of the re-analyzed incurred samples should have results within ±20% of the original values.

Potential Challenges and Troubleshooting

Despite careful planning, challenges can arise during method transfer.[16] Proactive identification and mitigation of these risks are key to a successful outcome.

G cluster_0 Potential Challenges cluster_1 Troubleshooting and Mitigation A Differences in Instrumentation E Perform System Suitability Tests A->E B Variability in Reagents and Materials F Share Aliquots of Critical Reagents B->F C Analyst Technique and Experience G Joint Training and Communication C->G D Ambiguity in Method Description H Detailed and Unambiguous Protocol D->H

Caption: Common Challenges and Mitigation Strategies.

Common Pitfalls and Solutions:

  • Discrepancies in Results: If the acceptance criteria are not met, a thorough investigation should be initiated. This may involve a joint review of the data, re-analysis of samples, and a detailed comparison of the experimental procedures at both sites.

  • Instrument Differences: Minor differences in instrument design can impact chromatographic separation. It may be necessary to make small, documented adjustments to the method parameters at the receiving laboratory to achieve comparable results.

  • "Tacit" Knowledge: Often, experienced analysts possess "tacit" knowledge about a method that is not explicitly stated in the written procedure. Open and frequent communication between the analysts at both laboratories is crucial to transfer this unspoken expertise.[14]

Conclusion

A successful inter-laboratory cross-validation of a this compound analytical method is a testament to meticulous planning, clear communication, and a deep understanding of the analytical science involved. By embracing the principles of scientific integrity, adhering to regulatory guidelines, and proactively addressing potential challenges, research and development teams can ensure the seamless transfer of analytical methods and the continued generation of high-quality, reliable data throughout the drug development lifecycle.

References

A Researcher's Guide to In Vitro to In Vivo Correlation (IVIVC) of Arginine Vasopressin Receptor 2 (AVPR2) Antagonism: The Case of Tolvaptan

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for the pharmacological activity of vasopressin V2 receptor antagonists, using the selective, orally active aquaretic agent Tolvaptan (also known as OPC-41061) as the primary example. We will objectively compare its performance with other alternatives, provide detailed experimental protocols, and explain the scientific rationale behind establishing a predictive relationship between preclinical in vitro data and in vivo aquaretic response.

Introduction: The Rationale for V2 Receptor Antagonism and the Question of Activity

The arginine vasopressin (AVP) V2 receptor is a critical G-protein coupled receptor (GPCR) that governs water homeostasis. Located primarily on the basolateral membrane of principal cells in the kidney's collecting ducts, its activation by AVP triggers a Gs-protein signaling cascade, leading to increased intracellular cyclic adenosine monophosphate (cAMP).[1] This second messenger ultimately promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption from the filtrate back into the circulation.[2][3]

In conditions of excessive AVP secretion or activity, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), congestive heart failure, and cirrhosis, the resulting water retention can lead to clinically significant hyponatremia.[4][5] Selective V2 receptor antagonists, or "vaptans," counteract this by competitively blocking the receptor, promoting the excretion of electrolyte-free water (aquaresis), and thereby normalizing serum sodium levels.[6] Tolvaptan is a prominent member of this class.[4]

A common question in drug development revolves around the activity of metabolites. Tolvaptan is extensively metabolized by CYP3A4, producing numerous metabolites.[1][7] One such metabolite is Dehydrotolvaptan (DM-4107). However, extensive pharmacological profiling has demonstrated that Tolvaptan's metabolites possess no or only weak antagonist activity for human V2 receptors compared to the parent compound.[2][8] Therefore, the aquaretic effect observed in vivo is overwhelmingly attributable to Tolvaptan itself. This guide will focus on establishing the IVIVC for Tolvaptan (OPC-41061), the primary pharmacologically active moiety.

The IVIVC Strategy: From Receptor Binding to Aquaretic Effect

Establishing a meaningful IVIVC requires a logical progression of experiments that connect the drug's fundamental interaction with its molecular target (in vitro) to its ultimate physiological effect in a whole organism (in vivo). Our strategy is built on quantifying activity at three key stages:

  • Target Engagement (In Vitro): Measuring the affinity and potency of the antagonist at the human V2 receptor.

  • Cellular Functional Response (In Vitro): Quantifying the antagonist's ability to block the downstream signaling cascade (cAMP production) in a cellular context.

  • Physiological Outcome (In Vivo): Assessing the dose-dependent aquaretic effect in a relevant animal model.

cluster_0 In Vitro Assessment cluster_1 In Vivo Validation cluster_2 IVIVC vitro1 Receptor Binding Assay (Target Affinity - Ki) vitro2 Cell-Based Functional Assay (Functional Potency - IC50) vitro1->vitro2 informs ivivc Predictive Correlation vitro2->ivivc predicts vivo1 Pharmacokinetic Profiling (ADME) vivo2 Pharmacodynamic Study (Aquaretic Effect) vivo1->vivo2 influences vivo2->ivivc validates AVP AVP V2R V2 Receptor AVP->V2R Binds & Activates Tolvaptan Tolvaptan Tolvaptan->V2R Binds & Inhibits Gs Gs Protein (α, β, γ) V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Vesicle Translocation PKA->AQP2 Phosphorylates Water Water Reabsorption AQP2->Water Increases

References

Dehydrotolvaptan Versus Placebo in Preclinical Models of Hyponatremia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the preclinical efficacy of vasopressin V2 receptor antagonists in hyponatremia models, with a specific focus on the available data for dehydrotolvaptan in contrast to a placebo. This document synthesizes findings from foundational preclinical research to offer a clear perspective on the therapeutic potential and mechanistic underpinnings of this compound class.

Introduction: The Challenge of Hyponatremia and the Role of Vasopressin

Hyponatremia, a condition characterized by abnormally low serum sodium levels (typically defined as a serum sodium concentration of less than 135 mEq/L), is the most common electrolyte disorder in hospitalized patients.[1] It is associated with significant morbidity and mortality, particularly in its acute and severe forms, which can lead to cerebral edema and severe neurological symptoms.[1] A key driver of euvolemic and hypervolemic hyponatremia is the excessive secretion or activity of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[2]

AVP acts on the V2 receptors in the collecting ducts of the kidneys, promoting the reabsorption of free water back into the circulation.[3][4] This action is mediated by the translocation of aquaporin-2 water channels to the apical membrane of the collecting duct cells.[4] In conditions such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), congestive heart failure, and cirrhosis, elevated AVP levels lead to excessive water retention, resulting in dilutional hyponatremia.[2][5]

The development of vasopressin V2 receptor antagonists, known as "vaptans," represents a targeted therapeutic strategy to counteract the effects of AVP. By competitively blocking the V2 receptor, these agents prevent water reabsorption, leading to an increase in electrolyte-free water excretion, a process termed "aquaresis".[3] This mechanism directly addresses the underlying pathophysiology of many forms of hyponatremia.

This compound: A Metabolite of Tolvaptan

This compound, also known as 5-Dehydro Tolvaptan, is recognized as an impurity and a metabolite of tolvaptan.[6][][8] Tolvaptan is a potent and selective vasopressin V2 receptor antagonist approved for the treatment of clinically significant hyponatremia.[5][9]

Crucially, the available pharmacological data indicates that the metabolites of tolvaptan, which would include this compound, possess either no or only weak antagonist activity at the human V2 receptor when compared to the parent compound, tolvaptan.[9][10][11][12] This is a critical point, as the therapeutic effect of vaptans in hyponatremia is directly mediated by their ability to block the V2 receptor.

As of the latest available research, there are no direct preclinical studies that have evaluated the efficacy of this compound as a standalone agent versus a placebo in animal models of hyponatremia. The scientific focus has been on the pharmacologically active parent drug, tolvaptan. Therefore, to understand the potential effects in a preclinical setting, we must examine the extensive data available for tolvaptan.

Preclinical Efficacy of Tolvaptan in Hyponatremia Models

Tolvaptan, originally designated as OPC-41061 in preclinical studies, has been robustly evaluated in various animal models of hyponatremia. These studies have consistently demonstrated its ability to correct serum sodium levels through its aquaretic effects.

Mechanism of Action: V2 Receptor Antagonism

Tolvaptan is a selective, competitive antagonist of the vasopressin V2 receptor.[5][9] Its affinity for the V2 receptor is approximately 1.8 times that of native AVP and 29 times greater than its affinity for the V1a receptor.[3][9] By blocking the V2 receptor, tolvaptan inhibits the AVP-induced signaling cascade, preventing the insertion of aquaporin-2 water channels into the luminal membrane of the renal collecting ducts.[3][4] This leads to a decrease in water reabsorption and an increase in free water clearance.

Signaling Pathway of Vasopressin V2 Receptor Antagonism by Tolvaptan

G cluster_blood Blood Vessel cluster_cell Collecting Duct Cell cluster_lumen Collecting Duct Lumen (Urine) AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Water Water Reabsorption AQP2_channel->Water Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Urine Increased Urine Output (Aquaresis)

Caption: Tolvaptan competitively blocks the V2 receptor, inhibiting the AVP signaling cascade and preventing water reabsorption.

Evidence from Preclinical Models

Preclinical studies in various animal models have demonstrated the effectiveness of tolvaptan in inducing aquaresis and correcting hyponatremia.

ParameterTolvaptan TreatmentPlacebo/ControlOutcomeReference
Urine Volume Significantly increasedNo significant changeTolvaptan induces a marked aquaretic effect.[2]
Urine Osmolality Significantly decreasedRemained high or increasedIndicates excretion of dilute urine.[2]
Serum Sodium Increased towards normalizationRemained low or decreasedDemonstrates correction of hyponatremia.[2][10]
Electrolyte Excretion No significant changeNo significant changeTolvaptan promotes free water excretion without significant loss of sodium or potassium.[1][9]

Experimental Protocols in Preclinical Hyponatremia Research

The evaluation of compounds like tolvaptan in preclinical models of hyponatremia typically involves the following key steps:

Experimental Workflow for Preclinical Evaluation of V2 Receptor Antagonists

G A 1. Animal Model Selection (e.g., Rats with induced SIADH) B 2. Induction of Hyponatremia (e.g., AVP infusion + water load) A->B C 3. Baseline Measurements (Serum Na+, Urine Osmolality, etc.) B->C D 4. Randomization and Dosing (Tolvaptan vs. Placebo) C->D E 5. Post-Dosing Monitoring (Serial measurements of key parameters) D->E F 6. Data Analysis and Comparison (Statistical analysis of treatment effects) E->F

Caption: A typical workflow for assessing the efficacy of a V2 receptor antagonist in a preclinical hyponatremia model.

Step-by-Step Methodology: SIADH Rat Model
  • Animal Acclimation: Male Sprague-Dawley rats are housed in metabolic cages with controlled access to food and water for an acclimation period of several days.

  • Induction of SIADH:

    • A continuous subcutaneous infusion of AVP (e.g., via an osmotic minipump) is initiated to achieve sustained, high circulating levels of the hormone.

    • Animals are given a water load (e.g., via oral gavage or by providing a liquid diet) to induce dilutional hyponatremia.

  • Baseline Sampling: Once hyponatremia is established (typically after 24-48 hours), baseline blood and urine samples are collected to measure serum sodium, urine osmolality, and urine volume.

  • Treatment Administration:

    • Animals are randomly assigned to receive either the test compound (e.g., tolvaptan, administered orally) or a vehicle control (placebo).

    • Dosing is typically performed once daily for a specified period.

  • Serial Monitoring: Blood and urine samples are collected at multiple time points post-dosing (e.g., 2, 4, 8, and 24 hours) to assess the pharmacodynamic effects of the treatment.

  • Terminal Procedures: At the end of the study, a final blood sample is collected, and key organs (e.g., kidneys, brain) may be harvested for further analysis.

  • Data Analysis: The data from the treatment and placebo groups are statistically compared to determine the efficacy of the test compound in correcting hyponatremia and its effects on renal water handling.

Conclusion

The available preclinical evidence does not support a direct therapeutic role for this compound in the management of hyponatremia. As a metabolite of tolvaptan with little to no V2 receptor antagonist activity, it is not expected to produce the aquaretic effects necessary to correct low serum sodium levels.

In contrast, the parent compound, tolvaptan, has been extensively studied in preclinical models and has consistently demonstrated robust efficacy in correcting hyponatremia by selectively blocking the vasopressin V2 receptor. This leads to a significant increase in free water excretion without altering electrolyte balance. For researchers and drug development professionals, the focus in the context of vasopressin receptor antagonism for hyponatremia should remain on compounds with high affinity and selectivity for the V2 receptor, such as tolvaptan.

References

A Comparative Guide to the V2 Receptor Potency of Tolvaptan and its Metabolite, Dehydrotolvaptan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Vasopressin V2 Receptor Antagonism

Vasopressin, also known as antidiuretic hormone (ADH), is a key regulator of water homeostasis in the body. By acting on the vasopressin V2 receptor in the renal collecting ducts, it promotes water reabsorption.[1] Antagonism of this receptor offers a therapeutic strategy for conditions characterized by excess water retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), heart failure, and cirrhosis.[2][3] Tolvaptan, a selective, orally active V2 receptor antagonist, has emerged as a significant therapeutic agent in this class.[4][5] This guide provides an in-depth assessment of the V2 receptor potency of Tolvaptan and its metabolite, Dehydrotolvaptan, to clarify their respective contributions to the overall pharmacological effect.

Mechanism of Action: Tolvaptan's Potent and Selective V2 Receptor Blockade

Tolvaptan exerts its therapeutic effect by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptor.[6] This blockade prevents the activation of the Gs protein-adenylyl cyclase signaling cascade, thereby inhibiting the production of cyclic AMP (cAMP).[4] The reduction in cAMP levels prevents the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, leading to a decrease in water reabsorption and a subsequent increase in free water excretion, a process known as aquaresis.[1] This aquaretic effect raises serum sodium concentrations without significantly altering electrolyte excretion.[7]

cluster_cell Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds and Activates Tolvaptan Tolvaptan Tolvaptan->V2R Competitively Blocks AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Promotes Translocation Water Water Reabsorption Membrane->Water

Caption: Tolvaptan's mechanism of action at the V2 receptor.

Comparative Potency: Tolvaptan as the Primary Active Moiety

A critical aspect of drug action is the contribution of its metabolites. In the case of Tolvaptan, extensive metabolism occurs primarily via the CYP3A4 enzyme system, leading to the formation of numerous metabolites.[8][9] However, available evidence consistently indicates that these metabolites, including the likely "this compound," possess no or weak antagonist activity at the human V2 receptor compared to the parent compound.[7]

One of the major metabolites of Tolvaptan is an oxobutyric acid derivative (DM-4103).[10] While present in significant concentrations in plasma, it is considered pharmacodynamically inactive with respect to V2 receptor antagonism.[7] This lack of activity among its metabolites underscores that the therapeutic aquaretic effect of Tolvaptan administration is attributable to the parent drug itself.

CompoundClassV2 Receptor Binding Affinity (Ki)V2 Receptor Functional Antagonism (IC50)
Tolvaptan Selective V2 Receptor Antagonist0.43 nM[6]3 nM, 8 nM[6]
This compound (and other metabolites) MetaboliteData not available (reported as weak or inactive)[7]Data not available (reported as weak or inactive)[7]

Experimental Protocols for Assessing V2 Receptor Antagonism

The determination of a compound's potency at the V2 receptor involves a combination of in vitro binding and functional assays. These assays are crucial for characterizing the pharmacological profile of new chemical entities and for comparing the activity of a parent drug and its metabolites.

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a compound for the V2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Tolvaptan and its metabolites for the human V2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: A fixed concentration of a high-affinity radioligand for the V2 receptor (e.g., [3H]-Arginine Vasopressin) is incubated with the cell membranes.

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (Tolvaptan or a metabolite) are added to the incubation mixture.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

start Start membranes V2R-expressing Cell Membranes start->membranes incubation Incubation to Equilibrium membranes->incubation radioligand [3H]-AVP (Radioligand) radioligand->incubation competitor Test Compound (Tolvaptan or Metabolite) competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 and Ki Calculation counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to block AVP-induced cAMP production, a key downstream signaling event of V2 receptor activation.

Objective: To determine the functional potency (IC50) of a V2 receptor antagonist.

Methodology:

  • Cell Culture: Cells stably expressing the human V2 receptor are cultured in appropriate media.

  • Pre-treatment: Cells are pre-incubated with increasing concentrations of the test compound (Tolvaptan or a metabolite).

  • Stimulation: The cells are then stimulated with a fixed concentration of AVP to induce cAMP production.

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method (e.g., ELISA or HTRF).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the AVP-stimulated cAMP production (IC50) is determined by non-linear regression analysis.

start Start cells V2R-expressing Cells start->cells pretreatment Pre-incubation with Test Compound cells->pretreatment stimulation Stimulation with AVP pretreatment->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Measurement (ELISA/HTRF) lysis->detection analysis IC50 Calculation detection->analysis end End analysis->end

Caption: Workflow for a cAMP functional assay.

Conclusion: Tolvaptan as the Sole Contributor to V2 Receptor Antagonism

Based on the available pharmacological data, Tolvaptan is a potent and selective vasopressin V2 receptor antagonist. In contrast, its metabolites, including any potential "this compound," are reported to have no or weak activity at the V2 receptor. Therefore, the clinically observed aquaretic effects following Tolvaptan administration can be attributed solely to the parent drug. For researchers and drug development professionals, this clarifies that efforts to modulate the aquaretic response should focus on the pharmacokinetics and pharmacodynamics of Tolvaptan itself, as its metabolic profile does not appear to include pharmacologically significant V2 receptor antagonists.

References

A Comparative Analysis of Vasopressin V2 Receptor Antagonists: Lixivaptan and the Tolvaptan Class in Renal Water Reabsorption

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of renal physiology and therapeutic intervention, the regulation of water balance is a critical axis of study. The neuropeptide arginine vasopressin (AVP) and its interaction with the V2 receptor in the renal collecting ducts are central to this process. The development of selective V2 receptor antagonists, or "vaptans," has marked a significant advancement in the management of conditions characterized by fluid retention, such as hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). This guide provides a comparative study of two notable agents in this class: Lixivaptan and, by extension, the class of compounds represented by Tolvaptan, the parent compound of Dehydrotolvaptan.

Initial inquiries into a direct comparison between Lixivaptan and this compound have revealed that this compound is a metabolite of Tolvaptan with no or weak antagonist activity at human V2 receptors.[1] Consequently, a direct comparative study of their effects on renal water reabsorption would not be scientifically meaningful. Therefore, this guide will focus on a comparative analysis of Lixivaptan and Tolvaptan, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, a framework for experimental comparison, and insights into their differential profiles.

The Central Role of the Vasopressin V2 Receptor in Renal Water Reabsorption

The vasopressin V2 receptor, a G-protein coupled receptor located on the basolateral membrane of principal cells in the kidney's collecting ducts, is the primary mediator of AVP's antidiuretic effect.[2] Binding of AVP to the V2 receptor initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. This increases water permeability, leading to the reabsorption of water from the tubular fluid back into the bloodstream and the excretion of more concentrated urine.[2]

Selective V2 receptor antagonists competitively block the binding of AVP to the V2 receptor, thereby inhibiting this signaling pathway. The result is a decrease in AQP2 channel insertion, reduced water reabsorption, and an increase in free water excretion, a process known as aquaresis.[3] This mechanism is the foundation for the therapeutic application of vaptans in fluid-retaining states.

Signaling Pathway of Vasopressin V2 Receptor Activation and Inhibition

G cluster_membrane Collecting Duct Cell Membrane cluster_cytoplasm Cytoplasm AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Vaptan Lixivaptan / Tolvaptan Vaptan->V2R Blocks Binding ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water Reabsorption Water Reabsorption AQP2_channel->Water Reabsorption G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models receptor_binding Receptor Binding Assay (Determine Ki) camp_assay cAMP Accumulation Assay (Determine IC50) receptor_binding->camp_assay aqp2_trafficking AQP2 Trafficking Assay (Immunofluorescence) camp_assay->aqp2_trafficking rat_diuresis Rat Diuresis Model (Measure urine volume, osmolality) aqp2_trafficking->rat_diuresis pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling rat_diuresis->pk_pd adpkd_model ADPKD Animal Model (e.g., PCK rat) (Assess kidney volume, cyst formation) pk_pd->adpkd_model Data Analysis & Comparison Data Analysis & Comparison adpkd_model->Data Analysis & Comparison start Compound Synthesis & Characterization start->receptor_binding

References

A Comparative Analysis of Dehydrotolvaptan and Satavaptan: A Deep Dive into Vasopressin V2 Receptor Binding Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapies targeting the arginine vasopressin (AVP) system, the "vaptans" represent a significant class of non-peptide antagonists of vasopressin receptors.[1] However, the broader exploration of vasopressin receptor modulators also includes agonists with unique therapeutic potential. This guide provides a side-by-side analysis of two such modulators: Dehydrotolvaptan, a vasopressin V2 receptor agonist, and Satavaptan, a selective V2 receptor antagonist.

This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth comparison of their binding to the vasopressin V2 receptor (V2R). While a direct comparison of their binding kinetics (association and dissociation rates) is hampered by the limited availability of public data, this guide will focus on a detailed analysis of their binding affinities, receptor selectivity, and the functional consequences of their interaction with the V2R. We will also provide a comprehensive overview of the experimental protocols used to characterize these interactions, ensuring a thorough understanding of the underlying scientific principles.

Introduction to this compound and Satavaptan

This compound (also known as OPC-51803) is a novel, orally active non-peptide vasopressin V2 receptor agonist.[2][3] Its primary mechanism of action involves mimicking the endogenous ligand arginine vasopressin (AVP) at the V2 receptor, thereby promoting antidiuretic effects.[3] This makes it a potential therapeutic agent for conditions characterized by AVP deficiency, such as central diabetes insipidus.[4]

Conversely, Satavaptan (also known as SR121463) is a potent and selective vasopressin V2 receptor antagonist.[5][6] By blocking the action of AVP at the V2 receptor, Satavaptan promotes aquaresis—the excretion of electrolyte-free water—making it a candidate for treating hyponatremia (low blood sodium levels) associated with conditions like the syndrome of inappropriate antidiuretic hormone secretion (SIADH), heart failure, and cirrhosis.[1][7][8]

The opposing functionalities of these two compounds—one activating and the other inhibiting the same receptor—make a comparative analysis of their receptor binding characteristics particularly insightful for understanding the structure-activity relationships that govern V2R modulation.

Chemical Structures

The chemical structures of this compound and Satavaptan are distinct, contributing to their different modes of interaction with the V2 receptor.

This compound (OPC-51803)

  • IUPAC Name: N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide

  • Molecular Formula: C₂₆H₂₃ClN₂O₃

  • Molecular Weight: 446.9 g/mol

Satavaptan (SR121463)

  • IUPAC Name: N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide

  • Molecular Formula: C₃₃H₄₅N₃O₈S

  • Molecular Weight: 643.8 g/mol

Vasopressin V2 Receptor Binding Profile: A Comparative View

CompoundReceptor SubtypeSpeciesBinding Affinity (Ki) [nM]Selectivity (V1a/V2)Reference
This compound (OPC-51803) V2Human91.9 ± 10.8~9-fold[3]
V1aHuman819 ± 39[3]
V2Rat49.8 ± 8.1~21-fold[9]
V1aRat1061 ± 60[9]
V2Canine15.2 ± 0.6~43-fold[9]
V1aCanine653 ± 146[9]
Satavaptan (SR121463) V2Human~0.94 (Kd)>100-fold[6][10]
V1a-Significantly lower affinity[6]
V1b-Significantly lower affinity[6]

Analysis of Binding Affinity and Selectivity:

  • This compound (Agonist): The data indicates that this compound is a potent V2 receptor agonist with nanomolar affinity. Its selectivity for the V2 receptor over the V1a receptor varies across species, ranging from approximately 9-fold in humans to 43-fold in canines.[3][9] This degree of selectivity is crucial for minimizing off-target effects, such as vasoconstriction, which is mediated by V1a receptors.

  • Satavaptan (Antagonist): Satavaptan demonstrates very high affinity for the human V2 receptor, with a reported Kd in the sub-nanomolar range.[10] It exhibits excellent selectivity, with at least a 100-fold lower affinity for V1a and V1b receptors.[6] This high selectivity for the V2 receptor is a key feature of Satavaptan, ensuring its targeted aquaretic effect without significantly impacting blood pressure through V1a receptor blockade.

Functional Consequences of Receptor Binding

The binding of this compound and Satavaptan to the V2 receptor initiates distinct downstream signaling cascades, consistent with their roles as an agonist and an antagonist, respectively.

V2 Receptor Signaling Pathway

The vasopressin V2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like AVP or this compound, couples to the Gs alpha subunit. This triggers a signaling cascade that ultimately leads to water reabsorption in the kidneys.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist AVP / this compound V2R V2 Receptor Agonist->V2R Binds and Activates Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Insertion AQP2_vesicle->AQP2_membrane Translocation Water Water Reabsorption AQP2_membrane->Water Satavaptan Satavaptan Satavaptan->V2R Binds and Blocks

Caption: V2 Receptor Signaling Pathway.

This compound's Agonist Action: By binding to and activating the V2 receptor, this compound initiates the signaling cascade depicted above. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] PKA then phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane of collecting duct cells, which increases water reabsorption from the urine.

Satavaptan's Antagonist Action: Satavaptan, as a competitive antagonist, binds to the V2 receptor but does not activate it.[7] This blocks the binding of the endogenous agonist AVP, thereby inhibiting the entire downstream signaling pathway. The result is a decrease in AQP2 translocation to the cell membrane, leading to reduced water reabsorption and an increase in free water excretion (aquaresis).

Experimental Protocols for Characterizing Receptor Binding

The determination of ligand-receptor binding parameters is crucial for drug development. Radioligand binding assays are the gold standard for quantifying these interactions. Below are the detailed methodologies for the key experiments used to characterize the binding of compounds like this compound and Satavaptan to the V2 receptor.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing V2R) Incubation Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-AVP) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound or Satavaptan) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Analysis Non-linear Regression Analysis (Determine Kd, Ki, Bmax) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodologies

A. Membrane Preparation

  • Cell Culture: Culture cells stably expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).

  • Homogenization: Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Ultracentrifugation: Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Resuspension: Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

B. Saturation Binding Assay (to determine Kd and Bmax of a radioligand)

  • Assay Setup: In a 96-well plate, add increasing concentrations of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) to a fixed amount of membrane preparation.

  • Total and Non-specific Binding: For each concentration, set up duplicate wells for total binding and non-specific binding. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled AVP).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding as a function of radioligand concentration and fit the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

C. Competition Binding Assay (to determine the Ki of a test compound)

  • Assay Setup: In a 96-well plate, add a fixed concentration of radioligand (typically at or below its Kd value), a fixed amount of membrane preparation, and varying concentrations of the unlabeled test compound (this compound or Satavaptan).

  • Incubation, Filtration, and Quantification: Follow the same procedure as for the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

D. Kinetic Binding Assays (to determine Kon and Koff)

  • Association Rate (Kon):

    • Initiate the binding reaction by adding a fixed concentration of radioligand to the membrane preparation.

    • At various time points, terminate the reaction by rapid filtration.

    • Measure the specific binding at each time point and plot it against time.

    • Analyze the data using a one-phase association model to determine the observed association rate (k_obs). The association rate constant (Kon) can then be calculated.

  • Dissociation Rate (Koff):

    • Pre-incubate the radioligand with the membrane preparation to allow for equilibrium binding.

    • Initiate dissociation by adding a large excess of a non-labeled ligand.

    • At various time points, measure the amount of radioligand still bound to the receptor.

    • Plot the remaining specific binding against time and fit the data to a one-phase exponential decay model to determine the dissociation rate constant (Koff).

Conclusion

This compound and Satavaptan represent two distinct modalities for modulating the vasopressin V2 receptor, acting as an agonist and an antagonist, respectively. While a complete kinetic profile including association and dissociation rates is not publicly available, the analysis of their binding affinities and receptor selectivity reveals key differences that underpin their opposing pharmacological effects. This compound is a potent V2R agonist with moderate selectivity, designed to mimic the action of endogenous AVP. In contrast, Satavaptan is a highly potent and selective V2R antagonist, engineered to block AVP's effects and promote aquaresis.

The detailed experimental protocols provided in this guide offer a framework for the comprehensive characterization of such ligand-receptor interactions. A thorough understanding of the binding characteristics of V2R modulators is paramount for the rational design of novel therapeutics for a range of conditions, from diabetes insipidus to hyponatremia. Further studies elucidating the precise binding kinetics of this compound and Satavaptan would provide even deeper insights into their mechanisms of action and could guide the development of future generations of vasopressin receptor modulators with optimized pharmacokinetic and pharmacodynamic profiles.

References

Evaluating the Selectivity of Tolvaptan for the V2 Receptor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of G-protein coupled receptor (GPCR) pharmacology, the precise selectivity of a ligand for its intended target over related receptors is a cornerstone of therapeutic efficacy and safety. This guide provides an in-depth evaluation of the selectivity of Tolvaptan (also known as OPC-41061), a non-peptide antagonist, for the human vasopressin 2 receptor (V2R) over its closely related counterparts: the vasopressin 1a (V1aR) and 1b (V1bR) receptors, as well as the structurally similar oxytocin receptor (OTR).

It is important to clarify that the primary pharmacological activity resides with the parent compound, Tolvaptan. Its metabolites, such as Dehydrotolvaptan, exhibit no or weak antagonistic activity at the V2 receptor and are therefore not the focus of this selectivity analysis.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key assays, and an exploration of the underlying signaling pathways to provide a comprehensive understanding of Tolvaptan's receptor interaction profile.

The Clinical and Scientific Imperative for V2R Selectivity

Arginine vasopressin (AVP) is a key hormone regulating water and electrolyte balance, primarily through its interaction with V2 receptors in the renal collecting ducts.[2] Activation of V2R initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, promoting water reabsorption.[2] Antagonism of this receptor is a therapeutic strategy for conditions characterized by excess water retention, such as hyponatremia associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and congestive heart failure.[3]

However, AVP also interacts with V1a and V1b receptors, which mediate different physiological responses. V1a receptors are found on vascular smooth muscle cells and platelets, where they induce vasoconstriction and platelet aggregation, respectively. V1b receptors are primarily located in the anterior pituitary and are involved in the release of adrenocorticotropic hormone (ACTH). The oxytocin receptor, with which AVP can also interact, is crucial for uterine contractions and lactation.

Consequently, a V2R antagonist with high selectivity is desirable to elicit a specific aquaretic effect (excretion of electrolyte-free water) without the potential cardiovascular side effects of V1aR antagonism or the neuroendocrine effects of V1bR or OTR modulation.

Quantitative Analysis of Tolvaptan's Receptor Selectivity

The selectivity of a compound is quantitatively assessed by comparing its binding affinity (Ki) for its primary target to its affinities for other receptors. A lower Ki value indicates a higher binding affinity. Experimental data from in vitro competitive binding assays provide a clear picture of Tolvaptan's selectivity profile.

Receptor SubtypeLigandBinding Affinity (Ki) [nM]Selectivity Ratio (Ki V1aR / Ki V2R)
Human V2R Tolvaptan0.43 ± 0.06 [4]-
Human V1aR Tolvaptan12.3 ± 0.8 [4]~29-fold [1][4]
Human V1bR TolvaptanNo Inhibition [4]Not Applicable
Human OTR TolvaptanData not available in reviewed sources-

Table 1: Binding affinities of Tolvaptan for human vasopressin receptor subtypes.

The data clearly demonstrates that Tolvaptan is a potent antagonist of the human V2 receptor with a sub-nanomolar binding affinity.[4] Its affinity for the V1a receptor is approximately 29 times lower, indicating significant selectivity for V2R over V1aR.[1][4] Importantly, Tolvaptan shows no significant binding to the V1b receptor.[4] While the structural similarity between vasopressin and oxytocin receptors suggests a potential for cross-reactivity, specific binding affinity data for Tolvaptan at the oxytocin receptor were not available in the reviewed literature. This represents a data gap that warrants further experimental investigation for a complete selectivity profile.

Understanding the Signaling Pathways: The Basis of Functional Selectivity

The differential signaling pathways activated by vasopressin receptor subtypes form the basis for functional assays to determine a compound's antagonist activity.

Vasopressin_Signaling cluster_V2R V2 Receptor Signaling cluster_V1aR V1a Receptor Signaling AVP_V2 AVP V2R V2R AVP_V2->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates AQP2 Aquaporin-2 Insertion PKA->AQP2 promotes AVP_V1a AVP V1aR V1aR AVP_V1a->V1aR Gq Gq V1aR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 ↑ IP3 PLC->IP3 produces Ca ↑ [Ca²⁺]i IP3->Ca releases

Vasopressin Receptor Signaling Pathways

As illustrated, the V2 receptor couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In contrast, the V1a receptor couples to the Gq protein, activating phospholipase C, which results in the production of inositol trisphosphate (IP3) and the mobilization of intracellular calcium ([Ca²⁺]i). These distinct downstream signals allow for the specific measurement of V2R and V1aR activation or inhibition.

Experimental Protocols for Determining Receptor Selectivity

To empirically determine the selectivity of a compound like Tolvaptan, a combination of binding and functional assays is employed. Here, we provide detailed, step-by-step methodologies for these key experiments.

Experimental Workflow Overview

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Antagonism (IC50) prep_membranes Prepare Membranes (Cells expressing V2R, V1aR, etc.) radioligand_assay Competitive Radioligand Binding Assay ([³H]-AVP vs. Tolvaptan) prep_membranes->radioligand_assay calc_ki Calculate Ki values radioligand_assay->calc_ki cAMP_assay V2R Functional Assay (cAMP accumulation) calcium_assay V1aR Functional Assay (Calcium mobilization) culture_cells Culture Cells (Expressing V2R or V1aR) culture_cells->cAMP_assay culture_cells->calcium_assay calc_ic50 Calculate IC50 values cAMP_assay->calc_ic50 calcium_assay->calc_ic50

Workflow for Receptor Selectivity Profiling
Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Tolvaptan by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of Tolvaptan at human V2R, V1aR, V1bR, and OTR.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (V2R, V1aR, V1bR, or OTR).

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Test compound: Tolvaptan.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Unifilter GF/C).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of Tolvaptan in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled AVP (1 µM, for non-specific binding) or Tolvaptan dilution.

    • 50 µL of [³H]-AVP diluted in assay buffer (final concentration at or below its Kd, e.g., 1-2 nM).

    • 100 µL of diluted cell membranes (containing 5-10 µg of protein).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of Tolvaptan concentration.

    • Determine the IC50 value (the concentration of Tolvaptan that inhibits 50% of specific [³H]-AVP binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

V2R Functional Assay: cAMP Accumulation (TR-FRET)

This assay measures the ability of Tolvaptan to inhibit AVP-induced cAMP production in cells expressing the V2 receptor.

Objective: To determine the functional antagonist potency (IC50) of Tolvaptan at the human V2R.

Materials:

  • HEK293 or CHO cells stably expressing the human V2R.

  • Cell culture medium and supplements.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Agonist: Arginine Vasopressin (AVP).

  • Test compound: Tolvaptan.

  • cAMP detection kit (e.g., HTRF or LANCE TR-FRET assay kits).

  • 384-well white opaque assay plates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Cell Plating: Seed the V2R-expressing cells into a 384-well plate and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of Tolvaptan and a fixed concentration of AVP (typically the EC80 concentration, which elicits 80% of the maximal response) in stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the Tolvaptan dilutions to the wells and pre-incubate for 15-30 minutes.

    • Add the fixed concentration of AVP to the wells (except for the basal control wells) and incubate for 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents (e.g., Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) to each well according to the manufacturer's protocol. This step typically includes cell lysis.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, measuring emission at both 620 nm (cryptate donor) and 665 nm (d2 acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • The signal is inversely proportional to the intracellular cAMP concentration.

    • Plot the HTRF ratio against the logarithm of Tolvaptan concentration.

    • Determine the IC50 value from the resulting dose-response curve.

V1aR Functional Assay: Intracellular Calcium Mobilization (FLIPR)

This assay measures the ability of Tolvaptan to inhibit AVP-induced increases in intracellular calcium in cells expressing the V1a receptor.

Objective: To determine the functional antagonist potency (IC50) of Tolvaptan at the human V1aR.

Materials:

  • CHO or HEK293 cells stably expressing the human V1aR.

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Agonist: Arginine Vasopressin (AVP).

  • Test compound: Tolvaptan.

  • 96- or 384-well black-wall, clear-bottom assay plates.

  • Fluorescence Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the V1aR-expressing cells into the assay plates and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 (to aid dye solubilization) in assay buffer. Probenecid can be included to prevent dye leakage.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 60 minutes at 37°C in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Plate Preparation: Prepare serial dilutions of Tolvaptan and a fixed concentration of AVP (EC80) in assay buffer in a separate plate.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol. The instrument will measure a baseline fluorescence reading.

    • The instrument will then add the Tolvaptan dilutions to the cell plate, followed by a short incubation.

    • Finally, the AVP solution is added, and the instrument measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve.

    • Plot the percentage of inhibition of the AVP response against the logarithm of Tolvaptan concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The comprehensive evaluation of Tolvaptan's interaction with vasopressin receptors reveals a highly selective profile for the V2 receptor. The binding affinity data, demonstrating a ~29-fold preference for V2R over V1aR and no affinity for V1bR, provides a strong quantitative foundation for its targeted mechanism of action.[1][4] This selectivity is critical for its clinical utility as an aquaretic agent, minimizing the potential for off-target effects associated with V1a and V1b receptor modulation.

The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify and expand upon these findings. The distinct signaling pathways of the V2 and V1a receptors, leading to cAMP accumulation and calcium mobilization respectively, allow for clear and specific functional characterization of antagonist activity.

While the existing data strongly supports the V2R selectivity of Tolvaptan, the lack of published binding data for the oxytocin receptor remains a minor gap in its complete selectivity profile. Further investigation in this area would provide a more holistic understanding of Tolvaptan's interactions with the broader vasopressin/oxytocin receptor family. Overall, the evidence firmly establishes Tolvaptan as a potent and selective V2 receptor antagonist, a characteristic that underpins its therapeutic application in managing fluid-retaining states.

References

A Comparative Guide to the Cross-Species Metabolism of Tolvaptan: Focus on Dehydrotolvaptan Formation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the metabolic fate of Tolvaptan across various species, with a specific focus on the formation of its major metabolite, Dehydrotolvaptan. Understanding these metabolic pathways is critical for drug development professionals to bridge preclinical safety data with clinical outcomes, ensuring the appropriate selection of animal models for toxicological studies.

Introduction to Tolvaptan and Its Metabolism

Tolvaptan is an orally active, selective vasopressin V2-receptor antagonist.[1][2] Its therapeutic action involves blocking the effect of arginine vasopressin (AVP) in the kidney, leading to increased free water excretion (aquaresis) without a significant loss of electrolytes.[3][4] This mechanism is leveraged in the treatment of euvolemic and hypervolemic hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD).[1]

The biotransformation of a drug candidate can vary significantly between species, which can have profound implications for its pharmacokinetic profile, efficacy, and toxicity. Therefore, a thorough investigation of cross-species metabolism is a cornerstone of nonclinical safety assessment.[5][6] For Tolvaptan, metabolism is extensive and primarily occurs via the cytochrome P450 (CYP) system.[7]

The Metabolic Landscape of Tolvaptan

Tolvaptan undergoes extensive metabolism through three primary biotransformation pathways: hydroxylation, deamidation, and, most relevant to this guide, dehydrogenation to form this compound.[8] In vitro studies using human liver microsomes and recombinant human CYP isoforms have definitively identified CYP3A4 as the principal enzyme responsible for the metabolism of Tolvaptan.[8][9][10][11] The significant role of CYP3A4 makes Tolvaptan susceptible to drug-drug interactions with strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) of this enzyme, which can alter its plasma concentrations and pharmacological effects.[3][9][11]

The dehydrogenation pathway results in the formation of the metabolite known as MOP-21826, or this compound. This, along with other hydroxylated and deamidated products, constitutes the major metabolic clearance route for the parent drug.

Tolvaptan_Metabolism cluster_pathways Primary Metabolic Pathways cluster_metabolites Resulting Metabolites Tolvaptan Tolvaptan Dehydrogenation Dehydrogenation Tolvaptan->Dehydrogenation Hydroxylation Hydroxylation Tolvaptan->Hydroxylation Deamidation Deamidation Tolvaptan->Deamidation This compound This compound (MOP-21826) Dehydrogenation->this compound Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., DM-4110, DM-4111) Hydroxylation->Hydroxylated_Metabolites Deamidated_Metabolite Deamidated Metabolite (DM-4128) Deamidation->Deamidated_Metabolite CYP3A4 CYP3A4 Enzyme CYP3A4->Dehydrogenation CYP3A4->Hydroxylation

Figure 1: Primary metabolic pathways of Tolvaptan.

Cross-Species Comparison of Tolvaptan Metabolism

A critical finding from nonclinical studies is that the overall biotransformation profiles of Tolvaptan are qualitatively similar across mice, rats, rabbits, dogs, and humans.[8] This similarity is fundamental, as it supports the relevance of using these common preclinical species for safety and toxicology assessments. The same major metabolic pathways—hydroxylation, deamidation, and dehydrogenation to form this compound—are conserved.

However, some quantitative and sex-specific differences have been noted, which are important considerations for study design and interpretation.

FeatureHumanRatDogMouse / Rabbit
Primary Metabolizing Enzyme CYP3A4[7][9]CYP3A familyCYP3A familyCYP3A family
Major Metabolic Pathways Dehydrogenation, Hydroxylation, Deamidation[7][8]Dehydrogenation, Hydroxylation, Deamidation[8]Dehydrogenation, Hydroxylation, Deamidation[8]Dehydrogenation, Hydroxylation, Deamidation[8]
Key Observations Metabolized almost exclusively by CYP3A.[11] Subject to significant DDI with CYP3A4 modulators.[3]Marked sex differences observed; Cmax and AUC of several metabolites, including this compound (MOP-21826), are greater in female rats.[7]Pharmacokinetic profile and aquaretic effects are well-characterized.[8]Metabolic profiles are qualitatively similar to humans.[8]
Relevance as a Model Reference Species Good general model, but sex differences must be accounted for in study design and data analysis.A standard non-rodent species for toxicology studies, shows relevant metabolic pathways.[12]Useful for initial screening and specific mechanistic studies.

The conservation of the dehydrogenation pathway leading to this compound across these species is particularly important. It ensures that preclinical models are exposed to the same major human metabolites, allowing for a proper assessment of their potential toxicities, as recommended by regulatory agencies like the FDA and ICH.[6]

Experimental Protocol: In Vitro Cross-Species Metabolism Assay

To experimentally determine and compare the metabolic profiles of Tolvaptan, an in vitro assay using liver microsomes from different species is the gold-standard approach.[5][13][14] Liver microsomes are a subcellular fraction rich in CYP enzymes and are a reliable, efficient tool for this purpose.[15][16]

Objective

To qualitatively and quantitatively compare the metabolism of Tolvaptan, including the formation of this compound, in liver microsomes from human, rat, and dog.

Methodology
  • Preparation of Reagents:

    • Tolvaptan Stock Solution: Prepare a 10 mM stock solution of Tolvaptan in a suitable organic solvent (e.g., DMSO or Acetonitrile).

    • Liver Microsomes: Obtain pooled liver microsomes from multiple donors for human, Sprague-Dawley rat, and Beagle dog (commercially available from various suppliers). Thaw on ice immediately before use.

    • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing Glucose-6-Phosphate, G6P-Dehydrogenase, and NADP+ in phosphate buffer. This system ensures a sustained supply of the essential CYP cofactor, NADPH.

    • Quenching Solution: Ice-cold acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).

  • Incubation Procedure:

    • Pre-incubation: In a 96-well plate or microcentrifuge tubes, add the phosphate buffer, liver microsomes (final concentration of 0.5 mg/mL), and Tolvaptan (final concentration of 1-10 µM).[5] Incubate for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

    • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NRS to each well. The final volume should be consistent (e.g., 200 µL).

    • Time Points: Incubate the reaction mixtures at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction.

    • Reaction Termination: Stop the reaction by adding 2 volumes of the ice-cold quenching solution. This precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Processing and Analysis:

    • Protein Precipitation: Centrifuge the terminated reaction mixtures at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

    • Supernatant Collection: Carefully transfer the supernatant to a new plate or vials for analysis.

    • LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Monitor for the disappearance of the parent drug (Tolvaptan) and the formation of key metabolites, including this compound.

  • Data Interpretation:

    • Metabolite Profile Comparison: Compare the chromatograms from each species to identify common and unique metabolites. Confirm the identity of this compound using a reference standard if available.

    • Metabolic Stability: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of Tolvaptan in each species by plotting the natural log of the remaining parent drug concentration against time.

Workflow_Diagram cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Reagents Prepare Reagents (Microsomes, Buffer, Tolvaptan, NRS) PreIncubate Pre-incubate (Microsomes + Tolvaptan) Reagents->PreIncubate Initiate Initiate Reaction (Add NRS) PreIncubate->Initiate Terminate Terminate Reaction (Add Acetonitrile at Time Points) Initiate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Interpret Compare Profiles & Calculate Stability Analyze->Interpret

Figure 2: Experimental workflow for in vitro metabolism assay.

Conclusion

The metabolic disposition of Tolvaptan is qualitatively conserved across humans and standard nonclinical toxicology species, including rats and dogs. The primary pathways of dehydrogenation, hydroxylation, and deamidation are driven predominantly by the CYP3A family of enzymes in all species tested. The formation of the major metabolite, this compound, is a consistent and significant clearance pathway. This metabolic congruency provides a strong scientific rationale for using data from these animal models to inform human risk assessment. Researchers can confidently employ the described in vitro liver microsomal assay to verify these profiles and investigate the metabolic characteristics of new chemical entities in the drug development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dehydrotolvaptan for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that pioneering research involves not only the synthesis and application of novel compounds but also a profound responsibility for their safe management from inception to disposal. Dehydrotolvaptan, a key impurity and metabolite of the vasopressin V2 receptor antagonist Tolvaptan, is a compound frequently handled in pharmaceutical research and development.[] Adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.

This guide provides a detailed, step-by-step framework for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined herein are synthesized from established chemical safety principles and regulatory standards to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a solid, white to off-white substance.[][2] While comprehensive toxicological data may be limited as it is primarily a research compound, existing information mandates its treatment as a hazardous substance.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 137973-76-3[3][4][5]
Molecular Formula C₂₆H₂₃ClN₂O₃[2][3][4]
Molecular Weight ~446.93 g/mol [2][3][4]
Appearance White to Off-White Solid[][2]
Melting Point >118°C (decomposes)[2][3]
Solubility Slightly soluble in DMSO and Methanol[2]

The primary hazards, as identified by available Safety Data Sheets (SDS), are summarized below.

Table 2: GHS Hazard Classifications for this compound

Hazard CodeHazard StatementImplication
H302 Harmful if swallowed.Ingestion can lead to adverse health effects.
H413 May cause long lasting harmful effects to aquatic life.Environmental release must be strictly avoided to prevent contamination of aquatic ecosystems.

Given its classification as an analogue of a potent vasopressin receptor antagonist, which affects renal water excretion, the potential for ecological disruption from improper disposal is significant.[6][7][8] Therefore, all materials contaminated with this compound must be classified and managed as hazardous chemical waste.[9]

The Core Principle: Waste Segregation and Classification

The foundational step in proper chemical disposal is the accurate classification and segregation of waste at the point of generation.[10] this compound waste is considered hazardous pharmaceutical waste and must never be mixed with non-hazardous trash or disposed of down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[11][12]

All waste streams must be segregated based on their physical form and chemical compatibility to ensure safe storage and proper end-disposal by a licensed facility.[13][14]

Standard Operating Procedure (SOP) for this compound Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn.

  • Eye Protection: Safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as solid hazardous waste after handling.[15]

  • Body Protection: A standard laboratory coat.

Step 2: Prepare and Label Hazardous Waste Containers

Designate specific, compatible containers for each type of this compound waste.

  • Container Requirements: Containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[9] They must be kept closed except when adding waste.[9]

  • Labeling: Affix a "Hazardous Waste" label to each container. The label MUST include:

    • The full chemical name: "this compound" (no abbreviations).[9]

    • CAS Number: 137973-76-3.

    • The primary hazard(s): "Toxic," "Environmental Hazard."

    • The accumulation start date (the date the first waste is added).

Step 3: Segregate and Collect Waste Streams

Meticulously separate waste into the following categories:

  • Solid Waste:

    • Description: Unused or expired this compound powder, contaminated PPE (gloves, disposable lab coats), weigh boats, and paper towels or spill pads used for minor cleanup.

    • Container: A securely sealed, wide-mouth container or a heavy-duty, sealable plastic bag clearly labeled for "Solid this compound Waste."

  • Liquid Waste:

    • Description: Solutions containing this compound from experimental procedures. This waste stream MUST be further segregated by solvent type to prevent dangerous reactions.[13][14]

    • Containers:

      • Non-Halogenated Organic Solvents: (e.g., methanol, DMSO solutions). Collect in a dedicated, properly bonded and grounded solvent safety can if flammable.

      • Halogenated Organic Solvents: (e.g., dichloromethane solutions). Collect in a separate, dedicated container.

      • Aqueous Solutions: Collect in a dedicated aqueous waste container. Never mix organic solvents with aqueous waste.[14]

  • Contaminated Sharps:

    • Description: Needles, syringes, scalpels, or broken glassware contaminated with this compound.

    • Container: A designated, puncture-resistant sharps container.[13][16]

  • Contaminated Glassware (for reuse):

    • Description: Laboratory glassware (beakers, flasks) that will be cleaned and reused.

    • Decontamination Protocol:

      • Perform an initial rinse with a small amount of a suitable solvent (one that readily dissolves this compound, like methanol).

      • Crucially, this first rinsate is hazardous and must be collected and added to the appropriate liquid hazardous waste container. [9][14]

      • Follow with a "triple rinse" using detergent and water.[9] Subsequent rinses can typically be disposed of down the drain, but consult your institution's EHS policy.

Step 4: Storage and Final Disposal
  • Storage: Store sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. Ensure incompatible waste types are physically separated.[9]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor.[10] Never attempt to dispose of this waste through standard municipal channels.

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab.

  • Protect Yourself: Don appropriate PPE, including double gloves, safety goggles, and a lab coat. Ensure adequate ventilation.[15]

  • Contain the Spill: For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, contain it with absorbent pads or other materials from a chemical spill kit.

  • Clean Up: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.).

  • Dispose: Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_generation Waste Generation Point cluster_segregation Step 1: Segregation cluster_containment Step 2: Containerization & Labeling cluster_disposal Step 3: Final Disposal gen Experiment Using This compound solid Solid Waste (Powder, Gloves, PPE) gen->solid Generates liquid Liquid Waste (Solutions) gen->liquid Generates sharps Contaminated Sharps (Needles, Glassware) gen->sharps Generates solid_cont Labeled Solid Waste Container solid->solid_cont Place in liquid_cont Labeled Liquid Waste Container (Segregated by Solvent) liquid->liquid_cont Place in sharps_cont Puncture-Proof Sharps Container sharps->sharps_cont Place in storage Store in Designated Satellite Accumulation Area solid_cont->storage liquid_cont->storage sharps_cont->storage ehs Arrange Pickup via Institutional EHS or Licensed Contractor storage->ehs For Final Disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.